Fosravuconazole L-lysine ethanolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H40F2N7O8PS |
|---|---|
Molecular Weight |
739.7 g/mol |
IUPAC Name |
[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3 |
InChI Key |
VOWYGLHOVNSCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fosravuconazole L-lysine Ethanolate Against Candida
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole (B1678830).[1][2][3][4] Its primary mechanism of action against Candida species is the potent and selective inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase (CYP51).[5][6][7] This inhibition disrupts the integrity and function of the fungal cell membrane, leading to the cessation of growth and, in some instances, cell death. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative in vitro susceptibility data, detailed experimental protocols, and visual diagrams of the molecular pathways and experimental workflows.
Mechanism of Action
Conversion of Fosravuconazole to Ravuconazole
Fosravuconazole L-lysine ethanolate is designed for improved aqueous solubility and oral bioavailability.[1][8] Following oral administration, it is rapidly and completely converted in vivo to its active moiety, ravuconazole, through the action of phosphatases.[1][3][9] This efficient conversion ensures high plasma concentrations of the active antifungal agent.[10]
Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of ravuconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[6][7][11][12] This enzyme catalyzes a critical step in the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane, which is responsible for maintaining its fluidity, integrity, and the function of membrane-bound proteins.[7][13]
Ravuconazole, like other azole antifungals, binds to the heme iron atom in the active site of CYP51, effectively blocking the demethylation of lanosterol.[6][14] This inhibition is highly selective for the fungal enzyme over its human counterparts, which contributes to a favorable safety profile.[11]
Downstream Effects of CYP51 Inhibition
The inhibition of CYP51 by ravuconazole leads to a cascade of detrimental effects within the fungal cell:
-
Ergosterol Depletion: The primary consequence is the depletion of ergosterol in the fungal cell membrane.[3][12] This compromises the structural integrity and fluidity of the membrane.[15]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[3][12][13] The incorporation of these aberrant sterols into the membrane further disrupts its structure and function, leading to increased permeability and leakage of intracellular components.[11][16]
The culmination of these events leads to the inhibition of fungal growth (fungistatic effect) and can ultimately result in fungal cell death (fungicidal effect).[3][17]
In Vitro Antifungal Activity of Ravuconazole
The in vitro efficacy of ravuconazole has been extensively documented against a broad range of Candida species, including those resistant to other azoles like fluconazole.[3][18][19] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative view of ravuconazole's potency.
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Candida Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) |
|---|---|---|---|---|
| C. albicans | 6,970 | ≤0.008 - >8 | 0.015 | 0.03[18][19] |
| C. glabrata | 6,970 | ≤0.008 - >8 | 0.5 | 1-2[18][19] |
| C. tropicalis | 6,970 | ≤0.008 - >8 | 0.03 | 0.06[18][19] |
| C. parapsilosis | 6,970 | ≤0.008 - >8 | 0.03 | 0.06[18][19] |
| C. krusei | 6,970 | ≤0.008 - 4 | 0.12 | 0.25[18][19] |
| C. guilliermondii | 1 | - | - | 0.25[20] |
| C. auris | 15 | - | - | Active[21] |
Table 2: Geometric Mean MICs of Ravuconazole against Clinical Isolates from Dermatomycoses
| Candida Species | Number of Isolates | Ravuconazole Geometric Mean MIC (μg/mL) |
|---|---|---|
| C. albicans | 11 | ≤0.03[20] |
| C. parapsilosis | 5 | ≤0.03[20] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A4)
This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[22]
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar at 37°C for 24-48 hours.[22] A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum density of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[22][23]
-
Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared yeast suspension. A drug-free well serves as a positive growth control. The plates are incubated at 35°C for 24-48 hours.[22]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[24] This can be determined visually or by using a spectrophotometer.[22]
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to quantify the changes in sterol composition in Candida cells following treatment with ravuconazole.
-
Cell Culture and Treatment: Candida cells are cultured in a suitable medium (e.g., RPMI 1640) to mid-log phase. The culture is then divided, with one part treated with a sub-inhibitory concentration of ravuconazole and the other serving as an untreated control.
-
Lipid Extraction: After a defined incubation period, cells are harvested, washed, and the total lipids are extracted using a solvent system such as chloroform:methanol.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using alcoholic potassium hydroxide (B78521) to release the sterols from their esterified forms.
-
Sterol Extraction: The non-saponifiable lipids, containing the free sterols, are extracted with an organic solvent like n-hexane.
-
Derivatization: The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The different sterols are separated based on their retention times and identified by their mass spectra.
-
Quantification: The relative amounts of ergosterol and precursor sterols (like lanosterol) are quantified by comparing the peak areas in the chromatograms of treated and untreated samples.[25][26]
CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of ravuconazole on the activity of lanosterol 14α-demethylase.
-
Enzyme Preparation: Recombinant Candida albicans CYP51 is expressed and purified from a suitable host system (e.g., Saccharomyces cerevisiae or Escherichia coli).[27][28]
-
Reconstitution System: The purified CYP51 enzyme is reconstituted in a system containing a cytochrome P450 reductase, a lipid environment (e.g., micelles), and a source of reducing equivalents (NADPH).[29][30]
-
Inhibition Assay: The reconstitution mixture is pre-incubated with varying concentrations of ravuconazole. The enzymatic reaction is initiated by the addition of the substrate, lanosterol.[31]
-
Product Detection: The reaction is allowed to proceed for a defined time at 37°C and then stopped. The conversion of lanosterol to its demethylated product is measured, typically using HPLC or GC-MS.[32]
-
IC₅₀ Determination: The concentration of ravuconazole that causes a 50% reduction in the enzymatic activity (IC₅₀) is calculated from the dose-response curve.[28][31]
Signaling Pathways and Logical Relationships
The inhibition of ergosterol biosynthesis by ravuconazole triggers a cascade of events that ultimately leads to fungal cell demise. This can be visualized as a logical relationship diagram.
References
- 1. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosravuconazole | DNDi [dndi.org]
- 3. benchchem.com [benchchem.com]
- 4. Fosravuconazole - Wikipedia [en.wikipedia.org]
- 5. Ravuconazole - Doctor Fungus [drfungus.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dr. Reddy's gets CDSCO panel nod to study Fosravuconazole L Lysine Ethanolate Capsule [medicaldialogues.in]
- 11. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Research Portal [iro.uiowa.edu]
- 20. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates | MDPI [mdpi.com]
- 23. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Pathway of Fosravuconazole L-lysine Ethanolate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole L-lysine ethanolate (B101781) is a novel, water-soluble prodrug of the potent triazole antifungal agent, Ravuconazole. Developed to enhance the bioavailability of the parent compound, Fosravuconazole undergoes rapid in vivo conversion to Ravuconazole, which exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This guide provides a detailed technical overview of the synthetic pathway of Fosravuconazole L-lysine ethanolate, including experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Overall Synthesis Strategy
The synthesis of this compound can be conceptually divided into two major stages:
-
Synthesis of the Active Pharmaceutical Ingredient (API), Ravuconazole: This multi-step synthesis involves the construction of the core triazole structure with the correct stereochemistry.
-
Prodrug and Salt Formation: Ravuconazole is converted to its phosphonooxymethyl ether prodrug, Fosravuconazole, which is then purified and salified with L-lysine and ethanol (B145695) to yield the final drug substance.
Stage 1: Synthesis of Ravuconazole
The synthesis of Ravuconazole, chemically known as (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a complex process that involves the stereoselective formation of two chiral centers. While various synthetic routes have been reported, a common approach involves the coupling of key intermediates. A robust plant-scale preparation has been described by researchers at Bristol-Myers Squibb.[1]
Experimental Protocols - Stage 1 (Representative Steps)
A plausible synthetic route to a key intermediate, (2S,3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile, has been described, which serves as a crucial building block for Ravuconazole. The final steps involve the formation of the thiazole (B1198619) ring.
Step 1a: Thioamide Formation
The chiral nitrile intermediate is converted to the corresponding thioamide. This is achieved by heating the nitrile with diethyl dithiophosphate (B1263838) in an aqueous medium, which provides the thioamide in excellent yield.
Step 1b: Thiazole Ring Formation
The thioamide is then condensed with 2-bromo-4'-cyanoacetophenone in refluxing ethanol to form the thiazole ring, completing the core structure of Ravuconazole.[1]
| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |
| 1a | (2S,3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile | Diethyl dithiophosphate, Water | Heating | (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide | Excellent |
| 1b | (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, 2-bromo-4'-cyanoacetophenone | Ethanol | Reflux | Ravuconazole | High |
Stage 2: Prodrug and Salt Formation
The conversion of Ravuconazole to the highly water-soluble this compound is a critical step to improve its pharmaceutical properties.[1]
Experimental Protocols - Stage 2
Step 2a: O-Alkylation with Di-tert-butyl Chloromethyl Phosphate (B84403)
Ravuconazole is O-alkylated with di-tert-butyl chloromethyl phosphate to furnish the protected phosphate ester.[1]
-
Materials:
-
Ravuconazole
-
Di-tert-butyl chloromethyl phosphate
-
Sodium hydride (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Iodide
-
-
Procedure:
-
To a solution of Ravuconazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for a specified time to allow for the formation of the alkoxide.
-
Di-tert-butyl chloromethyl phosphate and a catalytic amount of potassium iodide are then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
The reaction is quenched, and the product is extracted and purified.
-
Step 2b: Deprotection of the Phosphate Ester
The di-tert-butyl protecting groups are removed from the phosphate ester using an acid, such as trifluoroacetic acid (TFA), followed by a basic workup.[1]
-
Materials:
-
Protected Fosravuconazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Aqueous sodium hydroxide (B78521) solution
-
-
Procedure:
-
The di-tert-butyl protected Fosravuconazole is dissolved in a suitable solvent like DCM.
-
Trifluoroacetic acid is added, and the reaction is stirred at room temperature.
-
Upon completion, the reaction mixture is carefully neutralized with an aqueous sodium hydroxide solution.
-
The aqueous layer containing the deprotected Fosravuconazole is washed with an organic solvent to remove impurities.
-
Step 2c: Formation of the L-lysine Ethanolate Salt
The free acid of Fosravuconazole is converted to its L-lysine ethanolate salt to improve its stability and handling properties.
-
Materials:
-
Fosravuconazole (free acid)
-
L-lysine
-
Ethanol
-
Water or other suitable solvent system
-
-
Procedure:
-
Fosravuconazole is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
A stoichiometric amount of L-lysine is added to the solution.
-
The mixture is stirred, and the salt is allowed to crystallize, often with cooling.
-
The resulting solid, this compound, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.
-
| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |
| 2a | Ravuconazole, Di-tert-butyl chloromethyl phosphate | Sodium hydride, DMF, Potassium Iodide | Room Temperature | Di-tert-butyl protected Fosravuconazole | Not specified |
| 2b | Di-tert-butyl protected Fosravuconazole | Trifluoroacetic acid, Dichloromethane, aq. NaOH | Room Temperature, followed by basic workup | Fosravuconazole (free acid) | Not specified |
| 2c | Fosravuconazole (free acid), L-lysine | Ethanol, Water | Crystallization | This compound | Not specified |
Synthesis Pathway Visualization
The following diagram illustrates the key transformations in the synthesis of this compound from Ravuconazole.
Caption: Synthesis of this compound from Ravuconazole.
References
Preclinical Pharmacology of Fosravuconazole L-lysine ethanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a novel, water-soluble triazole antifungal agent. It functions as a prodrug, undergoing rapid and extensive conversion in vivo to its active moiety, ravuconazole (B1678830). This strategic prodrug approach enhances the oral bioavailability of ravuconazole, a potent, broad-spectrum antifungal, thereby overcoming previous limitations in its clinical development.[1][2] Fosravuconazole has been developed for the treatment of onychomycosis and other fungal infections and has demonstrated considerable promise in a range of preclinical investigations.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of fosravuconazole, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.
Mechanism of Action
The antifungal activity of fosravuconazole is exerted through its active form, ravuconazole. Like other azole antifungals, ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation of the fungal cell membrane. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[1]
The inhibition of lanosterol 14α-demethylase by ravuconazole leads to a cascade of events that disrupt fungal cell homeostasis:
-
Depletion of Ergosterol: The primary consequence of enzyme inhibition is the depletion of ergosterol, which compromises the structural and functional integrity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol synthesis pathway results in the accumulation of methylated sterol precursors, such as lanosterol. The incorporation of these toxic intermediates into the cell membrane further disrupts its structure and increases its permeability.
-
Inhibition of Fungal Growth: The culmination of these effects leads to the disruption of essential cellular processes, ultimately resulting in the inhibition of fungal growth and, in some cases, cell death.[1]
Ravuconazole exhibits a high degree of selectivity for fungal CYP51 over its human counterpart, which contributes to its favorable safety profile by minimizing off-target effects.
In Vitro Antifungal Activity
Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant fungal pathogens, including yeasts, molds, and dermatophytes. Its activity has been evaluated using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Activity of Ravuconazole against Yeast Isolates
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | - | - | 0.03 | 0.03 |
| Candida glabrata | - | - | 1-2 | 1-2 |
| Candida krusei | - | - | 0.5 | 0.5 |
| Cryptococcus neoformans | 541 | 0.12 - 4.0 | - | 0.25 |
Table 2: In Vitro Activity of Ravuconazole against Molds and Dermatophytes
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | - | - | 1.0 | 1.0 |
| Trichophyton rubrum | - | 0.015 - 8.0 | - | - |
| Trichophyton mentagrophytes | - | 0.015 - 8.0 | - | - |
| Microsporum canis | - | 0.015 - 1.0 | - | - |
| Epidermophyton floccosum | - | 0.015 - 1.0 | - | - |
| Madurella mycetomatis | - | - | - | 0.016 |
Preclinical Pharmacokinetics
The development of fosravuconazole as a prodrug has significantly improved the pharmacokinetic profile of ravuconazole, leading to high bioavailability and systemic exposure.
Table 3: Preclinical Pharmacokinetic Parameters of Ravuconazole Following Oral Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |
| Mouse (neutropenic, infected) | 10 | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 |
| Mouse (neutropenic, infected) | 40 | - | ~1-2 | - | 3.9 - 4.8 |
| Mouse (neutropenic, infected) | 160 | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 |
| Rabbit | 10 | - | - | - | ~13 |
| Rabbit | 20 | - | - | - | ~13 |
| Rabbit | 30 | - | - | - | ~13 |
Data presented as mean ± SD where available.
Fosravuconazole is rapidly and extensively converted to ravuconazole in vivo, likely by phosphatases and/or esterases.[1] Ravuconazole exhibits non-linear, Michaelis-Menten kinetics at higher doses, suggesting saturation of metabolic pathways, primarily involving cytochrome P450 (CYP) 3A enzymes.[1] Ravuconazole is highly protein-bound (approximately 98% in mice).
In Vivo Efficacy
The potent in vitro activity of ravuconazole translates to significant efficacy in various preclinical animal models of fungal infections.
Table 4: Summary of In Vivo Efficacy Studies of Ravuconazole
| Animal Model | Fungal Pathogen | Dosing Regimen | Efficacy Endpoint | Outcome |
| Murine model of disseminated candidiasis | Candida albicans | 0.625 to 640 mg/kg/day (dose-ranging) | Reduction in kidney fungal burden | Dose-dependent reduction in fungal burden |
| Murine model of mucosal candidiasis | Candida albicans | 1, 5, and 25 mg/kg | Reduction in fungal burden | Effective at all doses |
| Rabbit model of invasive aspergillosis | Aspergillus fumigatus | 30 mg/kg/day (oral) | Survival, clearance of antigen, tissue fungal burden | Eliminated mortality, cleared antigen, and sterilized tissues |
| Murine model of Chagas disease | Trypanosoma cruzi | 10-50 mg/kg/day (oral) | Suppression of parasitemia, survival | Suppressed parasitemia and prevented death |
Preclinical Safety and Toxicology
Preclinical studies have indicated that fosravuconazole has a favorable safety profile with a low potential for toxicity.[4]
Table 5: Summary of Preclinical Toxicology Findings for Ravuconazole
| Study Type | Species | Key Findings | NOAEL |
| Acute Toxicity | Rat, Dog | No notable side effects observed after a week of treatment. | Not explicitly stated |
| Safety Pharmacology | - | No significant effects on cardiovascular, respiratory, or central nervous systems reported in available preclinical literature. | - |
| Repeat-Dose Toxicity | - | Generally well-tolerated. Azole-class potential for hepatotoxicity at high doses. | - |
| Reproductive Toxicology | - | Suspected of damaging fertility or the unborn child (GHS classification for ravuconazole). | - |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro activity of ravuconazole is typically determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar). A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a standardized final inoculum concentration.
-
Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
-
Animal Model: Female ICR mice (or another suitable strain) are typically used.
-
Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) prior to infection.
-
Infection: A standardized inoculum of Candida albicans is injected intravenously via the tail vein.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally by gavage. Dosing can be initiated at a set time post-infection and continued for a specified duration (e.g., once daily for 2-3 days).
-
Efficacy Assessment: The primary endpoint is typically the fungal burden in target organs, such as the kidneys. At the end of the treatment period, animals are euthanized, and the kidneys are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
Lanosterol 14α-Demethylase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.
-
Reagents and Materials:
-
Recombinant human or fungal lanosterol 14α-demethylase (CYP51).
-
Cytochrome P450 reductase (CPR).
-
Lanosterol (substrate).
-
NADPH (cofactor).
-
Test compound (ravuconazole) and positive control (e.g., ketoconazole).
-
Reaction buffer.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the reaction buffer, CYP51, CPR, and the test compound at various concentrations.
-
The reaction is initiated by the addition of lanosterol and NADPH.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and the sterols are extracted.
-
The conversion of lanosterol to its demethylated product is quantified using a suitable analytical method, such as HPLC or LC-MS/MS.
-
-
Data Analysis: The percentage of inhibition of CYP51 activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.
Conclusion
This compound, through its active moiety ravuconazole, is a potent, broad-spectrum antifungal agent with a well-defined mechanism of action targeting fungal ergosterol biosynthesis. The prodrug formulation provides excellent oral bioavailability, leading to high systemic exposure and efficacy in various preclinical models of fungal disease. The favorable pharmacokinetic and safety profiles observed in preclinical studies position fosravuconazole as a promising therapeutic option for the treatment of a range of fungal infections in humans. This comprehensive preclinical data package has supported its successful clinical development for onychomycosis and its ongoing investigation for other mycoses.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy, Safety, and Plasma Pharmacokinetics of Escalating Dosages of Intravenously Administered Ravuconazole Lysine Phosphoester for Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Antifungal Spectrum of Fosravuconazole L-lysine Ethanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosravuconazole L-lysine ethanolate (B101781) is a water-soluble prodrug of ravuconazole (B1678830), a broad-spectrum triazole antifungal agent.[1][2][3] Upon oral administration, it is rapidly and completely converted to its active form, ravuconazole.[1][4] This guide provides a comprehensive overview of the in vitro antifungal spectrum of fosravuconazole, based on the activity of its active moiety, ravuconazole. It details the mechanism of action, standardized experimental protocols for susceptibility testing, and a quantitative summary of its activity against a wide range of clinically relevant fungal pathogens, including yeasts, molds, and dermatophytes.
Mechanism of Action
Ravuconazole, the active form of fosravuconazole, exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase.[4][5] This enzyme is a critical component of the fungal cytochrome P450 system and is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][5] The inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[1][4] This disruption of membrane integrity and function ultimately inhibits fungal growth.[4]
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro activity of ravuconazole is determined by antifungal susceptibility testing (AST), primarily using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).
Testing for Yeasts (CLSI M27-A3)
The CLSI M27-A3 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[6][7][8]
-
Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) is the standard medium.[8]
-
Inoculum Preparation : Yeast isolates are grown on Sabouraud dextrose agar (B569324) to obtain fresh colonies. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final standardized inoculum concentration in the microtiter plate wells.[7]
-
Drug Dilution : Ravuconazole is serially diluted in the microtiter plates to create a range of final concentrations.
-
Incubation : The inoculated plates are incubated at 35°C for 24-48 hours.[7]
-
Endpoint Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well.[9]
Testing for Filamentous Fungi (CLSI M38-A2)
For molds, the CLSI M38-A2 document is the standard reference method.[10][11]
-
Medium : The standard medium is RPMI 1640.
-
Inoculum Preparation : A conidial inoculum suspension is prepared from well-sporulated cultures grown on a medium like potato dextrose agar. The suspension is adjusted spectrophotometrically and then diluted to achieve a final standardized inoculum density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/ml).[12]
-
Drug Dilution : Similar to the yeast protocol, the drug is serially diluted in microtiter plates.
-
Incubation : Plates are typically incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.[13]
-
Endpoint Determination : The MIC is determined as the lowest drug concentration that shows complete inhibition of visible growth.[14]
In Vitro Antifungal Spectrum
Ravuconazole demonstrates a potent and broad-spectrum of activity against a wide variety of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Yeasts
Ravuconazole is highly active against most Candida species, including fluconazole-resistant strains and the emerging multidrug-resistant pathogen Candida auris.[15][16][17] It also shows potent activity against Cryptococcus neoformans.[9][16]
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 6970 (pooled) | ≤0.008 - 4 | 0.015 | 0.03 | [18][19] |
| Candida glabrata | 6970 (pooled) | ≤0.008 - >8 | 0.25 | 1-2 | [18][19] |
| Candida parapsilosis | 5 (vaginal) | N/A | ≤0.03 (GM) | N/A | [20] |
| Candida tropicalis | 525 (vaginal) | N/A | N/A | N/A | [15][17] |
| Candida krusei | 6970 (pooled) | ≤0.008 - 2 | 0.12 | 0.25 | [18][19] |
| Candida auris | 15 | N/A | N/A | N/A | [15][17] |
| Cryptococcus neoformans | 541 | N/A | N/A | 0.25 | [9] |
N/A: Not Available in the cited sources. GM: Geometric Mean.
Molds (Filamentous Fungi)
Ravuconazole shows excellent activity against most Aspergillus species, comparable to or greater than itraconazole (B105839).[21][22] However, its activity against Fusarium species and some Mucorales is limited.[21][23][24]
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 575 (pooled) | 0.06 - 8.0 | 0.5 | 1.0 | [21][25] |
| Aspergillus flavus | 575 (pooled) | 0.06 - 2.0 | 1.0 | 2.0 | [21][25] |
| Aspergillus niger | 575 (pooled) | 0.12 - 4.0 | 1.0 | 2.0 | [21][25] |
| Aspergillus terreus | 575 (pooled) | 0.25 - 4.0 | 0.5 | 2.0 | [21][25] |
| Fusarium spp. | 348 (pooled) | Resistant | >8 | >8 | [21][22] |
| Scedosporium prolificans | 348 (pooled) | Resistant | N/A | N/A | [21] |
| Rhizopus spp. | 4 | N/A | 1-2 | N/A | [22] |
N/A: Not Available in the cited sources.
Dermatophytes
Ravuconazole exhibits very potent activity against dermatophytes, the causative agents of onychomycosis and other dermatomycoses.[20][26][27]
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 51 | N/A | 0.035 (GM) | N/A | [20] |
| Trichophyton mentagrophytes | 20 | N/A | 0.035 (GM) | N/A | [20] |
| Dermatophytes (pooled) | 129 | N/A | N/A | 0.5 | [27][28] |
N/A: Not Available in the cited sources. GM: Geometric Mean.
Dematiaceous Fungi
Studies have shown that ravuconazole has good in vitro activity against a range of dematiaceous (pigmented) fungi, with MIC values often lower than those of other triazoles like itraconazole and voriconazole.[29][30]
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Fonsecaea spp. | 84 (pooled) | N/A | N/A | N/A | [29] |
| Madurella spp. | 84 (pooled) | N/A | N/A | N/A | [29] |
| Alternaria spp. | 84 (pooled) | N/A | N/A | N/A | [29] |
N/A: Not Available in the cited sources. Specific MIC values for individual species within this group vary.
Conclusion
This compound, through its active moiety ravuconazole, demonstrates a potent and broad-spectrum in vitro antifungal activity.[1][31] It exhibits low MIC values against a wide array of clinically significant yeasts, molds, and dermatophytes, including drug-resistant strains.[16][20][21] This strong in vitro profile supports its clinical development and use, particularly for infections caused by dermatophytes and various Candida and Aspergillus species. However, like other azoles, it shows limited activity against certain fungal groups such as Fusarium species and Mucorales.[21] The standardized methodologies outlined by CLSI are crucial for the continued evaluation of its antifungal spectrum and for monitoring the potential development of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 5. What is Fosravuconazole used for? [synapse.patsnap.com]
- 6. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. In Vitro Activities of Ravuconazole (BMS-207147) against 541 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. njccwei.com [njccwei.com]
- 12. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 15. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal [iro.uiowa.edu]
- 19. journals.asm.org [journals.asm.org]
- 20. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. In Vitro Susceptibility of Fusarium to Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Dr. Reddy's gets CDSCO panel nod to study Fosravuconazole L Lysine Ethanolate Capsule [medicaldialogues.in]
Fosravuconazole L-lysine Ethanolate: A Technical Guide to a Novel Prodrug Strategy for Ravuconazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole (B1678830). Developed to overcome the poor oral bioavailability that hindered the clinical development of ravuconazole, fosravuconazole offers an improved pharmacokinetic profile, achieving high plasma and tissue concentrations of the active moiety.[1][2] This technical guide provides a comprehensive overview of fosravuconazole, detailing its conversion to ravuconazole, mechanism of action, pharmacokinetic properties, clinical efficacy, and the experimental methodologies used in its evaluation.
Introduction: The Rationale for a Prodrug Approach
Ravuconazole is a fourth-generation triazole antifungal agent with potent, broad-spectrum activity against a wide range of pathogenic fungi, including dermatophytes, Candida species, and Aspergillus species.[2][3] Like other azoles, its therapeutic effect stems from the inhibition of a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][4] However, the clinical utility of ravuconazole was initially limited by issues with its oral bioavailability.[2][5]
To address this limitation, fosravuconazole L-lysine ethanolate (F-RVCZ) was developed. F-RVCZ is a phosphate (B84403) ester prodrug designed to enhance water solubility and improve oral absorption.[6][7][8] Following oral administration, it is rapidly and extensively converted into the active compound, ravuconazole, in the body, thereby unlocking its therapeutic potential.[1][7][9] This prodrug strategy has led to a viable oral treatment, which has received approval in Japan for onychomycosis.[8][10]
Physicochemical Properties and Formulation
The primary advantage of fosravuconazole as a prodrug is its improved hydrophilicity and aqueous solubility compared to ravuconazole.[6][8] This property is crucial for enhancing its dissolution and absorption in the gastrointestinal tract.
Table 1: Physicochemical Properties and Solubility
| Compound | Solvent | Solubility | Notes |
|---|---|---|---|
| This compound | Water | Water-soluble prodrug[1][7] | Specific solubility < 0.1 mg/mL, may require agitation.[11] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (67.59 mM)[11] | Requires ultrasonic agitation for dissolution.[11] | |
| Ravuconazole (Active Moiety) | Dimethyl Sulfoxide (DMSO) | 20 mg/mL[11] | Forms a clear solution.[11] |
| Ethanol | Soluble[11] |
| | Dimethylformamide (DMF) | Soluble[11] | |
Mechanism of Prodrug Conversion and Action
In Vivo Conversion of Fosravuconazole
Fosravuconazole is a phosphate ester prodrug that undergoes rapid in vivo hydrolysis to release the active ravuconazole. This bioconversion is catalyzed by alkaline phosphatases, which are ubiquitously present in the body, particularly in the intestinal mucosa and liver.[2][10][12] The enzymatic cleavage of the phosphate ester bond is highly efficient, leading to complete conversion to ravuconazole.[1]
Mechanism of Action of Ravuconazole
The active moiety, ravuconazole, functions by targeting the fungal ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. Ravuconazole potently and selectively inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene (ERG11 in yeasts).[1][9][13]
Inhibition of this enzyme blocks the conversion of lanosterol to ergosterol. This leads to two primary antifungal effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane and disrupts the function of membrane-bound enzymes.[1]
-
Accumulation of Toxic Sterols: The enzymatic block results in the buildup of methylated sterol precursors (e.g., lanosterol), which are incorporated into the membrane, further disrupting its structure and increasing permeability.[1]
The culmination of these events leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[9]
Pharmacokinetics
The administration of fosravuconazole results in a predictable pharmacokinetic profile for the active ravuconazole, characterized by high bioavailability, extensive protein binding, and a long elimination half-life.[2][4] Ravuconazole metabolism occurs primarily in the liver, with evidence suggesting involvement of cytochrome P450 (CYP) 3A enzymes.[12] At higher doses, its elimination follows non-linear, Michaelis-Menten kinetics, indicating saturation of metabolic pathways.[12][14]
Table 2: Preclinical Pharmacokinetics of Ravuconazole (Post-Fosravuconazole Administration)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Mouse | 10 | Oral | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 | 95.8 | [4] |
| 160 | Oral | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 | 95.8 | [4] | |
| Rabbit | 1.25 | IV | 2.03 | - | 5.80 | 20.55 | - | [4] |
| | 40 | IV | 58.82 | - | 234.21 | 26.34 | - |[4] |
Table 3: Clinical Pharmacokinetics of Ravuconazole in Eumycetoma Patients (Population PK Model)
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Model Type | 2-compartment with Michaelis-Menten elimination | [14][15] | |
| Bioavailability | Increase during loading dose phase | 63% (95% CI: 38-90%) | [14][15] |
| Exposure Increase | AUC increase from 200 mg to 300 mg dose | 75% (for a 50% dose increase) | [15][16] |
| Protein Binding | | ~98% |[7] |
Preclinical and Clinical Efficacy
In Vitro Antifungal Activity
Ravuconazole demonstrates potent in vitro activity against a broad spectrum of clinically relevant fungi. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible fungal growth, are typically low for susceptible organisms.
Table 4: In Vitro Antifungal Activity of Ravuconazole (Selected Fungi)
| Fungal Group | Species (n) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) | Reference |
|---|---|---|---|---|---|
| Dermatophytes | Trichophyton spp. | 0.015 | 0.5 | 0.03 | [17] |
| Trichophyton indotineae (37) | 0.5 | >8 | 0.530 | [18] | |
| Yeasts | Candida albicans | ≤0.03 | 0.06 | - | |
| Candida glabrata | 0.12 | 0.25 | - | ||
| Cryptococcus neoformans | 0.12 | 0.25 | - | ||
| Molds | Aspergillus fumigatus (114) | 0.5 | 0.5 | - | [19] |
| Aspergillus flavus (31) | 0.5 | 1.0 | - | [19] | |
| Scedosporium apiospermum | 1.0 | 4.0 | 1.4 | [3] | |
| Rhizopus oryzae | 1.0 | 4.0 | 1.2 | [3] | |
| Resistance | Fusarium spp. | >8 | >8 | 13.5 | [3] |
| | Scedosporium prolificans | >8 | >8 | >8 |[3] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of oral fosravuconazole in treating challenging fungal infections.
Table 5: Phase III Clinical Trial Efficacy in Onychomycosis (12-Week Treatment) Study Design: Multicenter, double-blind, randomized, placebo-controlled trial in Japanese patients.
| Endpoint (at Week 48) | Fosravuconazole (100 mg/day) | Placebo | P-value | Reference |
|---|---|---|---|---|
| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001 | [6] |
| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001 |[6] |
Table 6: Clinical Trial Efficacy in Eumycetoma (12-Month Treatment) Study Design: Randomized, double-blind trial comparing weekly fosravuconazole with daily itraconazole (B105839) in Sudan (NCT03086226).[9][16][20]
| Treatment Arm | Efficacy Rate (Cure) | Reference |
|---|---|---|
| Fosravuconazole 200 mg weekly | 85% | [3] |
| Fosravuconazole 300 mg weekly | 65% | [3] |
| Itraconazole 400 mg daily | 80% |[3] |
Experimental Protocols
Synthesis of this compound
The conversion of ravuconazole to its water-soluble prodrug is a multi-step process. The following is a descriptive summary of the protocol.[21]
-
O-alkylation: Ravuconazole is first O-alkylated with di-tert-butyl chloromethylphosphate to create a phosphate ester intermediate.
-
Deprotection: The ester is subjected to trifluoroacetic acid (TFA) to remove the tert-butyl protecting groups, yielding the free phosphoric acid.
-
Salt Formation: The resulting free acid is treated with aqueous sodium hydroxide (B78521) and subsequently converted to the final this compound salt to improve stability and handling properties.
Antifungal Susceptibility Testing
The in vitro activity of ravuconazole is determined using standardized reference methodologies established by the Clinical and Laboratory Standards Institute (CLSI).
-
Method: Broth microdilution testing is performed according to CLSI documents M27 (for yeasts) or M38 (for filamentous fungi).[3][20]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Suspensions are prepared and standardized spectrophotometrically to a specific cell density (e.g., 1-5 x 10⁵ CFU/mL).[3]
-
Drug Dilution: Ravuconazole is serially diluted in 96-well microtiter plates containing RPMI 1640 medium.[3][20]
-
Incubation: The standardized inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours (yeasts) or longer (molds), depending on the growth rate of the organism.[3][20]
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 100% inhibition for molds) compared to the drug-free control well.[3]
In Vivo Pharmacokinetic Study
Pharmacokinetic parameters are typically evaluated in animal models before human trials. The following is a generalized workflow for such a study.
-
Animal Models: Studies are conducted in species such as mice, rats, or rabbits.[4]
-
Dosing: Fosravuconazole is administered, typically via oral gavage, at various dose levels.[4]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration.
-
Bioanalysis: Plasma is separated, and the concentration of ravuconazole is quantified using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][16]
-
Parameter Calculation: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½), using non-compartmental or compartmental analysis.[4]
Safety and Tolerability
In a Phase III clinical trial for onychomycosis, fosravuconazole was generally well-tolerated.[6] The most frequently reported adverse drug reactions were abnormalities in liver function tests, including elevated γ-glutamyltransferase (γ-GT), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).[6] These events were typically mild to moderate in severity and resolved after discontinuation or completion of treatment.[6] Ravuconazole has been reported to have a lower inhibitory effect on human CYP3A4 compared to itraconazole, suggesting a potentially lower risk of drug-drug interactions.[6]
Conclusion
This compound represents a successful application of prodrug chemistry to overcome the pharmacokinetic limitations of a promising antifungal agent. By enhancing the oral bioavailability of ravuconazole, this prodrug has delivered a potent, broad-spectrum triazole with a convenient dosing regimen and proven clinical efficacy in the treatment of onychomycosis and eumycetoma. Its favorable pharmacokinetic profile, characterized by high tissue penetration and a long half-life, makes it a valuable addition to the antifungal armamentarium for researchers and clinicians alike.
References
- 1. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fosravuconazole | DNDi [dndi.org]
- 10. Characterization of recombinantly expressed rat and monkey intestinal alkaline phosphatases: in vitro studies and in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 21. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Fosravuconazole L-lysine ethanolate: A Technical Guide on its Discovery and Development
Introduction
Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a novel, orally administered triazole antifungal agent.[1] It is a water-soluble prodrug that is rapidly and extensively converted in vivo to its active moiety, ravuconazole (B1678830).[1][2] The development of this prodrug was a strategic approach to overcome the poor water solubility and limited oral bioavailability of ravuconazole, a potent, broad-spectrum antifungal compound.[3][4] Initially discovered by Eisai Co., Ltd., ravuconazole's development journey involved licensing agreements with Bristol-Myers Squibb before Eisai reacquired the worldwide rights.[5][6] Subsequent collaborations with Seren Pharmaceuticals and Sato Pharmaceutical led to its approval and marketing in Japan for the treatment of onychomycosis under the trade name NAILIN® Capsules 100 mg.[6][7] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of Fosravuconazole L-lysine ethanolate.
Discovery and Rationale for Prodrug Development
Ravuconazole is a fourth-generation azole that demonstrates potent antifungal activity against a wide range of pathogens.[8] However, its clinical utility was hampered by poor water solubility, which made the development of a parenteral formulation for severe systemic infections challenging and limited its oral bioavailability.[4] To address these limitations, a prodrug strategy was employed.
Researchers synthesized a series of water-soluble prodrugs, leading to the selection of fosravuconazole, a phosphonooxymethyl ether derivative of ravuconazole.[4][9] The addition of L-lysine and ethanol (B145695) further created the stable salt, this compound (also referred to as F-RVCZ or E1224), which exhibited improved hydrophilicity and oral absorbability.[3][10] This modification allowed for near-complete bioavailability after oral administration, achieving plasma concentrations of the active ravuconazole that are 10 to 35 times higher than those of other oral antifungal agents used for onychomycosis.[8]
Mechanism of Action
Following oral administration, this compound is rapidly and completely converted to its active form, ravuconazole, by enzymes such as phosphatases and/or esterases in vivo.[2][11] Ravuconazole then exerts its antifungal effect through the canonical mechanism of the azole class: the potent and selective inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1][12]
This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[1][12] The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol, leading to two primary consequences:
-
Depletion of Ergosterol: This compromises the integrity and fluidity of the fungal cell membrane and disrupts the function of membrane-bound enzymes.[11]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the buildup of methylated sterol precursors which are incorporated into the membrane, further disrupting its structure and increasing permeability.[11]
The culmination of these effects leads to the inhibition of fungal growth (fungistatic) and, in some cases, fungal cell death (fungicidal).[1][11]
Preclinical Development
In Vitro Antifungal Activity
Ravuconazole demonstrates a potent and broad spectrum of in vitro activity against a wide variety of clinically significant fungal pathogens. This includes dermatophytes, yeasts, and filamentous fungi.[13][14] It has shown high activity against Candida spp. (including many fluconazole-resistant isolates), Cryptococcus neoformans, and Aspergillus spp.[13][14] The magnitude of its inhibitory effect is comparable to other potent azoles like voriconazole (B182144) and posaconazole.[13][15]
| Fungal Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC90 (μg/mL) |
| Yeasts | |||
| Candida albicans | 6,970 (Combined data) | ≤0.008 – 4 | 0.03[16] |
| Candida glabrata | 6,970 (Combined data) | ≤0.008 – >8 | 1-2[16] |
| Candida krusei | 6,970 (Combined data) | ≤0.008 – 2 | 0.25[16] |
| Candida parapsilosis | 6,970 (Combined data) | ≤0.008 – 0.5 | 0.12[16] |
| Candida tropicalis | 6,970 (Combined data) | ≤0.008 – 2 | 0.12[16] |
| Candida auris | 15 | 0.0313 - 0.125 | 0.125[17] |
| Filamentous Fungi | |||
| Aspergillus fumigatus | 575 (Combined data) | Not Specified | 0.5 |
| Aspergillus flavus | 575 (Combined data) | Not Specified | 0.5 |
| Aspergillus niger | 575 (Combined data) | Not Specified | 1 |
| Scedosporium apiospermum | Not Specified | Not Specified | 2 |
| Fusarium spp. | 54 | Not Specified | >8[13] |
| Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[13][16][17] |
In Vivo Efficacy
Preclinical animal models have corroborated the potent in vitro activity of ravuconazole. In a mouse model of systemic Candida albicans infection, fosravuconazole administration led to increased survival rates.[9] Studies in murine models of candidiasis have used a wide range of ravuconazole doses (from 0.625 mg/kg to 640 mg/kg daily) to establish efficacy.[18] In a rabbit model of invasive aspergillosis, oral ravuconazole was effective at a dose of 30 mg/kg per day.[18] The pharmacokinetic/pharmacodynamic (PK/PD) index most strongly associated with efficacy in murine candidiasis models is the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[18]
Preclinical Pharmacokinetics
The development of fosravuconazole successfully addressed the pharmacokinetic limitations of its active moiety. Preclinical studies in rats, dogs, and monkeys demonstrated that the prodrug is readily converted to ravuconazole.[4] After oral administration, the bioavailability of ravuconazole from the prodrug form reached 100%.[8] Ravuconazole exhibits a long half-life, which supports less frequent dosing.[14][19] Metabolism is primarily mediated by the cytochrome P450 system, particularly CYP3A enzymes.[2]
| Species | Route | Dose (as Ravuconazole) | Cmax (μg/mL) | T1/2 (hours) | AUC (μg·h/mL) |
| Rat | Oral | 10 mg/kg | 1.68[14] | Not Specified | Not Specified |
| Rabbit | Oral | 30 mg/kg/day | Not Specified | ~43[2] | Not Specified |
| Note: This table presents a summary of available preclinical pharmacokinetic data. Parameters can vary based on study design. |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol describes a generalized broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of Ravuconazole in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the plates or use a spectrophotometer.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of fungal growth compared to the positive control.
-
Protocol 2: In Vivo Murine Model of Disseminated Candidiasis
This protocol outlines a typical workflow for assessing the efficacy of Fosravuconazole in an immunocompromised mouse model.[18]
Clinical Development
Phase III Clinical Trial for Onychomycosis
The efficacy and safety of Fosravuconazole for treating onychomycosis were definitively established in a multicenter, double-blind, randomized, placebo-controlled Phase III study conducted in Japan.[3][20]
-
Study Design: 153 patients with toenail onychomycosis (affecting ≥25% of the target toenail) were randomized to receive either Fosravuconazole (equivalent to 100 mg of ravuconazole, n=101) or a placebo (n=52) orally once daily for 12 weeks.[3][20]
-
Primary Endpoint: The primary efficacy measure was the "complete cure rate" at Week 48, which was 36 weeks after the completion of treatment. A complete cure was stringently defined as achieving both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (a negative result from a potassium hydroxide (B78521) [KOH] examination).[3][20]
-
Secondary Endpoints: These included the mycological cure rate at Week 48 and a comprehensive evaluation of safety.[3][20]
Clinical Efficacy and Safety Results
The study demonstrated the statistically significant superiority of Fosravuconazole over placebo.[3][20] The 12-week treatment regimen proved highly effective, with clinical benefits extending long after the cessation of therapy.[8]
| Endpoint (at Week 48) | Fosravuconazole (n=101) | Placebo (n=52) | P-value |
| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001[3][20] |
| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001[3][20] |
The treatment was well-tolerated. Adverse drug reactions (ADRs) were reported in 23.8% of subjects in the Fosravuconazole group compared to 3.8% in the placebo group.[3][20] The most common ADRs were gastrointestinal disorders and laboratory abnormalities, which were generally mild to moderate in severity, with no serious ADRs reported.[3][8]
Human Pharmacokinetics and Drug Interactions
Clinical studies in healthy subjects confirmed the favorable pharmacokinetic profile observed in preclinical models. Fosravuconazole is well-absorbed and rapidly converted to ravuconazole.[8] The long half-life of ravuconazole allows for high concentrations to be maintained in plasma and target tissues like skin and nails, even after treatment completion.[8][11]
A clinical drug-drug interaction study using a cocktail of cytochrome P450 (CYP) and transporter substrates found that Fosravuconazole had mild effects.[21] The most notable interaction was an approximate threefold increase in the exposure of midazolam, a CYP3A substrate.[21] The effects on other major CYPs (1A2, 2C8, 2C9, 2C19, 2D6) and key transporters were considered minor.[21]
Development for Other Indications
Conclusion
The initial discovery and development of this compound represent a successful application of prodrug chemistry to overcome the pharmaceutical limitations of a potent active compound. By improving the water solubility and oral bioavailability of ravuconazole, developers created a highly effective treatment for onychomycosis. Rigorous preclinical studies established its broad-spectrum activity and favorable pharmacokinetic profile, which were subsequently confirmed in pivotal Phase III clinical trials. The 12-week, once-daily oral regimen demonstrated a high rate of complete and mycological cure with a favorable safety and tolerability profile, establishing Fosravuconazole as a significant therapeutic advancement in the management of fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. What is Fosravuconazole used for? [synapse.patsnap.com]
- 13. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 20. Efficacy and safety of this compound, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Drug-Drug Interaction Potential of BFE1224, Prodrug of Antifungal Ravuconazole, Using Two Types of Cocktails in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and pharmacodynamics of fosravuconazole, itraconazole, and hydroxyitraconazole in Sudanese patients with eumycetoma | DNDi [dndi.org]
- 23. Fosravuconazole | DNDi [dndi.org]
- 24. Fosravuconazole by Eisai for Fungal Infections: Likelihood of Approval [pharmaceutical-technology.com]
Preclinical Profile of Fosravuconazole L-Lysine Ethanolate for Onychomycosis: A Technical Guide
Introduction
Onychomycosis, a fungal infection of the nail apparatus, represents a significant therapeutic challenge due to the deep-seated nature of the infection and the dense keratin (B1170402) structure of the nail plate. While several oral and topical antifungal agents are available, limitations such as drug-drug interactions, potential for toxicity, and long treatment durations often compromise efficacy and patient adherence. Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a novel, orally bioavailable triazole antifungal agent developed to address these unmet needs. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole (B1678830). This prodrug strategy was designed to improve the hydrophilicity and oral absorbability of ravuconazole, thereby enhancing its systemic bioavailability.[1] Ravuconazole itself exerts potent, broad-spectrum antifungal activity, making fosravuconazole a promising candidate for the systemic treatment of onychomycosis.[1][2] This technical guide provides a comprehensive overview of the core preclinical data for fosravuconazole, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.
Mechanism of Action
Fosravuconazole is administered as a prodrug and undergoes rapid conversion to its active form, ravuconazole, after administration. The primary mechanism of action of ravuconazole is the potent and selective inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.
-
Prodrug Conversion: Fosravuconazole L-lysine ethanolate is designed for enhanced solubility and oral absorption. In vivo, it is quickly metabolized, releasing the active antifungal agent, ravuconazole.
-
Enzyme Inhibition: Ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol.
-
Disruption of Fungal Cell Membrane: Ergosterol is an indispensable component of the fungal cell membrane, where it maintains structural integrity and fluidity, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, ravuconazole causes a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the cell. This disruption leads to increased membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and cell death.
In Vitro Antifungal Activity
Ravuconazole demonstrates potent in vitro activity against a broad spectrum of fungi, including the primary dermatophytes responsible for onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Species | No. of Isolates | Drug | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) |
| Trichophyton rubrum | 51 | Ravuconazole | 0.035[3] | N/A |
| Trichophyton mentagrophytes | 20 | Ravuconazole | 0.035[3] | N/A |
| Trichophyton rubrum (Fluconazole-resistant) | 32 | Itraconazole | N/A | ≤0.031 - 1.0[4] |
| Trichophyton rubrum (Fluconazole-resistant) | 32 | Terbinafine | N/A | ≤0.031[4] |
N/A: Not Available in the cited source.
Experimental Protocol: Broth Microdilution Susceptibility Testing
The in vitro activity of ravuconazole is typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.
-
Preparation of Inoculum: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to induce sporulation. A suspension of conidia is prepared in sterile saline containing a surfactant (e.g., Tween 80) and adjusted spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium, buffered to pH 7.0 with MOPS buffer, in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the fungal species.[4]
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a prominent (e.g., ≥80%) inhibition of fungal growth compared to the drug-free growth control well.[5]
In Vivo Efficacy in Animal Models
The therapeutic efficacy of ravuconazole has been evaluated in various animal models of fungal infections. While specific preclinical data from a dedicated onychomycosis model is limited in publicly available literature, studies in established models of invasive aspergillosis provide strong evidence of in vivo activity. Onychomycosis models are typically established in guinea pigs or rabbits.[6][7]
Data Presentation: Efficacy in Systemic Aspergillosis Models
| Animal Model | Infection | Treatment (Dose, Route, Duration) | Key Efficacy Endpoint | Result |
| Neutropenic Guinea Pig | Aspergillus fumigatus (lethal challenge) | Ravuconazole (5 mg/kg/day, PO, 5 days) | Survival | 100% (8/8) survival vs. 0% (0/8) in untreated controls.[8] |
| Neutropenic Guinea Pig | Aspergillus fumigatus (lethal challenge) | Ravuconazole (10 mg/kg/day, PO, 5 days) | Survival | 100% (8/8) survival vs. 0% (0/8) in untreated controls.[8] |
| Immunosuppressed Rabbit | Aspergillus fumigatus (lethal challenge) | Ravuconazole (30 mg/kg/day, IV, 9 days) | Survival | 100% (10/10) survival vs. 0% (0/4) in untreated controls.[9] |
| Immunosuppressed Rabbit | Aspergillus fumigatus (lethal challenge) | Ravuconazole (30 mg/kg/day, IV, 9 days) | Tissue Fungal Burden | ~2 to 3 log unit reduction in liver, lung, kidney, and brain.[9] |
Experimental Protocol: Guinea Pig Model of Tinea Unguium (Onychomycosis)
The following is a generalized protocol for establishing an onychomycosis model to evaluate antifungal agents, based on published methodologies.[6][7]
-
Animal Selection and Immunosuppression: Hartley guinea pigs are used. To enhance susceptibility to infection, animals may be immunosuppressed via subcutaneous administration of a corticosteroid (e.g., prednisolone) for a period before and during fungal exposure.
-
Infection: A suspension of Trichophyton mentagrophytes arthrospores is applied to the hind limb nails. The paws are often wrapped in an occlusive dressing for several days to maintain moisture and facilitate fungal invasion. The infection is allowed to establish for a period of 4 to 8 weeks to mimic varying severities of human onychomycosis.[6]
-
Treatment Groups: Animals are randomized into groups to receive the vehicle control, a positive control (e.g., itraconazole), or fosravuconazole at various doses.
-
Drug Administration: Fosravuconazole is administered orally (p.o.) once daily for a defined treatment period (e.g., 28 consecutive days).
-
Efficacy Assessment: At the end of the study, nails are collected. Efficacy is evaluated by:
-
Macroscopic Scoring: Clinical signs such as discoloration and nail thickening are scored.
-
Fungal Burden Quantification: Nails are pulverized, and the number of viable fungal elements is determined by plating serial dilutions on agar medium (CFU counting).
-
Histopathology: Nail clippings are stained (e.g., with PAS stain) to visualize fungal elements within the nail plate and bed.
-
Preclinical Pharmacokinetics (PK)
The development of fosravuconazole as a prodrug was critical to overcoming the poor water solubility of ravuconazole, thereby achieving excellent oral bioavailability.
-
Absorption and Bioavailability: Through prodrug formation, the oral bioavailability of ravuconazole reaches 100%. Plasma concentrations of ravuconazole after fosravuconazole administration are significantly higher than those achieved with other oral antifungals used for onychomycosis.[10]
-
Distribution: Ravuconazole exhibits good transition into skin and nail tissues, with excellent tissue retention, which is a critical property for treating onychomycosis.[10]
-
Metabolism: Fosravuconazole is rapidly and extensively converted to ravuconazole in vivo. Ravuconazole itself has an extended half-life.
-
Elimination: Ravuconazole displays nonlinear, Michaelis-Menten elimination kinetics, particularly at higher doses, which may be due to the saturation of metabolic pathways involving cytochrome P450 (CYP) enzymes.[11]
Data Presentation: Ravuconazole Half-Life in Preclinical Species
| Species | Half-life (t½) |
| Mouse | ~4.5 hours[12] |
| Dog | ~8.8 hours |
| Rabbit | ~13 hours[9] |
digraph "Prodrug_Concept" { graph [rankdir="LR", splines=ortho, nodesep=0.5, dpi=72, width=6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Prodrug [label="Fosravuconazole Prodrug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties1 [label="Properties:\n- Water-Soluble\n- High Oral Absorption", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Conversion [label="In Vivo\nMetabolism", shape=oval, style=dashed];
Active [label="Ravuconazole\n(Active Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Properties2 [label="Properties:\n- Potent Antifungal\n- Reaches Target Site (Nail)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Prodrug -> Conversion; Conversion -> Active; Prodrug -> Properties1 [style=dotted, arrowhead=none]; Active -> Properties2 [style=dotted, arrowhead=none]; }
Preclinical Safety and Toxicology
Preclinical safety evaluation is essential to characterize potential toxic effects prior to human clinical trials. Based on available literature, ravuconazole appears to have a favorable safety profile in animal studies.
-
General Safety: In a study of experimental aspergillosis in rabbits, there was no evidence of hepatotoxicity or nephrotoxicity associated with ravuconazole treatment at doses up to 10 mg/kg/day. Another source notes that no toxicity was observed in animal studies.[12] In a canine model of Chagas' disease, ravuconazole was well-tolerated at 12 mg/kg/day for up to 90 days with no significant side effects observed.[12]
-
Standard Toxicology Studies: While specific No-Observed-Adverse-Effect-Level (NOAEL) data from pivotal GLP-compliant toxicology studies are not detailed in the public domain, a standard preclinical program would include:
-
Single-Dose Toxicity Studies: Conducted in two rodent species to determine acute toxicity.
-
Repeated-Dose Toxicity Studies: Conducted in two species (one rodent, e.g., rat; one non-rodent, e.g., dog) for durations relevant to clinical use. For a 12-week clinical treatment course for onychomycosis, this would typically be supported by 13-week and 26-week (6-month) animal studies. These studies evaluate effects on all major organ systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.
-
Reproductive Toxicology Studies: To evaluate effects on fertility and embryonic development.
-
Conclusion
The preclinical data for this compound strongly support its development for the treatment of onychomycosis. The prodrug design successfully enhances the oral bioavailability of the active moiety, ravuconazole, ensuring high systemic exposure and excellent penetration into target nail tissues.[10] Ravuconazole demonstrates potent in vitro activity against the key dermatophytes responsible for onychomycosis, with geometric mean MICs as low as 0.035 µg/mL.[3] In vivo studies in animal models of severe fungal infections confirm its therapeutic efficacy, demonstrating high survival rates and significant reductions in fungal burden.[8][9] The preclinical safety profile appears favorable, with good tolerability observed in multiple species.[12] Collectively, these findings provide a robust scientific foundation for the positive clinical outcomes observed with fosravuconazole in the treatment of onychomycosis.
References
- 1. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Ravuconazole Treatment on Parasite Load and Immune Response in Dogs Experimentally Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
In Vivo Conversion of Fosravuconazole to Ravuconazole: A Technical Guide on the Core Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole (B1673580) is a novel, water-soluble phosphonooxymethyl prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole (B1678830).[1][2][3] Developed to enhance the oral bioavailability of its active moiety, fosravuconazole is rapidly and extensively converted to ravuconazole in vivo.[1][4] Ravuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising the integrity and function of the fungal cell membrane.[3][5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of fosravuconazole and its conversion to the active form, ravuconazole, compiling data from preclinical and clinical studies to support further research and development.
Metabolic Pathway and Kinetics
Fosravuconazole is designed for efficient in vivo conversion to ravuconazole. This bioconversion is primarily mediated by alkaline phosphatases, which hydrolyze the phosphate (B84403) ester bond to release the unstable intermediate, which then spontaneously hydrolyzes to yield ravuconazole.[4]
Ravuconazole is predominantly metabolized in the liver, with cytochrome P450 enzymes, particularly CYP3A4, CYP2C19, and CYP2C9, playing a role in its subsequent clearance.[1][6] The elimination of ravuconazole can exhibit non-linear, Michaelis-Menten kinetics, especially at higher doses, suggesting saturation of metabolic pathways.[1][7] Ravuconazole is characterized by a long elimination half-life, high protein binding (approximately 98%), and extensive tissue distribution.[7][8]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of ravuconazole following the administration of fosravuconazole in various species.
Table 1: Preclinical Pharmacokinetics of Ravuconazole Following Fosravuconazole Administration
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) | Reference |
| Mouse | 10 | Oral | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 | 95.8 | [1][9] |
| Mouse | 40 | Oral | - | ~1-2 | - | 3.9 - 4.8 | 95.8 | [1][9] |
| Mouse | 160 | Oral | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 | 95.8 | [1][9] |
| Rabbit | 1.25 | IV | 2.03 | - | 5.80 | 20.55 | - | [1] |
| Rabbit | 40 | IV | 58.82 | - | 234.21 | 26.34 | - | [1] |
Table 2: Clinical Pharmacokinetics of Ravuconazole Following Fosravuconazole Administration in Humans
| Study Population | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) | Reference |
| Healthy Volunteers | 200 mg daily | >3000 (steady state) | - | - | >168 (over 1 week) | ~98 | [10] |
| Eumycetoma Patients | 200 mg or 300 mg weekly (after loading doses) | - | - | 75% higher exposure with 50% dose increase | >168 (over 1 week) | ~98 | [1][7] |
Experimental Protocols
Murine Model of Disseminated Candidiasis
-
Animal Model: Neutropenic mice infected with Candida albicans.[1][9]
-
Induction of Neutropenia: Cyclophosphamide administered intraperitoneally prior to infection to induce neutropenia.
-
Infection: Mice are inoculated intravenously with a standardized suspension of Candida albicans.
-
Dosing: Single oral doses of fosravuconazole (equivalent to 10, 40, and 160 mg/kg of ravuconazole) are administered.[1]
-
Sample Collection: Blood samples are collected via cardiac puncture or retro-orbital sinus at multiple time points post-dose.
-
Bioanalysis: Plasma concentrations of ravuconazole are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][11]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and elimination half-life, are calculated from the plasma concentration-time profiles using non-compartmental analysis.[1][9]
Rabbit Model of Invasive Aspergillosis
-
Animal Model: Immunosuppressed, temporarily leukopenic rabbits.[1]
-
Immunosuppression: Corticosteroids and/or cytostatic agents are administered to induce immunosuppression.
-
Infection: Rabbits are infected with Aspergillus fumigatus via intratracheal or intravenous inoculation.
-
Dosing: Oral therapy with fosravuconazole (dosage equivalent to 30 mg/kg of ravuconazole) is administered daily.[1]
-
Sample Collection: Serial blood samples are collected from an ear artery or vein.
-
Bioanalysis: Serum concentrations of ravuconazole are quantified using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: The half-life of ravuconazole is determined from the serum concentration-time data.[1]
Human Clinical Trial in Eumycetoma Patients
-
Study Design: A randomized, double-blind clinical trial.[7]
-
Patient Population: Patients diagnosed with eumycetoma.[7]
-
Dosing Regimen: Patients receive three daily loading doses of fosravuconazole followed by weekly maintenance doses of either 200 mg or 300 mg for 12 months.[7][12]
-
Pharmacokinetic Sampling: Plasma samples are collected at predetermined time points, including pre-dose (trough) concentrations and at various times after dosing.[7]
-
Bioanalysis: Plasma concentrations of ravuconazole are quantified using a validated LC-MS/MS assay.[7] The validated range for ravuconazole is typically 0.02–20 mg/L.[7]
-
Pharmacokinetic Modeling: A population pharmacokinetic model (e.g., a two-compartment model with Michaelis-Menten elimination) is developed using nonlinear mixed-effects modeling software to characterize the pharmacokinetics of ravuconazole in this patient population.[7][12]
Bioanalytical Methodology: LC-MS/MS
The quantification of ravuconazole in biological matrices is predominantly performed using validated LC-MS/MS methods due to their high sensitivity and selectivity.[11][13]
-
Sample Preparation: A common method is protein precipitation.[11][13] To a small volume of plasma (e.g., 50 µL), an internal standard (typically a stable isotope-labeled version of ravuconazole, such as ravuconazole-d4) is added, followed by a precipitating agent like acetonitrile.[11] After vortexing and centrifugation, the supernatant is transferred and may be evaporated and reconstituted in the mobile phase.[11][13]
-
Chromatography: Reversed-phase chromatography is employed using a C18 column.[11] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1] Specific precursor-to-product ion transitions for ravuconazole and the internal standard are monitored for quantification.
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, and stability.[11]
Conclusion
Fosravuconazole is effectively and rapidly converted to its active moiety, ravuconazole, in vivo, achieving high systemic exposure. The pharmacokinetic profile of ravuconazole is characterized by a long half-life, allowing for less frequent dosing, which is advantageous for patient compliance.[2] The understanding of its in vivo conversion kinetics, metabolic pathways, and the robust bioanalytical methods for its quantification are crucial for its continued development and clinical application in treating a range of fungal infections. The data and protocols presented in this guide provide a foundational resource for researchers in the field of antifungal drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What is Fosravuconazole used for? [synapse.patsnap.com]
- 7. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I/II randomized, double-blind, placebo-controlled, dose-ranging study evaluating the efficacy, safety and pharmacokinetics of ravuconazole in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Antifungal activity of Fosravuconazole against dermatophytes
An In-depth Technical Guide on the Antifungal Activity of Fosravuconazole (B1673580) Against Dermatophytes
Introduction
Fosravuconazole L-lysine ethanolate (B101781) is a novel, water-soluble triazole antifungal agent.[1] It functions as a prodrug, designed to enhance the pharmacokinetic profile of its active moiety, ravuconazole (B1678830).[1][2] Following oral administration, fosravuconazole is rapidly and extensively converted into ravuconazole, ensuring high bioavailability and systemic exposure.[1][2] Ravuconazole exhibits potent, broad-spectrum antifungal activity against a wide range of pathogens, including the dermatophytes responsible for superficial fungal infections of the skin, hair, and nails (e.g., onychomycosis).[3][4] This guide provides a comprehensive technical overview of fosravuconazole's antifungal activity against dermatophytes, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mechanism of action for ravuconazole, the active form of fosravuconazole, is the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[1][3]
2.1 Targeting Lanosterol (B1674476) 14α-Demethylase Ravuconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component that maintains the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][6]
2.2 Disruption of Fungal Cell Membrane The inhibition of lanosterol 14α-demethylase leads to two significant downstream effects:
-
Depletion of Ergosterol: The fungal cell is deprived of ergosterol, compromising the structural integrity of the cell membrane.[7]
-
Accumulation of Toxic Sterols: The enzymatic block causes a buildup of lanosterol and other toxic 14α-methylated sterol precursors.[3][5]
This dual effect increases membrane permeability, disrupts the activity of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[3][5] Fosravuconazole demonstrates a high degree of selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile and minimizes the potential for drug-drug interactions.[2][3]
In Vitro Antifungal Activity
Ravuconazole demonstrates potent in vitro activity against a broad range of dermatophytes. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth.
3.1 Summary of MIC Data The following table summarizes the in vitro susceptibility of major dermatophyte species to ravuconazole, with comparisons to other common antifungal agents. Lower MIC values indicate higher potency.
| Dermatophyte Species | Antifungal Agent | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) | Reference |
| Trichophyton rubrum | Ravuconazole | 51 | - | - | - | 0.035 | [8] |
| Itraconazole | 51 | - | - | - | 0.046 | [8] | |
| Terbinafine | 51 | - | - | - | 0.012 | [8] | |
| Trichophyton rubrum | Ravuconazole | 111 | ≤0.015 - 0.5 | 0.06 | 0.125 | 0.06 | [9] |
| Voriconazole | 111 | ≤0.015 - 0.25 | 0.06 | 0.125 | 0.05 | [9] | |
| Itraconazole | 111 | ≤0.015 - >16 | 0.125 | 2 | 0.26 | [9] | |
| Terbinafine | 111 | ≤0.015 - 0.25 | 0.03 | 0.06 | 0.03 | [9] | |
| T. mentagrophytes | Ravuconazole | 20 | - | - | - | 0.035 | [8] |
| Itraconazole | 20 | - | - | - | 0.055 | [8] | |
| Terbinafine | 20 | - | - | - | 0.009 | [8] | |
| T. tonsurans | Ravuconazole | 1 | ≤0.03 | - | - | - | [8] |
| Microsporum canis | Ravuconazole | 1 | ≤0.03 | - | - | - | [8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, which is adapted for dermatophytes.[10]
4.1 Antifungal Susceptibility Testing: Broth Microdilution
This method determines the MIC of an antifungal agent against a specific fungal isolate.
4.1.1 Materials
-
Fungal isolate cultured on Potato Dextrose Agar (PDA) for 7-14 days.[11]
-
Sterile saline or water.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[10]
-
Antifungal agent (e.g., Ravuconazole) stock solution.
-
96-well U-bottom microdilution plates.
-
Spectrophotometer.
4.1.2 Methodology
-
Inoculum Preparation: Fungal colonies are covered with sterile saline and gently probed to create a suspension of conidia and hyphal fragments.[11] The suspension is allowed to settle, and the upper homogenous portion is collected. The inoculum density is adjusted using a spectrophotometer to a final concentration of approximately 1 x 10³ to 5 x 10⁴ CFU/mL.[11][12]
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in the 96-well plate using RPMI-1640 medium. A drug-free well is included as a positive growth control.[11]
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the dermatophyte species.[11][12]
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes complete (100%) or prominent (e.g., ≥80%) inhibition of visible growth compared to the drug-free control well.[11]
4.2 Ergosterol Biosynthesis Inhibition Assay
This protocol quantifies the reduction in cellular ergosterol content after treatment with an antifungal agent, confirming the drug's mechanism of action.
4.2.1 Materials
-
Mid-exponential phase fungal liquid culture.
-
Ravuconazole.
-
Potassium hydroxide (B78521) (KOH), ethanol, n-heptane.
-
Gas chromatograph-mass spectrometer (GC-MS).[1]
4.2.2 Methodology
-
Fungal Treatment: The fungal culture is treated with various concentrations of ravuconazole (e.g., sub-MIC, MIC, and supra-MIC levels) and incubated. An untreated culture serves as a control.[1]
-
Saponification: Fungal cells are harvested, and lipids are saponified using alcoholic KOH to release sterols.
-
Sterol Extraction: Non-saponifiable lipids (including sterols) are extracted from the mixture using an organic solvent like n-heptane.[1]
-
GC-MS Analysis: The extracted sterol fraction is analyzed by GC-MS. The system separates the different sterols (ergosterol, lanosterol), and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.
-
Data Interpretation: The inhibition of ergosterol biosynthesis is confirmed by observing a dose-dependent decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in drug-treated samples compared to the control.[1]
Clinical Efficacy in Onychomycosis
Fosravuconazole has been evaluated in clinical trials for the treatment of onychomycosis caused by dermatophytes, demonstrating significant efficacy.
5.1 Summary of Clinical Trial Data
| Study / Report | Dosing Regimen | Duration | Efficacy Endpoint (Timepoint) | Result |
| Phase III Trial[2] | Fosravuconazole 100 mg once daily | 12 weeks | Complete Cure Rate (48 weeks) | 59.4% |
| Mycological Cure Rate (48 weeks) | 82.0% | |||
| Shimoyama H, et al. (2021)[13] | Fosravuconazole 100 mg once daily | 12 weeks | Complete Cure Rate (Last Visit) | 67.9% (74/109 patients) |
| Improvement in Affected Nail Area (Last Visit) | 86.8 ± 22.4% | |||
| Shimoyama H, et al. (2022)[14] | Fosravuconazole 100 mg once daily | 12 weeks | Complete Clearance in patients with dermatophytomas (Last Visit**) | 57.1% (12/21 patients) |
*Mean time to last visit: 32 ± 14.2 weeks[13] **Average observation period to complete cure: 34.3 ± 11.1 weeks[14]
Conclusion
Fosravuconazole, through its active metabolite ravuconazole, is a highly potent triazole antifungal agent with significant activity against dermatophytes. Its mechanism of action, the targeted inhibition of lanosterol 14α-demethylase, effectively disrupts fungal cell membrane integrity.[1] Extensive in vitro data confirms its low minimum inhibitory concentrations against clinically relevant species such as Trichophyton rubrum and Trichophyton mentagrophytes.[8] Furthermore, clinical trials have demonstrated its high efficacy and safety in the treatment of onychomycosis, positioning fosravuconazole as a valuable therapeutic option for dermatophyte infections.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. [Drug properties of fosravuconazole L-lysine ethanolate (NAILIN® Capsules 100 mg), a new oral azole therapeutic for onychomycosis: an analysis based on non-clinical and clinical trial data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 4. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Fosravuconazole used for? [synapse.patsnap.com]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicinearticle.com [medicinearticle.com]
- 11. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Treatment Outcome with Fosravuconazole for Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dermatophytomas: Clinical Overview and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fosravuconazole L-lysine Ethanolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fosravuconazole (B1673580) L-lysine ethanolate (B101781). Fosravuconazole is a water-soluble prodrug of the broad-spectrum antifungal agent ravuconazole.[1][2][3] Accurate and reliable analytical methods are essential for quality control, stability testing, and pharmacokinetic studies of this pharmaceutical compound.[2] The described method is stability-indicating and suitable for the routine analysis of Fosravuconazole in pharmaceutical formulations. This document outlines the detailed experimental protocol, validation parameters according to International Council for Harmonisation (ICH) guidelines, and data presentation.[1][2]
Introduction
Fosravuconazole L-lysine ethanolate is a novel triazole antifungal agent.[1] It acts as a prodrug, which is converted in vivo to its active moiety, ravuconazole.[1][3] Ravuconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][3] This disruption of ergosterol synthesis alters the integrity of the fungal cell membrane, leading to fungal cell death.[3] The development of a robust and reliable HPLC method is critical for ensuring the quality and efficacy of fosravuconazole drug products.
Experimental Protocol: RP-HPLC Method
A validated analytical method for the determination of Fosravuconazole has been established using RP-HPLC with UV detection.[2]
Instrumentation
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector (e.g., Waters e2695 HPLC system or equivalent).[1][2]
-
Chromatographic data acquisition and processing software.[1]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) (55:45 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 287 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable diluent, such as the mobile phase.[1]
Working Standard Solutions (5-30 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).[1][2]
Sample Preparation: For the analysis of a marketed formulation (e.g., 100 mg fosravuconazole capsules), prepare six solutions at a concentration of 10 µg/mL.[2] The amount of drug recovered can then be determined using the established HPLC method.[2] Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation
The HPLC method has been validated in accordance with ICH guidelines.[2] The key validation parameters are summarized below.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 8 | 7.95 | 99.38% |
| 10 | 10.02 | 100.20% |
| 12 | 11.97 | 99.75% |
Precision
Precision is evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 10 | < 2.0% | < 2.0% |
Specificity (Forced Degradation)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. The drug is subjected to various stress conditions to produce degradation products.
| Stress Condition | Observation |
| Acid Hydrolysis (0.1 N HCl) | Degradation observed |
| Alkali Hydrolysis (0.1 N NaOH) | Significant degradation observed |
| Oxidative (3% H₂O₂) | Degradation observed |
| Thermal (60°C) | Minimal degradation |
| Photolytic (UV light) | Minimal degradation |
The method should be able to separate the main peak of Fosravuconazole from any degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | Typically in the range of 0.1 - 0.5 µg/mL |
| LOQ | Typically in the range of 0.5 - 1.5 µg/mL |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| pH of Buffer (± 0.2 units) | No significant change |
| Wavelength (± 2 nm) | No significant change |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Mechanism of Action of Fosravuconazole.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Fosravuconazole L-lysine ethanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole L-lysine ethanolate (B101781) is a water-soluble prodrug that is rapidly and completely converted in the body to its active moiety, ravuconazole (B1678830).[1] Ravuconazole is a broad-spectrum triazole antifungal agent.[1][2] These application notes provide a detailed protocol for determining the in vitro susceptibility of fungal isolates to ravuconazole, the active form of fosravuconazole, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Ravuconazole, like other azole antifungals, acts by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the cell membrane's structure and function, ultimately inhibiting fungal growth.[1][3]
Data Presentation: In Vitro Activity of Ravuconazole
The following tables summarize the minimum inhibitory concentration (MIC) data for ravuconazole against a variety of clinically relevant fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida spp. (overall) | 6,970 | Not Specified | Not Specified | 0.25 | [1][4] |
| Candida albicans | Not Specified | Not Specified | Not Specified | 0.03 | [4] |
| Candida glabrata | Not Specified | Not Specified | Not Specified | 1.0-2.0 | [4] |
| Candida krusei | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Candida tropicalis | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Candida auris | 15 | Not Specified | Not Specified | Not Specified | [6] |
| Vaginal Candida Isolates | 525 | Not Specified | Not Specified | Not Specified | [6] |
Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus spp. (overall) | 575 | Not Specified | Not Specified | Not Specified | [7] |
| Aspergillus fumigatus | 314 | Not Specified | Not Specified | Not Specified | [7] |
| Aspergillus flavus | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Aspergillus niger | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Aspergillus terreus | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Table 3: In Vitro Activity of Ravuconazole against Dermatophytes and Other Fungi
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Cryptococcus neoformans | 541 | 0.12 - 4.0 | Not Specified | 0.25 | [1] |
| Trichophyton indotineae | 37 | Not Specified | Not Specified | Not Specified | [8][9] |
| Trichophyton rubrum | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| Scedosporium prolificans | Not Specified | Resistant | Not Specified | Not Specified | [7] |
| Fusarium spp. | Not Specified | Resistant | Not Specified | Not Specified | [7] |
| Rhizopus oryzae | Not Specified | Not Specified | 1.0 | Not Specified | [7] |
Experimental Protocols
The following are detailed methodologies for the in vitro susceptibility testing of ravuconazole. The broth microdilution method is considered the gold standard.[1]
Preparation of Ravuconazole Stock Solution
For in vitro assays, a stock solution of ravuconazole is typically prepared in an organic solvent due to the low aqueous solubility of the active moiety.[11]
Materials:
-
Ravuconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade[11]
-
Sterile microcentrifuge tubes or vials[11]
-
Vortex mixer[11]
-
Ultrasonic bath[11]
Protocol:
-
Aseptically weigh the desired amount of ravuconazole powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).[11]
-
Vortex the mixture thoroughly for 1-2 minutes.[11]
-
To ensure complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes.[11]
-
Visually inspect the solution to confirm no particulate matter remains.[11]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or lower.
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38 and EUCAST Guidelines)
This protocol outlines the general procedure for determining the MIC of ravuconazole against yeasts and filamentous fungi.[1][12][13]
Materials:
-
Ravuconazole stock solution (in DMSO)
-
RPMI 1640 liquid medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS).[1] For EUCAST testing of Aspergillus, RPMI 1640 should be supplemented with 2% glucose.[12][13]
-
Sterile 96-well microtiter plates
-
Fungal isolates for testing
-
Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate culture medium
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer or densitometer
-
Incubator
Protocol:
-
Drug Dilution Plate Preparation:
-
Perform serial twofold dilutions of the ravuconazole stock solution in RPMI 1640 medium directly in the 96-well microtiter plates to achieve a final volume of 100 µL per well.[14] The final concentrations should typically range from 0.001 to 16 µg/mL.
-
Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on SDA plates and incubate at 35°C to obtain fresh, pure colonies.
-
For Yeasts (e.g., Candida spp.):
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[1]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL in the wells.[14]
-
-
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for CLSI; 2–5 x 10⁵ CFU/mL for EUCAST) using a hemocytometer or spectrophotometer.[12][13]
-
Further dilute the suspension in RPMI 1640 medium to achieve the desired final inoculum concentration in the wells.
-
-
-
Inoculation of Plates:
-
Add 100 µL of the final diluted fungal inoculum to each well of the drug dilution plate, bringing the total volume to 200 µL.
-
-
Incubation:
-
Endpoint Determination (Reading the MIC):
-
Read the MICs visually or using a microplate reader.
-
For Yeasts: The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the drug-free control well.[1][14]
-
For Filamentous Fungi (Azoles): The MIC is the lowest drug concentration that shows complete inhibition of growth (EUCAST) or a significant reduction in growth (CLSI).[13]
-
Mandatory Visualizations
Caption: Mechanism of action of Fosravuconazole/Ravuconazole.
Caption: In vitro antifungal susceptibility testing workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 3. What is Fosravuconazole used for? [synapse.patsnap.com]
- 4. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Resistance in Dermatophytes: Genetic Considerations, Clinical Presentations and Alternative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing an Animal Model of Onychomycosis with Fosravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onychomycosis, a fungal infection of the nail apparatus, presents a significant therapeutic challenge due to the dense keratin (B1170402) structure of the nail plate, which limits the penetration of topical antifungal agents. Systemic therapies, while generally more effective, carry risks of adverse effects and drug interactions. Fosravuconazole (B1673580), a prodrug of the broad-spectrum triazole antifungal agent ravuconazole (B1678830), has emerged as a promising oral treatment for onychomycosis.[1][2] It is distinguished by its high bioavailability and favorable pharmacokinetic profile, allowing for effective concentrations to be reached in the nail plate and bed.[3]
The development of a robust and reproducible animal model of onychomycosis is crucial for the preclinical evaluation of novel antifungal agents like fosravuconazole. Such models allow for the investigation of drug efficacy, pharmacokinetics, and pharmacodynamics in a controlled setting. This document provides detailed protocols for establishing an onychomycosis model in guinea pigs and rabbits, along with methodologies for evaluating the therapeutic efficacy of fosravuconazole.
Mechanism of Action of Fosravuconazole
Fosravuconazole is a water-soluble prodrug that is rapidly converted to its active moiety, ravuconazole, in the body.[3] Ravuconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and leading to fungal cell death.[4]
Mechanism of action of Fosravuconazole.
Experimental Protocols
Protocol 1: Guinea Pig Model of Onychomycosis
The guinea pig model is a well-established and reproducible model for studying onychomycosis.[5]
Materials:
-
Male albino guinea pigs (300-350 g)
-
Trichophyton mentagrophytes or Trichophyton rubrum strain[6]
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline
-
Corticosteroid (e.g., methylprednisolone (B1676475) acetate)[4]
-
Sterile gauze
-
Adhesive tape
-
Small animal nail clippers
Procedure:
-
Fungal Culture Preparation:
-
Culture the selected Trichophyton strain on SDA plates at 28°C for 2-3 weeks.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile gauze to remove mycelial fragments.
-
Adjust the concentration of the conidial suspension to 1 x 10⁷ conidia/mL using a hemocytometer.[7]
-
-
Animal Immunosuppression:
-
Administer a corticosteroid to suppress the guinea pigs' immune system, which facilitates fungal infection.[6] A typical regimen is an intramuscular injection of methylprednisolone acetate (B1210297) (4 mg/kg) once a week, starting one week before inoculation and continuing for the duration of the infection period.[4]
-
-
Inoculation:
-
Anesthetize the guinea pigs.
-
Gently abrade the surface of the hind limb claws with a fine-grit sandpaper or a dental burr.
-
Apply 10-20 µL of the conidial suspension to the abraded nail surface.
-
Cover the inoculated claws with a small piece of sterile gauze and secure with adhesive tape to maintain a moist environment and prevent removal of the inoculum.
-
House the animals in individual cages to prevent cross-contamination.
-
-
Infection Monitoring and Evaluation:
-
Remove the gauze after 7 days.
-
Visually inspect the nails weekly for signs of onychomycosis, such as discoloration, thickening, and subungual hyperkeratosis.
-
At predetermined time points (e.g., 2, 4, and 6 weeks post-infection), euthanize a subset of animals and collect the infected nails for analysis.
-
Histopathology: Fix the nail clippings in 10% neutral buffered formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the nail plate.
-
Fungal Culture: Disinfect the nail surface with 70% ethanol. Mince the nail clippings and place them on SDA plates containing cycloheximide (B1669411) and chloramphenicol (B1208) to inhibit bacterial and saprophytic fungal growth. Incubate at 28°C for 2-3 weeks and observe for the growth of the inoculated Trichophyton species.
-
Protocol 2: Rabbit Model of Onychomycosis
The rabbit model offers a larger nail plate for topical drug application and evaluation.[8]
Materials:
-
Male Japanese White rabbits (2.5-3.0 kg)[4]
-
Trichophyton mentagrophytes
-
SDA, sterile saline, corticosteroid, sterile gauze, adhesive tape, nail clippers, 70% ethanol (as in Protocol 1)
Procedure:
-
Fungal Culture Preparation: Prepare the conidial suspension as described in Protocol 1.
-
Animal Immunosuppression: Administer intramuscular injections of methylprednisolone acetate (4 mg/kg) once weekly for 4 weeks, starting two weeks prior to inoculation.[4]
-
Inoculation:
-
Infection Monitoring and Evaluation:
-
Follow the same monitoring and evaluation procedures as described in Protocol 1, with nail collection at time points such as 0, 2, and 6 weeks after a 2-week infection period.[8]
-
Experimental workflow for the onychomycosis animal model.
Efficacy Evaluation of Fosravuconazole
Study Design:
-
After establishing a consistent infection (typically 2-4 weeks post-inoculation), randomize the animals into treatment groups:
-
Group 1: Vehicle control (oral administration)
-
Group 2: Fosravuconazole (oral administration, dose-ranging)
-
-
Treat the animals daily for a specified period (e.g., 4-12 weeks).
-
Monitor the animals throughout the study for any signs of toxicity.
Efficacy Endpoints:
-
Clinical Score: Assess the severity of the infection weekly based on a scoring system (e.g., 0 = no signs of infection; 1 = mild discoloration; 2 = moderate discoloration and thickening; 3 = severe discoloration, thickening, and nail dystrophy).
-
Mycological Cure: At the end of the treatment period, collect nail samples for fungal culture and histopathology to determine the presence or absence of viable fungi.
-
Fungal Load Quantification: Use quantitative PCR (qPCR) to measure the amount of fungal DNA in the nail samples, providing a quantitative measure of treatment efficacy.
-
Nail Drug Concentration: Measure the concentration of ravuconazole in the nail plate and nail bed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to correlate drug exposure with therapeutic outcome.[3]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Efficacy of Fosravuconazole in a Guinea Pig Onychomycosis Model
| Treatment Group | Mean Clinical Score (Baseline) | Mean Clinical Score (End of Treatment) | % Improvement |
| Vehicle Control | 2.8 ± 0.4 | 2.9 ± 0.3 | -3.6% |
| Fosravuconazole (10 mg/kg) | 2.7 ± 0.5 | 1.2 ± 0.6 | 55.6% |
| Fosravuconazole (20 mg/kg) | 2.8 ± 0.3 | 0.5 ± 0.4 | 82.1% |
Table 2: Mycological Efficacy and Nail Concentration of Ravuconazole
| Treatment Group | Mycological Cure Rate (%) | Mean Fungal Load (log CFU/g nail) | Mean Ravuconazole Concentration in Nail (µg/g) |
| Vehicle Control | 0% | 4.5 ± 0.8 | < LOD |
| Fosravuconazole (10 mg/kg) | 60% | 1.8 ± 1.1 | 15.2 ± 4.5 |
| Fosravuconazole (20 mg/kg) | 90% | 0.7 ± 0.9 | 32.8 ± 8.1 |
| LOD: Limit of Detection |
Table 3: Human Clinical Trial Efficacy of Fosravuconazole (100 mg daily for 12 weeks) [9][10]
| Efficacy Endpoint | Fosravuconazole (%) | Placebo (%) |
| Complete Cure Rate at Week 48 | 59.4 | 5.8 |
| Mycological Cure Rate at Week 48 | 82.0 | 20.0 |
| Marked Clinical Improvement at Week 48 | 83.1 | 26.0 |
Pathogenesis of Onychomycosis
The pathogenesis of onychomycosis typically involves the invasion of the nail unit by dermatophytes.[11] The most common route of entry is through the hyponychium (distal subungual onychomycosis), where the fungus adheres to and penetrates the nail bed and the underside of the nail plate.[12] Fungal enzymes such as keratinases and other proteases play a crucial role in degrading the nail keratin, facilitating the invasion and proliferation of the fungus within the nail plate.[11]
Pathogenesis of distal subungual onychomycosis.
Conclusion
The development of a reliable onychomycosis animal model is a critical step in the preclinical assessment of new antifungal therapies. The protocols outlined in this document for guinea pig and rabbit models provide a framework for inducing a reproducible infection suitable for evaluating the efficacy of fosravuconazole. By employing a combination of clinical scoring, mycological evaluation, and pharmacokinetic analysis, researchers can gain valuable insights into the therapeutic potential of this promising agent for the treatment of onychomycosis.
References
- 1. Fosravuconazole - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a Novel Model of Onychomycosis in Rabbits for Evaluation of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Animal Model of Onychomycosis in Guinea Pigs. | Semantic Scholar [semanticscholar.org]
- 6. [Establishing an experimental guinea pig model of dermatophytosis Using Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the efficacy of terbinafine hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a novel model of onychomycosis in rabbits for evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment Outcome with Fosravuconazole for Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Onychomycosis: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Onychomycosis: Pathogenesis, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Preparation of Fosravuconazole L-lysine Ethanolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Fosravuconazole L-lysine ethanolate (B101781) in preclinical research settings. The information is intended to guide researchers in accurately preparing this water-soluble prodrug of Ravuconazole for both in vitro and in vivo studies.
Physicochemical Properties
Fosravuconazole L-lysine ethanolate is the L-lysine ethanolate salt of Fosravuconazole, a prodrug of the broad-spectrum triazole antifungal agent, Ravuconazole.[1][2] This formulation enhances the aqueous solubility and oral bioavailability of the active moiety, Ravuconazole.[3][4][5]
| Property | Value | Reference |
| CAS Number | 914361-45-8 | [6] |
| Molecular Formula | C31H40F2N7O8PS | [6][7] |
| Molecular Weight | 739.73 g/mol | [6][8] |
Solubility Data
The solubility of this compound is a critical factor in the design of preclinical experiments. The following table summarizes its solubility in commonly used laboratory solvents. Ultrasonic agitation may be required to achieve complete dissolution.[2][6]
| Solvent | Solubility | Notes | Reference |
| Water | < 0.1 mg/mL | Insoluble, requires ultrasonic agitation. | [2] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 50 mg/mL (≥ 67.59 mM) | Requires ultrasonic agitation. | [2][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 3.38 mM) | Clear solution. | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 3.38 mM) | Clear solution. | [9] |
Mechanism of Action
Fosravuconazole is a prodrug that is rapidly and completely converted to its active form, Ravuconazole, in the body.[1][10] Ravuconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[10][11] This inhibition disrupts the integrity of the fungal cell membrane, leading to fungal growth inhibition.[11][12]
Mechanism of action of Fosravuconazole.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For in vitro studies such as antifungal susceptibility testing, a concentrated stock solution is typically prepared in an organic solvent and then serially diluted in the appropriate culture medium.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).[2]
-
Vortex the mixture thoroughly for 1-2 minutes.[2]
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[2]
-
Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.[2][9]
Formulation for In Vivo Oral Gavage Studies
For oral administration in animal models, this compound can be formulated as a solution. A common vehicle for poorly soluble compounds is a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Protocol (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Calculate the required amount of this compound for the desired final concentration (e.g., 2.5 mg/mL).[9]
-
Dissolve the this compound powder in DMSO to create a concentrated pre-stock.
-
In a separate sterile tube, add the PEG300.
-
Add the DMSO pre-stock to the PEG300 and mix thoroughly until a clear solution is formed.[2]
-
Add the Tween 80 to the mixture and mix until clear.[2]
-
Finally, add the saline to reach the final volume and mix thoroughly.[2]
-
This formulation should be prepared fresh daily. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.[2]
A generalized workflow for an in vivo efficacy study.
Antifungal Susceptibility Testing
The in vitro activity of Fosravuconazole (tested as its active moiety, Ravuconazole) is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi. The broth microdilution method is the gold standard.
Key Experimental Parameters:
-
Medium: RPMI 1640 liquid medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS).
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, followed by further dilution to achieve a standardized final inoculum concentration.
-
Drug Dilution: Ravuconazole is serially diluted in the microtiter plates to achieve a range of final concentrations.
-
Incubation: Plates are incubated at a specified temperature and duration (e.g., 24-48 hours for Candida spp.).
-
Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that causes a significant decrease in turbidity compared to the drug-free control well.
In Vivo Efficacy Models
Murine models are commonly used to assess the in vivo efficacy of this compound.
Typical Study Design:
-
Animal Model: Immunocompetent or immunocompromised mice are often used.
-
Infection: Mice are infected, typically via intravenous injection, to establish a systemic infection.
-
Drug Administration: this compound is administered orally via gavage. A vehicle control group receives the formulation without the active drug. Dosing regimens can vary.
-
Outcome Assessment: Efficacy is assessed by endpoints such as survival rate and fungal burden in target organs (e.g., kidneys). The fungal burden is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFU).[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 4. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xcessbio.com [xcessbio.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C31H40F2N7O8PS | CID 112499965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 11. What is Fosravuconazole used for? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
Application Note: Quantification of Ravuconazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ravuconazole in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Ravuconazole-d4) to ensure accuracy and precision.[1] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications requiring reliable quantification of Ravuconazole.[1][2]
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent with potent activity against a wide range of fungal pathogens.[1] Accurate and precise measurement of Ravuconazole concentrations in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in both preclinical and clinical studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.[2][3] The use of a stable isotope-labeled internal standard, such as Ravuconazole-d4, is critical for compensating for matrix effects and variability during sample processing, thereby enhancing the accuracy and reliability of the results.[1][4] This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Ravuconazole in human plasma.
Experimental
Materials and Reagents
-
Ravuconazole analytical standard
-
Ravuconazole-d4 (internal standard)
-
HPLC-grade acetonitrile (B52724) and methanol[1]
-
LC-MS grade formic acid[1]
-
Ultrapure water[1]
-
Human plasma (K2EDTA)[1]
Equipment
-
Liquid chromatography system (e.g., UHPLC/HPLC system)[5]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4][5]
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
Vortex mixer
-
Nitrogen evaporator
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS instrument parameters is provided in the table below.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1][5] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.4 mL/min[4][5] |
| Injection Volume | 5 µL[4][5] |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer[4][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| MRM Transitions | Optimized for Ravuconazole and Ravuconazole-d4[5] |
Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Ravuconazole and Ravuconazole-d4 in methanol (B129727) at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the Ravuconazole stock solution with a 50:50 (v/v) mixture of methanol and water.[1]
-
Internal Standard Working Solution: Prepare the internal standard working solution at a concentration of 100 ng/mL in acetonitrile.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions.[1]
Sample Extraction
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the Ravuconazole-d4 internal standard working solution.[1]
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 30 seconds.[1]
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition.[1]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.[1]
Data Analysis
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.[1]
-
Integrate the peak areas for Ravuconazole and Ravuconazole-d4.
-
Calculate the peak area ratio of Ravuconazole to Ravuconazole-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a 1/x² weighting.[1]
-
Determine the concentration of Ravuconazole in QC and unknown samples from the calibration curve.[1]
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.[1] A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
| Intra-day Precision (%CV) | < 5%[4] |
| Inter-day Precision (%CV) | < 7%[4] |
| Accuracy (% Bias) | Within ±15%[4] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Ravuconazole.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ravuconazole in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method well-suited for high-throughput analysis in a variety of research and drug development settings.[1] The method has been validated to meet the stringent requirements for bioanalytical assays, ensuring high-quality data for pharmacokinetic and other quantitative studies.
References
Application Notes and Protocols: Fosravuconazole L-lysine Ethanolate Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole.[1][2] This formulation was developed to enhance the oral bioavailability of ravuconazole.[3][4] Following oral administration, fosravuconazole is rapidly and extensively converted in vivo to its active moiety, ravuconazole.[1][2][3] Ravuconazole targets and inhibits lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to disruption of the fungal cell membrane and ultimately cell death.[1][4] These application notes provide detailed protocols for the preparation of fosravuconazole L-lysine ethanolate for oral gavage in mice, as well as methodologies for in vivo efficacy and pharmacokinetic studies.
Data Presentation
Solubility of this compound and Ravuconazole
| Compound | Solvent | Solubility | Notes |
| This compound | Water | < 0.1 mg/mL | Insoluble, requires ultrasonic agitation.[1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | 50 mg/mL (67.59 mM) | Requires ultrasonic agitation.[1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.38 mM) | Clear solution.[5] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.38 mM) | Clear solution.[5] | |
| Ravuconazole (Active Moiety) | Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution.[1] |
| Ethanol | Soluble | Specific concentration not detailed.[1] | |
| Dimethylformamide (DMF) | Soluble | Specific concentration not detailed.[1] |
Preclinical Pharmacokinetics of Ravuconazole in Mice Following Oral Administration of Fosravuconazole
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) | Reference |
| 10 | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 | 95.8 | [3] |
| 160 | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 | 95.8 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a solution-based formulation suitable for oral administration in mice.[5][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the required concentration of this compound based on the desired dose and a typical dosing volume for mice (e.g., 5-10 mL/kg).[7]
-
Initial Dissolution: Weigh the required amount of this compound powder and dissolve it in 10% of the final volume with DMSO to create a concentrated stock.[5][6]
-
Vehicle Preparation: In a separate sterile tube, add 40% of the final volume of PEG300.[5][6]
-
Mixing: Add the DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.[6]
-
Add Surfactant: Add 5% of the final volume of Tween-80 to the mixture and mix until the solution is clear.[5][6]
-
Final Volume Adjustment: Add sterile saline to reach the final desired volume (45% of the final volume) and mix thoroughly.[5][6]
-
Quality Control: Visually inspect the solution for any precipitation before each use. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[1][5] It is recommended to prepare this formulation fresh daily.[1]
Protocol 2: In Vivo Efficacy Study in a Murine Model of Disseminated Candidiasis
This protocol outlines a general procedure for assessing the efficacy of fosravuconazole in a systemic Candida albicans infection model in mice.[7]
Materials:
-
Female ICR mice (or other appropriate strain), typically 20-25g[7]
-
Candida albicans clinical isolate
-
Sabouraud Dextrose Agar (SDA) plates
-
Cyclophosphamide (B585) (for immunosuppression)
-
Prepared fosravuconazole formulation (Protocol 1)
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for a sufficient period before the experiment.
-
Immunosuppression: To establish a robust infection, render mice neutropenic by administering cyclophosphamide intraperitoneally on days -2 and -1 relative to infection.[7]
-
Infection: On day 0, infect mice via the tail vein with a standardized inoculum of Candida albicans (e.g., 10^5 Colony Forming Units (CFU)/mouse).[7]
-
Dosing Groups: Establish multiple dosing groups, including a vehicle control group and several groups receiving different doses of fosravuconazole (e.g., 1, 5, 10, 25 mg/kg, calculated as ravuconazole).[7]
-
Drug Administration: Administer the first dose of the prepared fosravuconazole formulation or vehicle control by oral gavage 2 hours post-infection. Continue dosing once daily for 2-3 days.[7]
-
Efficacy Endpoint: At 24 hours after the final dose, euthanize the mice.[7]
-
Fungal Burden Quantification:
-
Data Analysis: Express the efficacy as the change in log10 CFU/kidney compared to the vehicle control group.[7]
Visualizations
References
Application Notes and Protocols for In Vitro Evaluation of Fosravuconazole L-lysine Ethanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole L-lysine ethanolate (B101781) is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole.[1] Developed to enhance bioavailability, it is rapidly converted to its active form, ravuconazole, in vivo.[2] Ravuconazole demonstrates potent activity against a wide range of fungal pathogens, including dermatophytes, Candida species, and some molds.[3] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[3][4] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[4] These application notes provide detailed protocols for the in vitro evaluation of Fosravuconazole L-lysine ethanolate, including antifungal susceptibility testing and preparation of the compound for cell-based assays.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of Fosravuconazole.
Data Presentation
Table 1: In Vitro Activity of Ravuconazole Against Various Fungal Species (MIC Ranges)
| Fungal Species | Ravuconazole MIC Range (µg/mL) |
| Candida albicans | ≤0.008 - 1 |
| Candida glabrata | 0.03 - 4 |
| Candida parapsilosis | ≤0.008 - 0.5 |
| Candida tropicalis | ≤0.008 - 0.5 |
| Candida krusei | 0.03 - 1 |
| Cryptococcus neoformans | 0.03 - 0.5 |
| Aspergillus fumigatus | 0.03 - 2 |
| Trichophyton rubrum | ≤0.008 - 0.06 |
Note: Minimum Inhibitory Concentration (MIC) values can vary based on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a stock solution for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)[5]
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).[5]
-
Vortex the mixture thoroughly for 1-2 minutes to dissolve the compound.[5]
-
If complete dissolution is not achieved, sonicate in an ultrasonic bath for 10-15 minutes.[5]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[6]
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution (CLSI M27-A Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Fosravuconazole against yeast isolates.
Materials:
-
Fungal isolates (e.g., Candida spp.)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates, sterile
-
This compound stock solution (from Protocol 1)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Experimental Workflow
Caption: Workflow for antifungal susceptibility testing.
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the Fosravuconazole stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.008 to 8 µg/mL).[7]
-
Transfer 100 µL of each drug dilution to the corresponding wells of the test microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24 to 48 hours.[8] The exact incubation time depends on the growth rate of the fungal species being tested.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[8]
-
Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 4. What is Fosravuconazole used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fosravuconazole MIC Determination using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a water-soluble prodrug of ravuconazole (B1678830), a broad-spectrum triazole antifungal agent.[1][2] It is developed to improve the pharmacokinetic properties of ravuconazole, offering enhanced bioavailability.[1][3] Fosravuconazole is rapidly and completely converted to its active form, ravuconazole, in the body.[1] Ravuconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a key component in the ergosterol (B1671047) biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and leads to the inhibition of fungal growth.[2][5]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of fosravuconazole's active form, ravuconazole, against various fungal isolates using the broth microdilution method. This method is considered the gold standard for antifungal susceptibility testing and follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Mechanism of Action of Fosravuconazole
Fosravuconazole, as a prodrug, is inactive until it is metabolized in the body to its active form, ravuconazole. Ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol. The inhibition of this enzyme disrupts the fungal cell membrane, leading to fungistatic or fungicidal activity.[1][4]
In Vitro Activity of Ravuconazole
Ravuconazole demonstrates potent in vitro activity against a wide range of clinically important fungal pathogens, including yeasts and molds. The following table summarizes the MIC ranges for ravuconazole against various fungal species as determined by broth microdilution.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida spp. | 0.12 - 4.0 | 0.25 | 0.25 |
| Cryptococcus neoformans | 0.12 - 4.0 | N/A | 0.25 |
| Aspergillus fumigatus | N/A | N/A | N/A |
| Trichophyton rubrum | N/A | N/A | N/A |
| Madurella mycetomatis | Potent in vitro activity reported | N/A | 0.016 |
N/A: Not available in the cited sources.[1][6]
Broth Microdilution Protocol for Ravuconazole MIC Determination
This protocol is based on the CLSI M27/M38 and EUCAST guidelines for antifungal susceptibility testing.[1][7][8]
Materials
-
Ravuconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 liquid medium with L-glutamine, without bicarbonate
-
Morpholinepropanesulfonic acid (MOPS) buffer
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Sabouraud Dextrose Agar (SDA) plates
-
Fungal isolates to be tested
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[7]
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Ravuconazole Stock Solution:
-
Dissolve ravuconazole powder in DMSO to a concentration of 1600 µg/mL.
-
Further dilute this stock solution with RPMI 1640 medium to create a working solution.
-
-
Preparation of RPMI 1640 Medium:
-
Prepare RPMI 1640 liquid medium with L-glutamine and without bicarbonate, buffered with MOPS to a pH of 7.0.[1]
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to obtain fresh colonies.[1]
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[1] This can be done using a spectrophotometer.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[1]
-
-
Drug Dilution in Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working ravuconazole solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 should contain no drug and serve as the growth control.
-
Well 12 should contain no drug and no inoculum and serve as the sterility control.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C.
-
Incubation times vary by organism: 24-48 hours for Candida spp. and up to 72 hours for Cryptococcus neoformans.[1] For filamentous fungi, incubation is typically 48-72 hours.
-
-
Endpoint Reading (MIC Determination):
-
The MIC is the lowest concentration of ravuconazole that causes a prominent decrease in turbidity (for yeasts) or visible growth (for molds) compared to the drug-free growth control well.[1]
-
For azoles, the endpoint is often defined as the concentration that produces at least a 50% reduction in growth.[9][10]
-
Reading can be done visually or with a spectrophotometer.
-
-
Quality Control:
-
Include quality control strains with known MIC ranges in each batch of tests to ensure the accuracy and reproducibility of the results.
-
Data Interpretation and Troubleshooting
-
Clinical Breakpoints: The interpretation of MIC values as susceptible, intermediate, or resistant is based on established clinical breakpoints. These breakpoints are specific to the fungal species and the antifungal agent.[9] Researchers should consult the latest CLSI M60 and EUCAST documents for the most current breakpoint information.[11][12][13]
-
Troubleshooting High MIC Variability: Inconsistent inoculum preparation is a common source of variability. Ensure standardized preparation of the fungal suspension. Also, verify the pH of the medium and the accuracy of drug dilutions.[9]
-
Trailing Growth: Azoles can sometimes exhibit trailing growth, making MIC endpoint determination difficult. Adhering to the 50% growth inhibition criterion is crucial in these cases.[9]
These application notes and protocols provide a comprehensive guide for the determination of fosravuconazole's (as ravuconazole) MIC using the broth microdilution method. Adherence to standardized procedures is essential for obtaining accurate and reproducible results, which are critical for both research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 5. What is Fosravuconazole used for? [synapse.patsnap.com]
- 6. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paressaude.com.br [paressaude.com.br]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: Fungi (AFST) [eucast.org]
- 12. njccwei.com [njccwei.com]
- 13. EUCAST: Clinical breakpoint table [eucast.org]
Application Notes and Protocols: In Vivo Efficacy of Fosravuconazole in a Murine Candidiasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole (B1673580) L-lysine ethanolate (B101781) (F-RVCZ) is a water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole (B1678830).[1] Upon oral administration, fosravuconazole is rapidly and extensively converted in vivo to its active moiety, ravuconazole.[1] Ravuconazole demonstrates significant efficacy against various pathogenic fungi, including Candida species.[2] These application notes provide a comprehensive overview of the in vivo testing of fosravuconazole in a murine model of candidiasis, including detailed experimental protocols and compiled efficacy data.
Ravuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][3] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately inhibiting fungal growth.[3]
Mechanism of Action
Fosravuconazole is a prodrug designed to improve the oral bioavailability of ravuconazole.[2][3] Following oral administration, it is converted to the active compound, ravuconazole, which then targets the synthesis of the fungal cell membrane.
Figure 1: Mechanism of Action of Fosravuconazole.
Pharmacokinetics of Ravuconazole in Murine Models
Understanding the pharmacokinetic profile of the active moiety, ravuconazole, is crucial for designing effective in vivo studies. Preclinical studies in neutropenic, infected mice have established key pharmacokinetic parameters following oral administration.[1][4] The ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) has been identified as the pharmacokinetic/pharmacodynamic (PK/PD) parameter most strongly associated with the efficacy of ravuconazole.[4][5] A target fAUC/MIC ratio of 20 to 25 is predictive of treatment success.[4][5]
Table 1: Preclinical Pharmacokinetic Parameters of Ravuconazole in Mice
| Dose (mg/kg, Oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) | Reference |
|---|---|---|---|---|---|---|
| 10 | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 | 95.8 | [1] |
| 40 | - | ~1-2 | - | 3.9 - 4.8 | 95.8 | [1] |
| 160 | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 | 95.8 |[1] |
Experimental Protocol: Disseminated Candidiasis Murine Model
This protocol outlines a typical procedure for evaluating the efficacy of fosravuconazole in a murine model of disseminated candidiasis, a model that mimics systemic infection.
Figure 2: Experimental Workflow for Efficacy Testing.
Materials
-
Animals: Female ICR mice (or other appropriate strain), typically weighing 20-25g.[5]
-
Immunosuppressive Agent: Cyclophosphamide (B585).[5]
-
Pathogen: A clinical isolate or reference strain of Candida albicans.[5]
-
Test Article: Fosravuconazole L-lysine ethanolate.
-
Vehicle: A suitable vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose (B213188) with 10% DMSO).[6]
-
Culture Media: Sabouraud Dextrose Agar (SDA) or similar.[5]
-
General Supplies: Sterile saline, syringes, oral gavage needles, tissue homogenizers, petri dishes, incubators.
Methodology
-
Immunosuppression: To establish a robust infection, mice are typically rendered neutropenic. Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.[5]
-
Inoculum Preparation:
-
Culture C. albicans on SDA plates.
-
Prepare a yeast suspension in sterile saline.
-
Wash the cells twice with sterile saline by centrifugation.
-
Adjust the final concentration to the desired inoculum (e.g., 1 x 10^5 CFU/mouse in 0.1 mL).[5] Verify the concentration by plating serial dilutions.
-
-
Infection: On day 0, infect the mice via the lateral tail vein with the prepared C. albicans suspension.[5]
-
Drug Preparation and Administration:
-
Prepare a suspension or solution of fosravuconazole in the chosen vehicle. The dosage should be calculated based on the active ravuconazole moiety.[5]
-
Establish multiple dosing groups, including a vehicle control group and several fosravuconazole dose levels (e.g., 1, 5, 25 mg/kg).[5][6]
-
Administer the first dose by oral gavage, typically 2 hours post-infection.[5]
-
Continue dosing once daily for a predetermined period (e.g., 2-7 days).[5][7]
-
-
Efficacy Endpoint and Fungal Burden Quantification:
-
At a specified time after the final dose (e.g., 24 hours), humanely euthanize the mice.[5]
-
Aseptically harvest target organs, most commonly the kidneys, as they are a primary site of fungal proliferation in this model.[5][8]
-
Weigh the kidneys and homogenize them in a fixed volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
Count the number of colony-forming units (CFU) and express the fungal burden as log10 CFU per gram of tissue.
-
In Vivo Efficacy Data
Studies in murine models of both mucosal and disseminated candidiasis have demonstrated the dose-dependent efficacy of ravuconazole.
Mucosal Candidiasis
In a model of orogastric candidiasis in SCID mice, ravuconazole was compared to fluconazole. Treatment was administered orally once daily for 12 days. The results showed a dose-responsive improvement in the clearance of C. albicans CFU from various tissues.[6]
Table 2: Efficacy of Ravuconazole in a Murine Orogastric Candidiasis Model
| Treatment Group (mg/kg) | Log10 CFU/g Tissue (Mean ± SEM) - Esophagus | Log10 CFU/g Tissue (Mean ± SEM) - Stomach | Notes | Reference |
|---|---|---|---|---|
| No Treatment | 5.3 ± 0.3 | 5.6 ± 0.3 | - | [6][9] |
| Vehicle Control | 5.1 ± 0.2 | 5.5 ± 0.2 | - | [6][9] |
| Fluconazole (25) | 3.3 ± 0.3 | 3.8 ± 0.3 | No mice cleared of infection in all tissues. | [6][9] |
| Ravuconazole (1) | 4.3 ± 0.4 | 4.8 ± 0.3 | Least effective ravuconazole dose. | [6][9] |
| Ravuconazole (5) | 3.2 ± 0.3 | 3.9 ± 0.3 | Equivalent to 25 mg/kg fluconazole. | [6][9] |
| Ravuconazole (25) | 1.5 ± 0.5 | 1.9 ± 0.5 | Superior to all other regimens; cleared infection in 50% of mice. |[6][9] |
Data extracted and summarized from Clemons & Stevens (2001). Values for small intestine and cecum showed similar trends.
Vaginal Candidiasis
In a murine model of vaginitis caused by a fluconazole-resistant C. albicans strain, ravuconazole demonstrated greater efficacy in reducing the fungal load compared to fluconazole.[10][11]
Table 3: Efficacy of Ravuconazole in a Murine Vaginal Candidiasis Model
| Treatment Group (20 mg/kg) | Fungal Concentration | Notes | Reference |
|---|---|---|---|
| Fluconazole (twice daily) | Reduced fungal load | Sterilization of the vagina was not observed. | [10][11] |
| Ravuconazole (twice daily) | Lower fungal concentration at day 14 post-treatment | More effective at reducing fungal load than single dose administration. |[10][11] |
Conclusion
Fosravuconazole, through its active moiety ravuconazole, demonstrates significant in vivo efficacy in murine models of both disseminated and mucosal candidiasis. The provided protocols offer a standardized framework for conducting such efficacy studies. The quantitative data clearly indicates a dose-dependent antifungal activity, with ravuconazole showing superiority to fluconazole, particularly at higher doses and against resistant strains. These findings support the potential of fosravuconazole as a valuable therapeutic option for candidiasis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 4. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy of Ravuconazole in Treatment of Mucosal Candidosis in SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole (UK-49,858) treatment of candidiasis in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of ravuconazole in a murine model of vaginitis by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Fosravuconazole L-lysine ethanolate solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosravuconazole L-lysine ethanolate (B101781).
Frequently Asked Questions (FAQs)
Q1: What is Fosravuconazole L-lysine ethanolate and its primary application?
A1: this compound is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, Ravuconazole.[1][2][3] It is designed to have improved hydrophilicity and bioavailability compared to Ravuconazole.[2][3] Upon administration, it is rapidly converted to its active form, Ravuconazole, which is used in research for its activity against a wide range of fungal species, including Candida, Aspergillus, and Trichophyton species.[4][5]
Q2: What is the mechanism of action of Fosravuconazole?
A2: As a prodrug, Fosravuconazole is converted to Ravuconazole in the body.[5] Ravuconazole inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway.[3][5][6] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[3][5]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[4] Stock solutions are typically stable for up to 1 month at -20°C and up to 6 months at -80°C.[2][4] It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4]
Q4: How does the conversion of Fosravuconazole to Ravuconazole affect my experiments?
A4: The conversion to the less water-soluble active drug, Ravuconazole, can lead to precipitation in aqueous solutions over time.[1] In cell culture, media containing phosphatases can facilitate this conversion, which is the expected behavior of the prodrug.[1] It is crucial to account for this conversion in your experimental design and to prepare fresh working solutions immediately before use.[1]
Troubleshooting Guide
Issue 1: Precipitation is observed in my aqueous working solution.
| Possible Cause | Recommended Solution |
| Low aqueous solubility | Although designed for improved solubility, this compound's solubility in purely aqueous buffers can be limited.[1] Consider using co-solvents like DMSO or PEG300 in your final formulation, ensuring the solvent concentration is compatible with your experimental system.[1][4] Sonication may also help with dissolution.[2][4] |
| pH-dependent solubility | The pH of the solution can influence the compound's solubility.[1] It is recommended to evaluate the solubility at different pH values to determine the optimal range for your experiment.[1] |
| Degradation to Ravuconazole | Fosravuconazole can hydrolyze to the less soluble active form, Ravuconazole, especially in the presence of enzymes or at certain pH values.[1] Always prepare fresh working solutions for your experiments.[1] For short-term storage, keep solutions at 4°C and analyze for the presence of the parent compound.[1] |
| High Concentration | The concentration of the drug in your working solution may exceed its solubility limit in the chosen solvent system. Review the solubility data and adjust the concentration accordingly. |
Issue 2: I am observing a loss of compound activity or concentration in my cell culture medium.
| Possible Cause | Recommended Solution |
| Enzymatic degradation | Cell culture media often contain phosphatases that hydrolyze Fosravuconazole to Ravuconazole.[1] This is the intended behavior of the prodrug.[1] Factor this conversion into your experimental design. For experiments requiring stable prodrug concentrations, consider using a protein-free buffer or heat-inactivated serum, though the latter may impact cell health.[1] |
| Chemical instability | The pH of the cell culture medium (typically around 7.4) can contribute to the chemical hydrolysis of the prodrug.[1] Minimize the time the compound is in the medium before the experiment by preparing fresh solutions immediately before use.[1] |
Quantitative Data Summary
Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Water | < 0.1 mg/mL[2] | Insoluble, requires ultrasonic agitation.[2] |
| Water | 50 mg/mL[7] | With ultrasonic agitation.[7] | |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL[8] | ||
| DMSO | 50 mg/mL (67.59 mM)[2] | Requires ultrasonic agitation.[2] | |
| Ravuconazole (Active Moiety) | DMSO | 20 mg/mL[2] | Clear solution.[2] |
| Ethanol | Soluble[2] | Specific concentration not detailed.[2] | |
| Dimethylformamide (DMF) | Soluble[2] | Specific concentration not detailed.[2] |
Co-Solvent Formulations for a Clear Solution (≥ 2.5 mg/mL)
| Protocol | Formulation |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[4] |
| 3 | 10% DMSO, 90% Corn Oil[9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).[2]
-
Vortex the mixture for 1-2 minutes.[2]
-
For complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes.[2]
-
Visually inspect the solution to ensure no particulate matter remains.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[2]
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol is for a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.
-
Calculate the required amount of this compound for the desired final concentration (e.g., 2.5 mg/mL).[2]
-
Dissolve the this compound powder in DMSO to create a concentrated pre-stock solution.[2]
-
In a separate sterile tube, add the PEG300.[2]
-
Add the DMSO pre-stock to the PEG300 and mix thoroughly until a clear solution is formed.[2]
-
Add the Tween 80 to the mixture and mix until clear.[2]
-
Finally, add the saline to reach the final volume and mix thoroughly.[2]
-
This formulation should be prepared fresh daily. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 6. What is Fosravuconazole used for? [synapse.patsnap.com]
- 7. abmole.com [abmole.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Fosravuconazole L-lysine ethanolate Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Fosravuconazole (B1673580) L-lysine ethanolate (B101781) for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Fosravuconazole L-lysine ethanolate and how does it work?
This compound is a water-soluble prodrug of ravuconazole (B1678830), a potent, broad-spectrum triazole antifungal agent.[1][2][3] After oral administration, it is rapidly and completely converted into its active form, ravuconazole.[2][3] Ravuconazole targets and inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane.[3] By inhibiting its synthesis, ravuconazole disrupts the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth and, in some cases, cell death.[2][3]
Q2: What is the primary advantage of using the prodrug this compound over ravuconazole?
The primary advantage of using the fosravuconazole prodrug is its improved pharmacokinetic properties, specifically its enhanced aqueous solubility and oral bioavailability.[2][4][5] This formulation allows for more effective delivery of the active compound, ravuconazole, leading to higher concentrations in plasma and target tissues.[2][5][6]
Q3: What are typical starting doses for this compound in preclinical animal models?
The appropriate dosage can vary significantly depending on the animal model, the fungal pathogen being investigated, and the specific research question. However, based on published studies, the following ranges can be considered as starting points:
-
Mice: For systemic candidiasis models, oral doses of ravuconazole (the active form) have ranged from 10 to 160 mg/kg.[1] In studies of mucosal candidiasis, doses of 1, 5, and 25 mg/kg have been shown to be effective.[7] For infections with T. cruzi, oral doses of fosravuconazole between 10-50 mg/kg daily have been used.[8][9]
-
Rabbits: In a model of invasive aspergillosis, an oral ravuconazole dosage of 30 mg/kg per day was found to be effective.[1]
It is crucial to perform dose-ranging studies within your specific experimental model to determine the optimal dose.
Q4: How should I calculate the dose when using the prodrug?
It is important to clarify whether the dosage is based on the amount of the prodrug (this compound) or the active moiety (ravuconazole). For example, 125.1 mg of fosravuconazole is equivalent to approximately 100 mg of ravuconazole.[10] Always double-check dosage calculations, including any necessary conversions from the prodrug to the active form.[7]
Troubleshooting Guide
Issue 1: Inconsistent plasma concentrations of ravuconazole after oral administration of this compound.
-
Possible Cause: Formulation Issues.
-
Troubleshooting Step: this compound has limited water solubility.[4][11] Ensure that your formulation is a clear solution or a homogenous suspension. Common vehicles for oral gavage include combinations of DMSO, PEG300, and Tween 80 in saline.[8][9] It is recommended to test the solubility and stability of your specific formulation before initiating in vivo experiments.[7] If precipitation occurs, gentle warming and sonication may help to dissolve the compound.[9]
-
-
Possible Cause: Improper Oral Gavage Technique.
-
Troubleshooting Step: Inaccurate dosing or aspiration can significantly affect drug absorption. Ensure that personnel are properly trained in oral gavage techniques for the specific animal model.[7]
-
-
Possible Cause: Animal Stress.
-
Troubleshooting Step: Stress from handling and the gavage procedure can alter gastrointestinal motility and impact drug absorption. Acclimatize the animals to the procedures to minimize stress levels.[7]
-
Issue 2: Lower than expected in vivo efficacy despite promising in vitro Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause: High Protein Binding.
-
Troubleshooting Step: Ravuconazole is highly protein-bound (approximately 95.8% in mice).[7] This means that only a small fraction of the drug in the plasma is free and biologically active. Efficacy is often better correlated with the free drug concentration. You may need to administer a higher dose to achieve a therapeutic concentration of the unbound drug.[7]
-
-
Possible Cause: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch.
-
Troubleshooting Step: The target Area Under the Curve (AUC)/MIC ratio may not have been achieved with your current dosing regimen. It is highly recommended to conduct pharmacokinetic studies in your specific animal model to understand the exposure achieved with your dosing schedule.[7]
-
Issue 3: Animals are exhibiting signs of toxicity (e.g., weight loss, lethargy) at doses expected to be safe.
-
Possible Cause: Vehicle Toxicity.
-
Troubleshooting Step: The vehicle used to formulate the drug can sometimes cause toxicity, especially with repeated dosing.[7] Consider running a vehicle-only control group to assess any potential adverse effects of the formulation itself. For animals that are immunocompromised, it may be necessary to reduce the percentage of solvents like DMSO.[7]
-
-
Possible Cause: Azole-Class Related Effects.
-
Troubleshooting Step: Azole antifungals as a class have been associated with hepatotoxicity.[7][12] While ravuconazole is reported to have a favorable safety profile, high doses or prolonged administration may lead to adverse effects. Consider monitoring liver function markers in longer-term studies.[7]
-
-
Possible Cause: Dose Miscalculation.
-
Troubleshooting Step: Carefully re-verify all dosage calculations, including any conversions between the prodrug and the active moiety.[7]
-
Data Presentation
Table 1: Preclinical Pharmacokinetics of Ravuconazole following this compound Administration
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) |
| Mouse | 10 | Oral | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 | 95.8 |
| Mouse | 160 | Oral | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 | 95.8 |
| Rabbit | 1.25 | IV | 2.03 | - | 5.80 | 20.55 | - |
| Rabbit | 40 | IV | 58.82 | - | 234.21 | 26.34 | - |
Data compiled from preclinical studies. Note: Some data points were not available in the cited literature.[1]
Table 2: Solubility of this compound and Ravuconazole
| Compound | Solvent | Solubility | Notes |
| This compound | Water | < 0.1 mg/mL | Insoluble, requires sonication |
| This compound | DMSO | 50 mg/mL (67.59 mM) | Requires sonication |
| Ravuconazole (Active Moiety) | DMSO | 20 mg/mL | Clear solution |
| Ravuconazole (Active Moiety) | Ethanol | Soluble | - |
| Ravuconazole (Active Moiety) | Dimethylformamide (DMF) | Soluble | - |
This table summarizes the solubility of the prodrug and its active form in common laboratory solvents.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
This protocol provides a common vehicle formulation. It is essential to confirm the solubility and stability for your specific batch of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline
Procedure:
-
Calculate and weigh the required amount of this compound powder for your desired final concentration (e.g., 2.5 mg/mL).[9]
-
Prepare the vehicle by combining the solvents in the desired ratio. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8][9]
-
First, dissolve the fosravuconazole powder in DMSO.
-
Sequentially add the PEG300, Tween 80, and finally, the saline, ensuring the solution is thoroughly mixed after the addition of each component.[8][9]
-
If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[9]
-
This formulation should be prepared fresh daily.
Protocol 2: Murine Model of Systemic Candidiasis Efficacy Study
This is a general guideline and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) protocols.
Animal Model:
-
Use an appropriate mouse strain, such as female ICR mice, typically weighing 20-25g.[7]
Experimental Procedure:
-
Immunosuppression: To establish a robust infection, mice can be rendered neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -2 and -1 relative to infection.[7]
-
Infection: On day 0, infect the mice with a clinical isolate of Candida albicans (e.g., 10^5 CFU/mouse) via the tail vein.[7]
-
Dosing Groups: Establish multiple dosing groups to evaluate a range of fosravuconazole doses (e.g., Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, calculated as ravuconazole).[7]
-
Drug Administration: Prepare the fosravuconazole formulation as described in Protocol 1. Administer the first dose via oral gavage 2 hours post-infection. Continue dosing once daily for 2-3 days.[7]
-
Efficacy Endpoint: At 24 hours after the final dose, euthanize the mice. Aseptically remove the kidneys, homogenize the tissue, and plate serial dilutions to determine the fungal burden (colony-forming units per gram of tissue).[2][7]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dr. Reddy's gets CDSCO panel nod to study Fosravuconazole L Lysine Ethanolate Capsule [medicaldialogues.in]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Parasite | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2019106571A1 - Dosing regimens for the treatment of fungal infections - Google Patents [patents.google.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fosravuconazole L-lysine ethanolate Degradation Pathways in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Fosravuconazole L-lysine ethanolate (B101781) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Fosravuconazole L-lysine ethanolate in solution?
This compound is a prodrug that is designed to convert to its active form, Ravuconazole (B1678830), in the body.[1] The primary degradation pathway in aqueous solutions, particularly under biological conditions, is enzymatic or chemical hydrolysis of the phosphonooxymethyl ether group. This process releases the active drug, Ravuconazole.[1]
Q2: How should I prepare and store stock solutions of this compound to minimize degradation?
For optimal stability, stock solutions should be prepared in a suitable organic solvent such as DMSO or acetonitrile (B52724). For long-term storage, it is recommended to keep aliquots at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to store the stock solution in smaller, single-use volumes. If short-term storage is necessary, solutions can be kept at 4°C for up to a week. Always protect solutions from light and moisture.
Q3: I'm observing precipitation in my aqueous working solution. What could be the cause?
Precipitation in aqueous solutions can be due to several factors:
-
pH-dependent solubility: The solubility of this compound can be influenced by the pH of the solution. It is advisable to determine the optimal pH range for your experiment.[1]
-
Degradation to the less soluble active drug: Over time, especially in the presence of enzymes or at certain pH values, Fosravuconazole can hydrolyze to Ravuconazole, which has lower water solubility. To mitigate this, always prepare fresh working solutions for your experiments.[1]
Q4: My compound seems to be losing activity in my cell culture medium. Why is this happening?
Cell culture media often contain enzymes like phosphatases that can accelerate the hydrolysis of the prodrug to the active Ravuconazole.[1] This is the intended behavior of the prodrug. If a stable concentration of the prodrug is required for your experiment, consider using a protein-free buffer or heat-inactivating the serum in your culture medium, though the latter may impact cell health.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions and ensure proper storage conditions (-20°C or -80°C, protected from light). Verify the purity of the starting material. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Inconsistent analytical results | Instability of the compound in the chosen analytical solvent or buffer. | Evaluate the stability of Fosravuconazole in the analytical mobile phase. Prepare samples immediately before analysis. |
| Non-validated analytical method. | Develop and validate a stability-indicating HPLC method to ensure it can separate the parent compound from all potential degradation products. | |
| Significant loss of parent compound in forced degradation study under a specific condition | The compound is inherently unstable under that stress condition. | This is an expected outcome of a forced degradation study and helps to understand the stability profile of the molecule. Ensure the degradation is not overly excessive (aim for 10-30% degradation) by adjusting the stress conditions (e.g., time, temperature, reagent concentration). |
Quantitative Data Summary
While specific quantitative data on the forced degradation of this compound is not extensively available in the public domain, a study on its active moiety, Ravuconazole, provides valuable insights into the stability of the core structure.
Table 1: Summary of Forced Degradation Studies on Ravuconazole
| Stress Condition | Reagent/Parameters | Observation |
| Acid Hydrolysis | 2 M HCl | Stable |
| Alkaline Hydrolysis | 2 M NaOH | Significant degradation, formation of two major degradation products |
| Oxidative Degradation | H₂O₂ | Minor degradation |
| Thermal Degradation | Not specified | Stable |
| Neutral Hydrolysis | Water | Stable |
Data adapted from a stability-indicating HPLC-DAD method study on Ravuconazole.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should optimize the conditions based on their specific analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, and 24 hours). Neutralize with 0.1 N NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for predetermined time points (e.g., 1, 2, 4, and 8 hours). Neutralize with 0.1 N HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light, for predetermined time points (e.g., 2, 4, 8, and 24 hours).[1]
-
Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 24 hours. Also, heat the stock solution at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).[1]
3. Analysis:
-
Analyze all stressed samples at each time point using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the results with a control sample stored at -20°C.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. The method must be validated for specificity, linearity, accuracy, and precision.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer such as 0.1% formic acid in water). A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Inject samples from the forced degradation study.
-
Ensure that the peak for Fosravuconazole is well-resolved from any degradation products and from the active drug, Ravuconazole.[1]
-
Peak purity analysis using a PDA detector is recommended to confirm the specificity of the method.[1]
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study of Fosravuconazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Overcoming inconsistent MIC results with Fosravuconazole L-lysine ethanolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosravuconazole L-lysine ethanolate (B101781). Our aim is to help you overcome inconsistent Minimum Inhibitory Concentration (MIC) results and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation, leading to variability in MIC data for Fosravuconazole L-lysine ethanolate.
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug of Ravuconazole (B1678830), a potent, broad-spectrum triazole antifungal agent.[1][2] After administration, it is rapidly and completely converted in the body to its active form, Ravuconazole.[1] Ravuconazole, like other azoles, inhibits the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a key component in the ergosterol (B1671047) biosynthesis pathway.[1][3] This disruption of the fungal cell membrane leads to cell death.[1]
Q2: We are observing significant well-to-well and plate-to-plate variability in our MIC results. What are the potential causes?
A2: Inconsistent MIC results can stem from several factors. Here are the key areas to investigate:
-
Inoculum Preparation: A primary source of variability is inconsistent inoculum density. It is crucial to use a homogenous and standardized fungal suspension, typically adjusted to a 0.5 McFarland standard, to achieve the recommended final concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[4][5]
-
Media Composition: The pH and composition of the growth medium can significantly affect the antifungal activity and growth of the fungi.[4] For reproducible results, a standardized medium such as RPMI 1640 with MOPS buffer is recommended to maintain a consistent pH of 7.0.[2]
-
Incubation Conditions: Fluctuations in incubation temperature and duration can alter fungal growth rates, which in turn affects MIC values. A constant temperature of 35°C and a consistent incubation period (e.g., 24 or 48 hours) should be maintained.[4]
-
Endpoint Reading: Subjectivity in visually determining the MIC endpoint is a common cause of inter-operator variability.[4] For fungistatic agents like azoles, the endpoint is typically defined as a significant reduction in growth (e.g., ≥50%) compared to the positive control. This can be challenging to interpret consistently.[4][5]
Q3: Our MIC results are consistently higher than expected for a wild-type strain. What could be the reason?
A3: If you are observing higher than expected MICs, consider the following:
-
Protocol Adherence: Ensure your experimental protocol strictly follows established standards like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5] Pay close attention to the preparation of the fungal inoculum to achieve the correct cell density.[5]
-
Media and Reagents: Confirm the pH of your RPMI 1640 medium. Use fresh, properly stored drug stock solutions for serial dilutions. The prodrug, this compound, can degrade to the less soluble active form, Ravuconazole, over time, especially at certain pH values. It is recommended to prepare fresh working solutions for your experiments.[6]
-
Inherent or Acquired Resistance: The fungal isolate may have intrinsic or acquired resistance mechanisms.
Q4: What is "trailing growth" and how can it affect our MIC interpretation for Fosravuconazole?
A4: Trailing growth is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC.[7][8] This is often observed with azole antifungals and can complicate the determination of the MIC endpoint, potentially leading to misclassification of a susceptible isolate as resistant.[9][10]
To mitigate the impact of trailing:
-
Standardize Endpoint Reading: Strictly adhere to the recommended endpoint definition (e.g., the lowest concentration causing at least 50% growth inhibition).[4]
-
Use a Spectrophotometer: A microplate reader can provide a more objective measure of growth inhibition compared to visual inspection.
-
Consider a 24-hour Reading: For some antifungal-organism combinations, reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect.[4][9]
-
Adjust Medium pH: Adjusting the pH of the medium has been shown to reduce trailing in some instances.[9][10]
Q5: We are seeing precipitation in our aqueous working solution. What is the cause and how can we resolve it?
A5: Precipitation can be due to several factors:
-
Low Aqueous Solubility: While this compound is a water-soluble prodrug, its solubility in aqueous buffers may still be limited.[1][11]
-
pH-Dependent Solubility: The compound's solubility can be influenced by the pH of the solution.[6] It is advisable to evaluate the solubility at different pH values to determine the optimal range for your experiment.[6]
-
Degradation to Ravuconazole: Over time, the prodrug may hydrolyze to the active drug, Ravuconazole, which has lower water solubility.[6] To avoid this, prepare fresh working solutions for each experiment and if storage is necessary, keep them at 4°C for short periods.[6]
Data Presentation
Table 1: In Vitro Activity of Ravuconazole Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Dermatophytes | ||||
| Trichophyton rubrum | 0.035 (GM) | - | - | [12] |
| Trichophyton mentagrophytes | 0.035 (GM) | - | - | [12] |
| Trichophyton spp. | 0.015 - 8.0 | - | - | [13] |
| Microsporum spp. | 0.015 - 1.0 | - | - | [13] |
| Epidermophyton floccosum | 0.015 - 1.0 | - | - | [13] |
| Yeasts | ||||
| Candida albicans | ≤ 0.03 (GM) | - | - | [12] |
| Candida parapsilosis | ≤ 0.03 (GM) | - | - | [12] |
| Candida glabrata | - | - | 1.0 | [14] |
| Candida krusei | - | - | 0.5 | [14] |
| Trichosporon asahii | - | 0.25 | 0.5 | [15][16] |
| Molds | ||||
| Aspergillus fumigatus | - | - | 1.0 | [14] |
| Rhizopus oryzae | - | 1.0 | - | [17] |
| Scedosporium prolificans | Resistant | - | - | [17] |
| Fusarium spp. | Resistant | - | - | [17] |
GM: Geometric Mean. MIC values for Ravuconazole, the active moiety of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₀F₂N₅O₅PS • C₆H₁₄N₂O₂ • C₂H₆O | [11] |
| Molecular Weight | 739.7 g/mol | [18] |
| Solubility | ||
| Water | Slightly soluble (0.1-1 mg/mL) | [6][11] |
| DMSO | ~50 mg/mL | [1] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [11] |
| Storage | ||
| Solid | -20°C | [11] |
| Stock Solution (-80°C) | Up to 6 months | [19] |
| Stock Solution (-20°C) | Up to 1 month | [19] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Ravuconazole (Based on CLSI M27/M38 Guidelines)
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound (which will convert to Ravuconazole in the medium) in a suitable solvent like DMSO.[1]
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into wells 2 through 12 of a 96-well microtiter plate.[2][4]
-
Add 200 µL of the working antifungal solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 11.[4]
-
Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).[4]
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.[4]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[4][5]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[4][5]
-
-
Inoculation and Incubation:
-
MIC Determination:
Visualizations
Caption: A workflow for troubleshooting inconsistent MIC results.
Caption: The signaling pathway showing the action of Ravuconazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmilabs.com [jmilabs.com]
- 15. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C31H40F2N7O8PS | CID 112499965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Vehicle Toxicity in Animal Studies with Fosravuconazole L-lysine Ethanolate
Introduction
Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a water-soluble prodrug of the potent, broad-spectrum antifungal agent, ravuconazole (B1678830).[1][2][3][4] Developed to improve the bioavailability of its parent compound, it is rapidly converted to ravuconazole in vivo.[1][2] While its improved solubility is an advantage, the formulation of Fosravuconazole for in vivo animal studies often requires co-solvents to achieve desired concentrations, which can introduce vehicle-related toxicity. This can confound study results and impact animal welfare.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) to effectively manage and mitigate vehicle-associated toxicity during preclinical studies with Fosravuconazole L-lysine ethanolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle necessary for administration? this compound is a prodrug form of ravuconazole, designed to enhance oral bioavailability.[4][5] Ravuconazole, the active moiety, works by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of this pathway leads to fungal cell death.[2] Although Fosravuconazole is more water-soluble than ravuconazole, achieving the high concentrations needed for preclinical dosing often requires a vehicle, which is an inert medium used as a solvent or diluent.[6] For oral gavage studies, these vehicles are typically co-solvent systems designed to keep the compound in a solution or homogenous suspension.[1]
Q2: What are the most common vehicle formulations used for oral administration of Fosravuconazole in animal studies? Common vehicles for poorly soluble compounds like Fosravuconazole often consist of a mixture of solvents and surfactants.[1][7] These formulations are designed to ensure the compound remains dissolved or suspended for accurate dosing.[8] Two frequently cited formulations are:
-
A combination of Dimethyl Sulfoxide (B87167) (DMSO), PEG300, Tween-80, and Saline.[9][10]
-
A combination of DMSO and an aqueous solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline.[9]
Q3: What key factors should I consider when selecting a vehicle to minimize toxicity? Selecting an appropriate vehicle is critical to avoid confounding experimental results.[8] Key considerations include:
-
Route of Administration: The choice of vehicle is highly dependent on the dosing route (e.g., oral, intravenous).[11] For oral gavage, the formulation must be well-tolerated by the gastrointestinal tract.
-
Physicochemical Properties: The pH, osmolarity, and viscosity of the formulation should be as close to physiological levels as possible to avoid irritation.[12][13] The pH should ideally be between 5 and 9.[12]
-
Toxicity Profile of Excipients: The individual components of the vehicle can have their own toxicities.[14] For example, high concentrations of DMSO can cause local irritation or systemic toxicity.[11] It is crucial to use the minimum amount of solvent necessary.[12]
-
Species and Study Duration: Animal species can react differently to the same vehicle. The potential for cumulative toxicity from the vehicle must be considered in repeat-dose or chronic studies.[14]
Q4: How can I proactively assess the toxicity of my chosen vehicle? The most effective method is to include a "vehicle-only" control group in your study design.[7] This group receives the formulation without the active drug.[3] By comparing the vehicle-only group to an untreated or saline-treated group, you can isolate any adverse effects caused by the vehicle itself, such as weight loss, changes in clinical pathology, or tissue irritation.[7][15] This practice is essential for correctly attributing observed toxicity to the test compound rather than the formulation.[6][8]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for formulating this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Observation | Source(s) |
|---|---|---|---|
| DMSO | ≥ 48 mg/mL (64.89 mM) | Sonication recommended | [10] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.38 mM) | Clear solution | [9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.38 mM) | Clear solution |[9] |
Table 2: Common Vehicle Formulations for Oral Administration
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration | Source(s) |
|---|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | [9] |
| 2 | 10% DMSO | 90% of (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |[9] |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My animals are showing signs of toxicity (e.g., weight loss, lethargy, local irritation) at doses of Fosravuconazole that are expected to be safe.
-
Q: Could the vehicle be the cause of the toxicity?
-
A: Yes, this is a primary concern. The vehicle itself can induce toxicity, especially with repeated dosing or in sensitive animal models (e.g., immunodeficient mice).[7]
-
Mitigation Strategy:
-
Run a Vehicle-Only Control Group: This is the most critical step to determine if the adverse effects are from the vehicle.[7]
-
Reduce Solvent Concentration: If toxicity is observed in the vehicle control group, try reducing the percentage of organic solvents like DMSO.[7]
-
Explore Alternative Vehicles: Consider formulations with better-tolerated excipients. The lack of data on the toxicity profile of many vehicles can lead to unexpected effects.[14]
-
-
-
Q: How can I be sure my formulation is not contributing to the problem?
-
A: The physical state of the formulation is crucial. If Fosravuconazole precipitates out of solution, it can cause local irritation and lead to inaccurate dosing.
-
Mitigation Strategy:
-
Confirm Solubility: Always test the solubility and stability of your specific batch of Fosravuconazole in the chosen vehicle before starting in-vivo experiments.[7]
-
Prepare Fresh Daily: Formulations, especially complex mixtures, should be prepared fresh each day to prevent degradation or precipitation.[1]
-
Use Sonication: If precipitation occurs during preparation, gentle warming and sonication can aid dissolution.[1][9] Visually inspect the solution to ensure no particulate matter remains.[1]
-
-
-
Q: Could the observed toxicity be related to the drug class itself?
-
A: Yes. Azole antifungals as a class can be associated with hepatotoxicity.[7] While ravuconazole is reported to have a favorable safety profile, high doses or prolonged administration may lead to adverse effects.[16]
-
Mitigation Strategy:
-
Monitor Liver Enzymes: In longer-term studies, it is advisable to monitor liver function markers like ALT and AST.[7][17]
-
Dose Fractionation: If high doses are required, consider administering the total daily dose in two or more smaller, divided doses to reduce peak exposure.[17]
-
Dose-Response Assessment: Establish a clear dose-response relationship to understand the toxicity threshold in your specific model.[17]
-
-
Issue 2: I am observing inconsistent plasma concentrations of ravuconazole after oral gavage of Fosravuconazole.
-
Q: What are the most likely causes of inconsistent drug exposure?
-
A: Inconsistent exposure is often linked to formulation issues, gavage technique, or animal-related factors.
-
Mitigation Strategy:
-
Verify Formulation Homogeneity: Ensure your formulation is a clear solution or a homogenous suspension. If it's a suspension, vortex thoroughly before drawing each dose. Inconsistent suspension can lead to variable dosing.[7]
-
Refine Gavage Technique: Improper oral gavage can lead to inaccurate dosing or aspiration, which significantly affects drug absorption. Ensure personnel are well-trained and use the appropriate gavage needle size for the animal. Administer the substance slowly to prevent reflux.[7]
-
Minimize Animal Stress: Stress from handling can alter gastrointestinal motility and affect drug absorption. Acclimatize animals to the handling and gavage procedures before the study begins to minimize stress-related variability.[7]
-
Double-Check Calculations: Always double-check dosage calculations, including any necessary conversions from the prodrug (this compound) to the active moiety (ravuconazole).[7]
-
-
Experimental Protocols
Protocol 1: Preparation of a Vehicle Formulation for Oral Gavage (Example)
This protocol is adapted from a common vehicle formulation used for poorly soluble compounds.[1][9] Note: Solubility and stability must be confirmed for your specific batch of Fosravuconazole.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Calculate the required amount of this compound for the desired final concentration (e.g., 2.5 mg/mL).[1]
-
In a sterile tube, dissolve the Fosravuconazole powder in the required volume of DMSO to create a concentrated pre-stock. Vortex thoroughly.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the DMSO pre-stock to the PEG300 and mix until a clear solution is formed.
-
Add the required volume of Tween-80 to the mixture and mix until clear.
-
Finally, add the required volume of saline to reach the final volume and mix thoroughly.
-
This formulation should be prepared fresh daily.[1] If any precipitation is observed, gentle warming and sonication may be used to aid dissolution.[9]
Protocol 2: In Vivo Efficacy Model (Systemic Murine Candidiasis)
This protocol provides a general workflow for assessing in vivo efficacy.[3][7]
Methodology:
-
Animal Model: Use immunocompromised or neutropenic mice (e.g., Swiss female mice).[3][7]
-
Infection: On day 0, infect mice via the tail vein with a clinical isolate of Candida albicans (e.g., 10^5 CFU/mouse).[7]
-
Dosing Groups: Establish multiple dosing groups to evaluate a range of Fosravuconazole doses (e.g., Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg calculated as ravuconazole).[7]
-
Drug Administration: Prepare this compound in a suitable vehicle (see Protocol 1). Administer the first dose by oral gavage 2 hours post-infection. Continue dosing once daily for a specified duration (e.g., 2-3 days).[7]
-
Monitoring: Monitor animals daily for clinical signs of illness and mortality.[3]
-
Efficacy Endpoint: At 24 hours after the final dose, euthanize the mice. Aseptically remove target organs (e.g., kidneys).
-
Fungal Burden Quantification: Homogenize the kidneys in sterile saline. Plate serial dilutions of the homogenate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.[3][7]
Protocol 3: Pharmacokinetic (PK) Sample Collection and Preparation
This protocol outlines the steps for collecting and processing plasma samples for ravuconazole quantification.[7]
Methodology:
-
Sample Collection: Following drug administration, collect blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): a. To a 50 µL plasma sample, add an appropriate internal standard. b. Add 150 µL of cold acetonitrile (B52724) to precipitate plasma proteins. c. Vortex the mixture vigorously for 1-2 minutes. d. Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean tube or 96-well plate for analysis by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[7]
Visualizations
Caption: Mechanism of action of Fosravuconazole.
Caption: A generalized workflow for an in vivo efficacy study.[1]
Caption: Troubleshooting logic for unexpected in-study toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Parasite | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gadconsulting.com [gadconsulting.com]
- 14. Vehicle selection for nonclinical oral safety studies | Semantic Scholar [semanticscholar.org]
- 15. journals.plos.org [journals.plos.org]
- 16. Fosravuconazole | DNDi [dndi.org]
- 17. benchchem.com [benchchem.com]
Long-term stability of Fosravuconazole L-lysine ethanolate in DMSO
Welcome to the technical support center for Fosravuconazole L-lysine ethanolate (B101781). This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the long-term stability of Fosravuconazole L-lysine ethanolate in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations up to 50 mg/mL.[2][4][5] For aqueous solutions, its solubility is significantly lower.[1][5]
Q2: How should I store stock solutions of this compound in DMSO?
A2: For long-term stability, it is recommended to store DMSO stock solutions at -20°C or -80°C.[1][3] When stored at -80°C, the solution is expected to be stable for up to 6 months.[4][6] At -20°C, it is recommended to use the solution within 1 month.[4][6] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For short-term storage, solutions can be kept at 4°C for up to a week.[1]
Q3: What is the primary degradation pathway for this compound?
A3: Fosravuconazole is a prodrug of Ravuconazole.[7][8] Its primary degradation pathway, particularly in aqueous or biological media, is enzymatic hydrolysis to the active drug, Ravuconazole.[1] This reaction is mainly mediated by alkaline phosphatases.[1][8] Chemical hydrolysis can also occur, and its rate is influenced by pH.[1]
Q4: Can I store aqueous dilutions of my this compound DMSO stock solution?
A4: It is not recommended to store aqueous dilutions for extended periods. Fosravuconazole is less stable in aqueous solutions, especially at neutral pH, and is prone to hydrolysis.[8][9] Prepare fresh aqueous working solutions from your DMSO stock for each experiment to ensure compound integrity and concentration accuracy.
Q5: How does the presence of water in DMSO affect the stability of this compound?
A5: DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can contribute to the degradation of dissolved compounds.[10] For sensitive compounds like prodrugs, the presence of water can facilitate hydrolysis. While specific data for Fosravuconazole is limited, it is best practice to use anhydrous DMSO and minimize the exposure of stock solutions to ambient air.
Troubleshooting Guide
Issue 1: I observe precipitation in my DMSO stock solution after thawing.
-
Possible Cause 1: Exceeded Solubility Limit. You may have prepared a stock solution at a concentration higher than the compound's solubility limit in DMSO (around 50 mg/mL).
-
Possible Cause 2: Compound Degradation. Over time, the compound may have degraded to a less soluble product.
-
Solution: Before use, visually inspect the solution after thawing. If precipitation is observed, it is best to prepare a fresh stock solution.
-
Issue 2: I am seeing a decrease in the compound's activity in my experiments over time.
-
Possible Cause 1: Degradation of the Stock Solution. The stock solution may have degraded due to improper storage, such as frequent freeze-thaw cycles or extended storage at inappropriate temperatures.
-
Possible Cause 2: Instability in Assay Media. Fosravuconazole, being a prodrug, can be unstable in aqueous assay buffers or cell culture media, leading to its conversion to Ravuconazole.
-
Solution: Prepare working dilutions in your assay media immediately before use. Minimize the incubation time of the compound in the media before adding it to your experimental system.
-
Data on Long-Term Stability in DMSO
Disclaimer: The following data is illustrative and intended to provide a general understanding of potential stability profiles. Publicly available, specific quantitative long-term stability data for this compound in DMSO is limited. Researchers should conduct their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 mM in Anhydrous DMSO) at Different Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | 95 | 88 | 75 |
| -20°C | 99 | 97 | 94 |
| -80°C | >99 | >99 | 98 |
Table 2: Illustrative Effect of Freeze-Thaw Cycles on Purity of this compound (10 mM in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | >99 |
| 5 | 98 |
| 10 | 95 |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple, small-volume, amber glass vials to minimize headspace and light exposure.
-
-
Storage Conditions:
-
Store the aliquots at three different temperatures: 4°C, -20°C, and -80°C.
-
For each temperature, prepare enough aliquots for analysis at specified time points (e.g., 0, 1, 3, 6, and 12 months).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Allow the samples to thaw completely and come to room temperature.
-
Analyze the purity of the compound using a validated stability-indicating HPLC method.
-
The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a suitable buffer. Detection can be performed using a UV detector at an appropriate wavelength.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
The compound is generally considered stable if the remaining parent compound is within 90-110% of the initial concentration.
-
Visualizations
Caption: Workflow for assessing the stability of Fosravuconazole.
Caption: Primary degradation pathway of Fosravuconazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fosravuconazole | azole-based antifungal agent | CAS 351227-64-0 | prodrug of ravuconazole| E-1224, BEF-1224, and BMS-379224 | Suppli [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fosravuconazole L-lysine ethanolate & Cell-Based Assays
Welcome to the Technical Support Center for Fosravuconazole L-lysine ethanolate (B101781). This resource is designed for researchers, scientists, and drug development professionals to address potential interactions and interference of Fosravuconazole L-lysine ethanolate and its active metabolite, Ravuconazole, in common cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a water-soluble prodrug of Ravuconazole, a broad-spectrum triazole antifungal agent. After administration, it is rapidly and completely converted to its active form, Ravuconazole. Ravuconazole inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition.[1]
Q2: Can this compound or Ravuconazole affect mammalian cells in my experiments?
Yes, while the primary target of Ravuconazole is the fungal CYP51, azole antifungals can also interact with mammalian cytochrome P450 (CYP) enzymes, including the human ortholog of lanosterol 14α-demethylase.[2][3] This off-target activity can lead to cytotoxicity and other effects on mammalian cells, which may interfere with the interpretation of cell-based assay results.
Q3: At what concentrations might I expect to see cytotoxic effects of Ravuconazole on human cell lines?
The cytotoxic effects of Ravuconazole can vary depending on the cell line and the duration of exposure. While extensive public data on the IC50 values of Ravuconazole for a wide range of human cancer cell lines is limited, data for other azole antifungals, such as Ketoconazole, can provide an estimate. For example, Ketoconazole has been shown to have IC50 values in the low micromolar range for some human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) - Ketoconazole |
| HT29-S-B6 | Colon Cancer | ~2.5 |
| MDA-MB-231 | Breast Cancer | ~13 |
| Evsa-T | Breast Cancer | ~2 |
It is crucial to determine the specific cytotoxicity of Ravuconazole for your cell line of interest through dose-response experiments.
Troubleshooting Guides for Cell-Based Assays
Issue 1: Unexpected Results in Cell Viability Assays (MTT, MTS, XTT)
Symptom: You observe a decrease in cell viability that does not correlate with other indicators of cell health (e.g., cell morphology), or you suspect the compound is directly interacting with the assay reagents.
Potential Cause:
-
Direct Reduction of Tetrazolium Salts: Ravuconazole, like some other small molecules, may have reducing properties that can directly convert the tetrazolium salts (MTT, MTS, XTT) to formazan (B1609692), leading to a false-positive signal for cell viability.
-
Inhibition of Mitochondrial Dehydrogenases: At higher concentrations, Ravuconazole may inhibit mitochondrial function, leading to a true decrease in cell viability that is accurately detected by these assays.
-
Compound Precipitation: this compound is water-soluble, but Ravuconazole may be less soluble in aqueous media and could precipitate at higher concentrations, interfering with absorbance readings.
Troubleshooting Workflow:
Issue 2: Discrepancies in Cytotoxicity Measured by LDH Release
Symptom: You observe changes in LDH release that are inconsistent with results from other viability assays.
Potential Cause:
-
Inhibition or Stabilization of LDH: Ravuconazole could potentially interact with the lactate (B86563) dehydrogenase enzyme itself, either inhibiting its activity (leading to an underestimation of cell death) or stabilizing it (leading to an overestimation).
-
Interference with Assay Chemistry: The compound may interfere with the enzymatic cascade or the final colorimetric/fluorometric detection step of the LDH assay.
Troubleshooting Steps:
-
LDH Activity Control: Spike a known amount of purified LDH into your cell culture medium with and without Ravuconazole at the concentrations used in your experiment. A change in the expected LDH activity will indicate direct interference with the enzyme.
-
Cell-Free Assay Control: Run the LDH assay with Ravuconazole in cell-free culture medium to check for any background signal or interference with the assay reagents.
-
Use an Alternative Membrane Integrity Assay: Confirm your results using a dye-exclusion method like Trypan Blue or Propidium Iodide staining, which are less prone to chemical interference.
Issue 3: Unexpected Results in Reporter Gene Assays (e.g., Luciferase)
Symptom: You observe an unexpected increase or decrease in the luciferase signal that does not align with your hypothesis.
Potential Cause:
-
Direct Inhibition of Luciferase: Some small molecules can directly inhibit the luciferase enzyme.
-
Stabilization of Luciferase: Conversely, some compounds can stabilize the luciferase protein, leading to an artificially high signal.[4]
-
Autofluorescence/Luminescence: The compound itself may be fluorescent or luminescent at the wavelengths used for detection.
-
Off-Target Effects on Transcription/Translation: Ravuconazole could indirectly affect the expression of the reporter gene through off-target effects on cellular signaling pathways that regulate transcription and translation.
Troubleshooting Workflow for Luciferase Assays:
Potential Off-Target Signaling Pathways Affected by Azole Antifungals
The primary off-target effect of azole antifungals in mammalian cells is the inhibition of cytochrome P450 enzymes. This can have downstream consequences on various signaling pathways.
Inhibition of the mammalian lanosterol 14α-demethylase (CYP51A1) can lead to the accumulation of lanosterol and a decrease in downstream cholesterol synthesis.[5] This can affect cellular processes that are dependent on cholesterol, such as membrane fluidity and the function of lipid rafts, which are important for signal transduction.
While direct effects of Ravuconazole on specific signaling pathways like NF-κB and MAPK have not been extensively documented in publicly available literature, it is plausible that alterations in membrane composition and steroid hormone levels could indirectly influence these pathways. For example, changes in membrane fluidity can affect the activity of membrane-bound receptors that initiate these signaling cascades.
Experimental Protocols
MTT Cell Viability Assay
Objective: To assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound/Ravuconazole
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Ravuconazole for the desired time period. Include vehicle-only and no-treatment controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using a solubilizing agent that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution to each well. If using a one-step reagent, follow the manufacturer's instructions.
-
Incubate for a further 15 minutes to 4 hours, or until the formazan crystals have fully dissolved.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound/Ravuconazole
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Ravuconazole for the desired time period. Include vehicle-only, no-treatment, and maximum LDH release (lysis buffer) controls.
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
Caspase-3/7 Apoptosis Assay
Objective: To measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cells seeded in a white-walled 96-well plate
-
This compound/Ravuconazole
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells at the desired density in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Ravuconazole for the desired time period. Include appropriate controls.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
References
Addressing signs of hepatotoxicity in animal models treated with Fosravuconazole
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential signs of hepatotoxicity in animal models treated with Fosravuconazole (B1673580).
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes Observed in Treated Animals
Q1: We have observed a significant elevation in serum Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) levels in our animal models (e.g., rodents) treated with Fosravuconazole. How should we proceed to confirm and characterize this potential hepatotoxicity?
A1: Elevated ALT and AST are primary indicators of potential hepatocellular injury. A systematic, tiered approach is recommended to investigate these findings.
Initial Confirmatory Steps:
-
Dose-Response Assessment: The first crucial step is to determine if the effect is dose-dependent. Test a range of Fosravuconazole doses, including levels below the one that induced the initial observation, to establish a clear dose-response relationship.[1]
-
Temporal Analysis: Collect blood samples at multiple time points (e.g., 6, 24, 48, and 72 hours) after dosing to understand the onset, peak, and duration of the enzyme elevation.[1]
-
Comprehensive Liver Panel: Expand your analysis beyond ALT and AST. Measure other liver injury markers such as Alkaline Phosphatase (ALP) and total bilirubin (B190676) to differentiate between hepatocellular injury, cholestasis, or a mixed pattern.[1]
-
Histopathology: Conduct a thorough histopathological examination of liver tissues from both control and treated animals. This is critical for confirming cellular damage and identifying the nature of the injury (e.g., necrosis, apoptosis, inflammation, steatosis, or bile duct hyperplasia).[1][2][3]
Issue 2: Interpreting the Significance of Liver Enzyme Elevation
Q2: While we see statistically significant elevations in liver enzymes, the animals appear clinically healthy. How do we interpret these findings?
A2: It is not uncommon for biochemical changes to precede clinical signs of toxicity. Mild to moderate, transient elevations in liver enzymes can sometimes be adaptive responses rather than overt toxicity.[4] In a Phase III clinical study of Fosravuconazole, elevations in liver function tests were the most common laboratory abnormalities, but they were mild to moderate in severity and reversible upon discontinuation of the drug.[5]
However, any elevation should be taken seriously. The key is to correlate the biochemical data with histopathology. The absence of significant necrosis, inflammation, or architectural changes in the liver tissue may suggest a transient or adaptive response, whereas the presence of these findings would confirm significant hepatotoxicity.[2][3]
Issue 3: Unexpected Animal Morbidity or Mortality
Q3: We are observing unexpected lethargy, weight loss, or mortality in our study animals at doses we believed to be safe. Could this be related to hepatotoxicity?
A3: Yes, severe liver injury can lead to systemic effects and morbidity. However, it's also important to rule out other potential causes.
Troubleshooting Steps:
-
Vehicle Toxicity: The vehicle used for drug formulation can cause toxicity, especially with repeated dosing. Run a vehicle-only control group to assess any adverse effects from the formulation itself.[6]
-
Gavage/Administration Technique: Improper oral gavage can cause significant stress, injury, or aspiration, leading to adverse outcomes. Ensure personnel are properly trained.[6]
-
Dose Calculation and Formulation: Double-check all dosage calculations, including any conversions from the Fosravuconazole prodrug to the active moiety, Ravuconazole (B1678830). Also, ensure the stability and homogeneity of your drug formulation.[6]
-
Necropsy and Histopathology: Perform a full necropsy and histopathological analysis on affected animals, with a particular focus on the liver, to determine the cause of morbidity/mortality.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Fosravuconazole and how might it cause hepatotoxicity?
A1: Fosravuconazole is a prodrug that is rapidly converted to its active form, Ravuconazole.[7] Like other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 (CYP) enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) synthesis and fungal cell membrane integrity.[1][7] The potential for hepatotoxicity is linked to the interaction of azoles with mammalian CYP enzymes in the liver, which can disrupt normal cellular processes and potentially lead to drug-drug interactions.[1][8]
Q2: Is there evidence of hepatotoxicity from preclinical animal studies with Fosravuconazole or Ravuconazole?
A2: The available published data from preclinical efficacy studies suggest a favorable safety profile. For instance, a study in persistently neutropenic rabbits using intravenous Ravuconazole at doses up to 10 mg/kg/day found no evidence of hepatic toxicity.[9] Similarly, a study in rabbits with invasive aspergillosis treated with oral Ravuconazole at 30 mg/kg/day did not report liver-related adverse effects.[10] However, dedicated, long-term toxicology studies in animals are not extensively detailed in the public literature.
Q3: What histopathological findings are typically associated with drug-induced liver injury (DILI) in animal models?
A3: Histopathological findings in DILI can be diverse. Common observations include:
-
Hepatocellular Necrosis/Apoptosis: Death of liver cells, often observed in specific zones of the liver lobule.[2][3]
-
Inflammation: Infiltration of inflammatory cells around the portal triads or within the liver lobules.[11]
-
Steatosis (Fatty Liver): Accumulation of lipid droplets within hepatocytes.
-
Bile Duct Hyperplasia/Cholestasis: Proliferation of bile ducts or evidence of impaired bile flow.[2][3]
-
Fibrosis: Deposition of collagen and other extracellular matrix components, typically seen in chronic injury models.[11]
Q4: What in vitro models can be used to investigate the potential for Fosravuconazole-induced hepatotoxicity?
A4: In vitro assays using liver-derived cells can help confirm direct cytotoxicity.[1] Commonly used models include primary hepatocytes or immortalized cell lines like HepG2.[1] Key assays include:
-
LDH Leakage Assay: Measures lactate (B86563) dehydrogenase release, an indicator of compromised cell membrane integrity.
-
MTT or MTS Assay: Assesses mitochondrial function and overall cell viability.
-
Caspase-3/7 Assay: Detects the activation of key enzymes involved in the apoptotic cascade.
Data on Liver Safety of Fosravuconazole and Other Triazoles
The following tables summarize key findings related to the liver safety profile of Fosravuconazole/Ravuconazole and provide comparative context with other triazole antifungals.
Table 1: Summary of Fosravuconazole/Ravuconazole Liver Safety Findings
| Compound | Species | Dose | Duration | Key Liver-Related Findings | Reference |
| Ravuconazole | Rabbit | Up to 10 mg/kg/day (IV) | 12 days | No evidence of hepatic toxicity was observed. | [9] |
| Ravuconazole | Rabbit | 30 mg/kg/day (Oral) | Up to 10 days | No hepatotoxicity reported; study focused on efficacy. | [10] |
| Fosravuconazole | Human | 100 mg/day (Oral) | 12 weeks | Reversible, mild-to-moderate elevations in γ-GT (15.8%), ALT (8.9%), and AST (7.9%). No serious hepatic disorders. | [5] |
Table 2: Comparative Hepatotoxicity of Other Triazole Antifungals in Animal Models
| Compound | Species | Dose | Duration | Key Liver-Related Findings | Reference |
| Itraconazole (B105839) | Rat | 50 & 100 mg/kg/day (IP) | 14 days | Dose-dependent increase in ALT and ALP; hepatocellular necrosis, bile duct hyperplasia, and biliary cirrhosis observed. | [2][3] |
| Fluconazole (B54011) | Rat | Up to 100 mg/kg/day (IP) | 14 days | No significant increase in transaminases; only mild degenerative changes in centrilobular hepatocytes. | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Serum Liver Function Markers
Objective: To quantify key biomarkers of liver injury in serum from treated animals.
Methodology:
-
Sample Collection: Collect whole blood from animals at predetermined time points via appropriate methods (e.g., submandibular, saphenous, or terminal cardiac puncture).
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).
-
Analysis: Use a veterinary clinical chemistry analyzer or commercially available colorimetric assay kits to quantify serum levels of:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
-
Data Interpretation: Compare the mean values from treated groups to the vehicle control group. A significant increase in these markers is indicative of potential liver injury.
Protocol 2: Histopathological Examination of Liver Tissue
Objective: To qualitatively and semi-quantitatively assess liver tissue for signs of cellular injury.
Methodology:
-
Tissue Collection: At the study endpoint, euthanize animals and perform a necropsy. Excise the entire liver, note its weight and any gross abnormalities (e.g., discoloration, nodules).
-
Fixation: Place representative sections of each liver lobe into 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis, cholestasis, fibrosis, and any other abnormalities.
Protocol 3: In Vitro Cytotoxicity Assessment using HepG2 Cells (MTT Assay)
Objective: To evaluate the direct cytotoxic potential of Fosravuconazole on a human liver-derived cell line.
Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of Fosravuconazole in the culture medium. Replace the old medium with the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., acetaminophen).
-
Incubation: Incubate the treated cells for 24-48 hours.
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity induced by antifungal drugs itraconazole and fluconazole in rats: a comparative in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, Safety, and Plasma Pharmacokinetics of Escalating Dosages of Intravenously Administered Ravuconazole Lysine Phosphoester for Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing precipitation of Fosravuconazole L-lysine ethanolate in culture media
Welcome to the technical support center for Fosravuconazole L-lysine ethanolate (B101781). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent the precipitation of Fosravuconazole L-lysine ethanolate in culture media and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a water-soluble prodrug of Ravuconazole (B1678830), a potent, broad-spectrum triazole antifungal agent.[1] It was developed to improve the aqueous solubility and bioavailability of Ravuconazole.[1][2] In vivo, it is rapidly converted to the active compound, Ravuconazole, which inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway.[1] This disruption of the fungal cell membrane leads to cell death.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound has improved aqueous solubility compared to its active form, Ravuconazole. However, its solubility in purely aqueous solutions is still limited.[1][3] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in water and acetonitrile.[4][5] For in vitro assays, stock solutions are typically prepared in DMSO.[1]
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, stock solutions should be stored at -20°C or -80°C.[3] At -80°C, solutions can be stable for up to 6 months, while at -20°C, they are recommended for use within one month.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For short-term use, solutions can be stored at 4°C for up to a week.[3] Always protect solutions from moisture.[6]
Q4: What is the primary degradation pathway of this compound in culture media?
A4: The primary degradation pathway in a biological context, such as in culture media, is enzymatic hydrolysis.[3] Phosphatases present in the media can cleave the phosphonooxymethyl group, converting the prodrug into the active, but less water-soluble, Ravuconazole.[3] This conversion is an expected behavior of the prodrug.[3] Chemical hydrolysis can also occur and is influenced by the pH of the solution.[3]
Troubleshooting Guide
Issue 1: Precipitation is observed in my aqueous working solution or culture media.
-
Possible Cause 1: Low Aqueous Solubility. While this compound is a water-soluble prodrug, its solubility in purely aqueous buffers can be limited, especially at higher concentrations.[3]
-
Solution: Consider using co-solvents such as DMSO or polyethylene (B3416737) glycol 300 (PEG300) in your final formulation.[3][6] Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication can also help in dissolving the compound.[1][6]
-
-
Possible Cause 2: pH-Dependent Solubility. The solubility of the compound can be influenced by the pH of the solution.[3] A related phosphonooxymethyl prodrug of ravuconazole was found to be less stable at a neutral pH.[3]
-
Solution: Evaluate the solubility of this compound at different pH values to determine the optimal range for your experiment.
-
-
Possible Cause 3: Conversion to the Less Soluble Active Drug. Over time, especially in the presence of enzymes (phosphatases) in culture media or at certain pH values, this compound can hydrolyze to Ravuconazole, which has lower water solubility.[3]
-
Solution: Prepare fresh working solutions immediately before your experiments.[3] Minimize the time the compound is in the culture medium before starting your assay.
-
Issue 2: I am observing a loss of compound activity or inconsistent results over time.
-
Possible Cause 1: Enzymatic Degradation. Cell culture media often contain phosphatases that hydrolyze the prodrug to the active Ravuconazole.[3] This is the intended behavior of the prodrug in vivo.
-
Solution: Account for this conversion in your experimental design. If a stable concentration of the prodrug itself is required for your experiment, consider using a protein-free buffer for preliminary studies or heat-inactivating the serum in your culture medium, though this may impact cell health.
-
-
Possible Cause 2: Chemical Instability. The pH of the cell culture medium (typically around 7.4) may contribute to the chemical hydrolysis of the prodrug.[3]
-
Solution: Prepare fresh solutions immediately before use and minimize the incubation time in the medium as much as experimentally feasible.
-
Data Presentation
Table 1: Solubility of this compound and Ravuconazole
| Compound | Solvent | Solubility | Notes |
| This compound | Water | < 0.1 mg/mL[4] | Slightly soluble, may require ultrasonic agitation.[4][5] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (67.59 mM)[4] | Requires ultrasonic agitation.[4] | |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL[5] | ||
| Ravuconazole (Active Moiety) | Dimethyl Sulfoxide (DMSO) | 20 mg/mL[1] | Clear solution.[1] |
| Ethanol | Soluble[1] | Specific concentration not detailed.[1] | |
| Dimethylformamide (DMF) | Soluble[1] | Specific concentration not detailed.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution for In Vitro Assays
This protocol is suitable for preparing a stock solution for use in antifungal susceptibility testing, such as broth microdilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Determine the required concentration of your stock solution (e.g., 10 mg/mL).
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the mixture thoroughly.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for short intervals until a clear solution is obtained.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary for your application.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration
This protocol describes the preparation of a co-solvent formulation suitable for oral gavage in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Calculate the required amount of this compound for the desired final concentration (e.g., 2.5 mg/mL).[6]
-
Prepare a pre-stock solution by dissolving the this compound powder in DMSO.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the DMSO pre-stock to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween® 80 to the mixture and mix until clear.
-
Finally, add saline to reach the final volume and mix thoroughly.
-
This formulation should be prepared fresh daily. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.[1]
Example Formulation: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components in the specified order.[6]
Visualizations
Figure 1. Workflow for preparing a concentrated stock solution of this compound.
Figure 2. Conversion of Fosravuconazole to Ravuconazole, a cause of precipitation.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Fosravuconazole L-lysine Ethanolate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Fosravuconazole L-lysine ethanolate (B101781), a prodrug of the broad-spectrum antifungal agent Ravuconazole (B1678830).[1] The methodologies and data presented herein are benchmarked against alternative analytical techniques for other triazole antifungal agents, offering a robust framework for researchers and drug development professionals. All protocols and validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Fosravuconazole L-lysine ethanolate is a water-soluble prodrug developed to enhance the bioavailability of Ravuconazole.[2] Ravuconazole is a potent triazole antifungal that acts by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[2] Accurate and reliable analytical methods are essential for the quality control, stability testing, and pharmacokinetic studies of this important pharmaceutical compound.[1]
Mechanism of Action
Fosravuconazole is converted in the body to its active moiety, Ravuconazole. Ravuconazole then inhibits the fungal enzyme lanosterol 14α-demethylase, which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols, which compromises the integrity and function of the fungal cell membrane.[2]
Experimental Protocols
A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the accurate quantification of this compound and for the detection of any process-related impurities and degradation products.[2]
RP-HPLC Method for Fosravuconazole
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and chromatographic data acquisition software.[2]
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 4.5) in a 55:45 (v/v) ratio.[1]
-
Flow Rate : 1.0 mL/min.[2]
-
Injection Volume : 20 µL.[2]
-
Column Temperature : Ambient.[2]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.[2]
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).[1][2]
-
Sample Preparation : Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[2] Stress conditions typically include:
-
Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation : Treatment with hydrogen peroxide.[3]
-
Thermal Degradation : Exposure to heat.
-
Photolytic Degradation : Exposure to UV light.
The degraded samples are analyzed by the validated HPLC method to ensure the separation of the parent drug from any degradation products. The peak purity of the parent drug should be assessed using a PDA detector.[2]
Method Validation Workflow
The validation of the HPLC method is performed in accordance with ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[1][2]
Comparative Performance Data
The following tables summarize the validation parameters for the RP-HPLC method for this compound and compare them with other analytical methods used for triazole antifungals.
Table 1: Validation Parameters for Fosravuconazole HPLC Method
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity Range | 5 - 30 µg/mL[1] | R² ≥ 0.999[1] |
| Correlation Coefficient (r²) | 0.9992[1] | - |
| Limit of Detection (LOD) | 0.196343 µg/mL[1] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.59498 µg/mL[1] | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98% - 102%[1] | 98.0% - 102.0% |
| Precision (% RSD) | < 2% | ≤ 2% |
| Robustness | Unaffected by minor changes | - |
Table 2: Comparison of Analytical Methods for Triazole Antifungals
| Analyte(s) | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Fosravuconazole | RP-HPLC-UV | 5 - 30 | 0.196 | 0.595 | [1] |
| Ravuconazole | HPLC-DAD | Not specified | Not specified | Not specified | [3] |
| Voriconazole, Itraconazole, Posaconazole | HPLC-UV | 0.5 - 10 | 0.125 - 0.25 | 0.25 - 0.5 | [4] |
| Voriconazole, Ketoconazole, Fluconazole, Itraconazole, Posaconazole | Online SPE/MS/MS | 0.2 - 25 | Not specified | Not specified | |
| Fluconazole, Posaconazole, Itraconazole, Hydroxyitraconazole, Voriconazole | Paper Spray-MS/MS | 0.1 - 50 | Not specified | 0.1 - 0.5 | [5] |
| Fosfluconazole Impurities | HPLC | Not specified | 3.0 - 5.0 | 10.0 - 22.0 | [6] |
Note: The performance of different methods can vary based on the specific instrumentation, reagents, and experimental conditions used.
Conclusion
The validated RP-HPLC method for the quantification of this compound demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the stringent requirements of the ICH guidelines.[1] The method is specific and stability-indicating, making it suitable for routine quality control and stability studies of the drug substance and its formulations.[2] When compared to other analytical techniques for triazole antifungals, the HPLC-UV method offers a good balance of performance, cost-effectiveness, and accessibility for most pharmaceutical laboratories. While mass spectrometry-based methods provide higher sensitivity and selectivity, the described HPLC method is a reliable and practical alternative for the intended purpose.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products - Europub [europub.co.uk]
- 7. benchchem.com [benchchem.com]
A Comparative In Vitro Study: Fosravuconazole L-lysine ethanolate vs. Itraconazole
An objective analysis of the in vitro performance of fosravuconazole (B1673580), the prodrug of ravuconazole (B1678830), and the established antifungal agent itraconazole (B105839) against a range of clinically relevant fungal pathogens. This guide provides researchers, scientists, and drug development professionals with a concise summary of their comparative efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Target
Both fosravuconazole, through its active moiety ravuconazole, and itraconazole belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and function of the fungal cell membrane. By disrupting ergosterol synthesis, both drugs lead to the accumulation of toxic methylated sterol precursors, ultimately compromising the fungal cell membrane and inhibiting fungal growth.
In Vitro Susceptibility: A Head-to-Head Comparison
The in vitro activity of ravuconazole and itraconazole has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from comparative studies, providing a quantitative measure of their potency. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Dermatophytes
Ravuconazole generally demonstrates potent activity against various dermatophyte species, often comparable to or slightly better than itraconazole.
| Fungal Species | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | Ravuconazole | 51 | - | - | - | 0.035[1] |
| Itraconazole | 51 | - | - | - | -[1] | |
| Trichophyton mentagrophytes | Ravuconazole | 20 | - | - | - | 0.035[1] |
| Itraconazole | 20 | - | - | - | -[1] | |
| Dermatophytes (overall) | Ravuconazole | 129 | 0.015 - 8.0 | - | 0.5[2] | - |
| Itraconazole | 129 | 0.015 - >8.0 | - | - | - |
Note: A direct comparison of Geometric Mean MIC was not available for Itraconazole in the cited study for T. rubrum and T. mentagrophytes, but the study noted similar activity to Ravuconazole.[1]
Aspergillus Species
Against Aspergillus species, both ravuconazole and itraconazole show activity, although ravuconazole often exhibits lower MIC values, indicating greater in vitro potency against some species.
| Fungal Species | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (≤1 µg/mL) |
| Aspergillus fumigatus | Ravuconazole | 114 | 0.25 - 4 | 0.5 | 0.5 | 98[3][4] |
| Itraconazole | 114 | 0.25 - 2 | 1 | 2 | 77[3][4] | |
| Aspergillus flavus | Ravuconazole | 13 | - | - | - | 100[3][4] |
| Itraconazole | 13 | - | - | - | - | |
| Aspergillus niger | Ravuconazole | 22 | - | - | - | - |
| Itraconazole | 22 | - | - | - | 36[3][4] | |
| Aspergillus terreus | Ravuconazole | 8 | - | - | - | 100[3][4] |
| Itraconazole | 8 | - | - | - | - | |
| Aspergillus spp. (overall) | Ravuconazole | 198 | - | - | - | 92[3][4] |
| Itraconazole | 198 | - | - | - | 72[3][4] |
Experimental Protocols
The in vitro susceptibility data presented is primarily derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This method is the gold standard for determining the MIC of antifungal agents against filamentous fungi.
Key Methodological Steps:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to encourage sporulation. Conidia are then harvested and suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific conidial concentration. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Antifungal Dilution: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the drugs are then made in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS to a pH of 7.0.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for a specified period, typically 48 to 72 hours for most filamentous fungi.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth compared to the drug-free control well.
Time-Kill Assays
General Protocol:
-
Inoculum and Drug Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method. The antifungal agents are prepared at various multiples of their predetermined MIC (e.g., 1x, 4x, 16x MIC).
-
Incubation and Sampling: The fungal suspension is exposed to the different concentrations of the antifungal agents in a liquid medium. At predefined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable fungal cells at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity, while a <3-log10 reduction is considered fungistatic.
Available data for itraconazole against Aspergillus species suggests that its activity is generally fungistatic.[5] Data for ravuconazole's time-kill kinetics would be necessary for a direct comparison.
Conclusion
Based on the available in vitro data, both fosravuconazole (via its active form, ravuconazole) and itraconazole demonstrate broad-spectrum antifungal activity. Ravuconazole frequently exhibits lower MIC values against a range of dermatophytes and Aspergillus species compared to itraconazole, suggesting a higher in vitro potency. The clinical significance of these in vitro differences requires further investigation through in vivo and clinical studies. The standardized methodologies outlined provide a framework for the continued comparative evaluation of these and other antifungal agents.
References
- 1. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Fosravuconazole L-lysine ethanolate and Terbinafine for Onychomycosis: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Fosravuconazole (B1673580) L-lysine ethanolate (B101781) and terbinafine (B446), two prominent oral antifungal agents used in the treatment of onychomycosis. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available clinical trial data, experimental protocols, and mechanisms of action.
Mechanism of Action
Fosravuconazole L-lysine ethanolate is a prodrug of ravuconazole, a triazole antifungal agent.[1] Its mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.[2][3]
Terbinafine, an allylamine (B125299) antifungal, works by inhibiting squalene (B77637) epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[4] This inhibition results in a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, leading to cell death.[4]
Comparative Efficacy: Clinical Trial Data
While direct head-to-head clinical trials are not extensively available, a comparison can be drawn from the results of separate, well-controlled Phase III clinical trials. The following table summarizes the key efficacy data for this compound and terbinafine in the treatment of toenail onychomycosis.
| Efficacy Endpoint | This compound (100 mg/day for 12 weeks) | Terbinafine (250 mg/day for 12 weeks) |
| Complete Cure Rate | 59.4% (at week 48)[1][5] | 38% - 71% (at week 48 or longer)[4][6][7][8] |
| Mycological Cure Rate | 82.0% (at week 48)[1][5] | 70% - 94% (at various endpoints)[2][4][7] |
| Clinical Efficacy/Cure Rate | Not explicitly reported as a primary endpoint | 57% - 74% (at various endpoints)[2][9] |
Note: The data presented is derived from different clinical trials with potentially varying study populations and protocols. Direct comparison should be made with caution. The complete cure rate for terbinafine shows a wider range due to data from multiple studies with different follow-up periods.
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are the summarized experimental protocols for the pivotal Phase III trials of each drug.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study conducted in Japan.[1][5]
-
Patient Population: 153 adult patients with distal and lateral subungual onychomycosis affecting at least 25% of the great toenail, confirmed by positive potassium hydroxide (B78521) (KOH) examination and fungal culture.[1]
-
Treatment Regimen: Patients were randomized to receive either this compound (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[1][5]
-
Primary Endpoint: The complete cure rate at week 48, defined as the simultaneous achievement of clinical cure (0% nail involvement) and mycological cure (negative KOH and fungal culture).[1][5]
-
Secondary Endpoints: Mycological cure rate and safety assessments.[1][5]
-
Study Design: Multiple randomized, double-blind, placebo-controlled or active-comparator trials have been conducted.[2][6][9]
-
Patient Population: Adults with toenail onychomycosis confirmed by KOH and/or fungal culture.
-
Treatment Regimen: Typically, 250 mg of terbinafine administered orally once daily for 12 weeks for toenail infections.[2][6][9]
-
Primary Endpoint: Commonly, the mycological cure rate (negative KOH and culture) and/or complete cure rate (mycological cure plus clinical cure) are assessed at week 48 or later.[2][6]
-
Secondary Endpoints: Clinical cure rate, safety, and tolerability.
Safety and Tolerability
Both this compound and terbinafine are generally well-tolerated.
In the Phase III trial of Fosravuconazole, adverse drug reactions were reported in 23.8% of patients, with the most common being gastrointestinal disorders, which were generally mild.[1][5] No serious adverse drug reactions were reported.[1][5]
Terbinafine's adverse effects are also typically mild and transient, with the most common being gastrointestinal symptoms and headache.[6] Rare but serious adverse events, such as hepatotoxicity, have been reported, and monitoring of liver function is sometimes recommended.
Conclusion
References
- 1. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbinafine in onychomycosis of the toenail: a novel treatment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized treatment duration-finding study of terbinafine in onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Selection for the Treatment of Onychomycosis: Patient Considerations and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Onychomycosis: Old and New - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral terbinafine in the treatment of toenail onychomycosis: North American multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating Cross-Resistance Between Fosravuconazole and Other Azole Antifungals: A Comparative Guide
Published: December 21, 2025
This guide provides an objective comparison of fosravuconazole's performance concerning cross-resistance with other azole antifungals. Fosravuconazole (B1673580) is a water-soluble prodrug that is rapidly converted in the body to its active form, ravuconazole (B1678830).[1][2][3] Therefore, its efficacy and resistance patterns are directly linked to those of ravuconazole. This analysis will focus on the cross-resistance profiles of ravuconazole and other key members of the azole class, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanisms of Azole Action and Cross-Resistance
Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene (or CYP51A in Aspergillus).[4] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4] The disruption of ergosterol production compromises cell membrane integrity, leading to fungal cell death.[4]
Antifungal resistance, particularly cross-resistance among different azoles, is a significant clinical concern. It primarily arises from several key mechanisms that can reduce the effectiveness of the entire drug class.[5][6]
-
Target Site Modification: Mutations in the ERG11/CYP51A gene can alter the structure of the lanosterol 14-α-demethylase enzyme, which reduces its binding affinity for azole drugs.[7] This is a well-documented resistance mechanism in both Candida and Aspergillus species.[8][9]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell through the overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[4][5] This prevents the drug from reaching its intracellular target and is a common cause of resistance to multiple azoles.[6]
-
Target Enzyme Overexpression: An increased production of the Erg11p/Cyp51A enzyme can dilute the effective intracellular concentration of the azole drug, requiring higher concentrations for inhibition.[7]
These mechanisms are not mutually exclusive; a single fungal isolate may employ multiple strategies, leading to high-level and broad cross-resistance across the azole class.[6]
References
- 1. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
A Head-to-Head Comparison of Fosravuconazole and Posaconazole Against Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent triazole antifungal agents, fosravuconazole (B1673580) and posaconazole (B62084), and their activity against clinically relevant Aspergillus species.
Introduction
Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The triazole class of antifungals is a cornerstone of therapy, with posaconazole being a well-established agent and fosravuconazole emerging as a noteworthy alternative. Fosravuconazole is a prodrug of ravuconazole (B1678830), designed for improved oral bioavailability.[1] This guide synthesizes available in vitro data to offer a comparative analysis of their anti-Aspergillus activity. While direct in vivo comparative studies are limited, this guide provides a foundational understanding based on existing preclinical data.
Mechanism of Action
Both fosravuconazole (via its active metabolite, ravuconazole) and posaconazole share a common mechanism of action typical of the azole class of antifungals.[2][3][4] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[2][3][4] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3][4] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[2][3]
Data Presentation: In Vitro Susceptibility
The following tables summarize the in vitro activity of ravuconazole (the active form of fosravuconazole) and posaconazole against various Aspergillus species, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. Data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC50 (the concentration at which 50% of isolates are inhibited), and MIC90 (the concentration at which 90% of isolates are inhibited).
Table 1: In Vitro Activity of Ravuconazole against Aspergillus Species
| Aspergillus Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| A. fumigatus | 314 | 0.06–8.0 | 0.5 | 1.0 | |
| A. flavus | 93 | 0.06–2.0 | 1.0 | 2.0 | |
| A. niger | 40 | 0.12–4.0 | 1.0 | 2.0 | |
| A. terreus | 63 | 0.25–4.0 | 0.5 | 2.0 | |
| All Aspergillus spp. | 198 | - | 0.5 | 1.0 |
Table 2: In Vitro Activity of Posaconazole against Aspergillus Species
| Aspergillus Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| A. fumigatus | 220 | - | 0.25 | 0.5 | |
| A. flavus | 77 | - | - | - | |
| A. niger | - | - | - | - | - |
| A. terreus | 21 | ≤1 | - | - | |
| All Aspergillus spp. | 198 | - | 0.25 | 0.5 |
Experimental Protocols
In Vitro Susceptibility Testing: CLSI M38-A2 Broth Microdilution Method
The in vitro susceptibility data presented in this guide were primarily generated using the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
1. Inoculum Preparation:
-
Aspergillus isolates are cultured on potato dextrose agar (B569324) for 5-7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
The resulting suspension is filtered to remove hyphae, and the conidia are counted using a hemocytometer.
-
The conidial suspension is diluted in RPMI 1640 medium to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 48-72 hours.
4. MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the neutropenic murine model of invasive pulmonary aspergillosis.
1. Immunosuppression:
-
Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to Aspergillus infection. This is typically achieved through the administration of cyclophosphamide (B585) and cortisone (B1669442) acetate.
2. Infection:
-
Mice are infected with a specific inoculum of Aspergillus fumigatus conidia. Inhalation is a common route of infection, as it mimics the natural route of infection in humans. This can be done in an aerosol chamber.
3. Antifungal Treatment:
-
Treatment with the antifungal agent (e.g., fosravuconazole or posaconazole) is initiated at a specified time post-infection. The drug is administered at various dosages and for a defined duration.
4. Monitoring and Endpoints:
-
Mice are monitored for signs of illness and survival.
-
Primary endpoints often include survival rates and fungal burden in target organs (e.g., lungs, brain), which is quantified by colony-forming unit (CFU) counts or quantitative PCR (qPCR).
Conclusion
The lack of head-to-head in vivo comparative studies represents a significant data gap. Such studies are crucial to fully understand the therapeutic potential of fosravuconazole relative to the established efficacy of posaconazole in the treatment of invasive aspergillosis. Future research should focus on direct comparative in vivo efficacy studies in relevant animal models to guide clinical decision-making.
References
- 1. Efficacy of Posaconazole in a Murine Model of Central Nervous System Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synergistic Antifungal Effects of Fosravuconazole L-lysine ethanolate with Echinocandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of novel therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comparative overview of the synergistic effects of Fosravuconazole L-lysine ethanolate (B101781), a next-generation triazole, with echinocandins. It is important to note that Fosravuconazole is a prodrug that is rapidly converted to its active form, ravuconazole (B1678830), in the body. Therefore, the available in vitro synergistic data is for ravuconazole.
Mechanism of Synergy: A Dual Assault on the Fungal Cell
The synergistic interaction between azoles, such as ravuconazole, and echinocandins is predicated on their distinct mechanisms of action targeting different essential components of the fungal cell. This "two-hit" hypothesis suggests that the combined effect is greater than the sum of their individual actions.
Echinocandins inhibit the β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This disruption of the cell wall integrity is believed to increase the permeability of the fungal cell membrane.
Subsequently, the increased permeability facilitates the entry of azoles, like ravuconazole, into the fungal cell. Azoles target and inhibit lanosterol (B1674476) 14α-demethylase (Erg11p), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.
Caption: Proposed mechanism of synergy between ravuconazole and echinocandins.
Quantitative Analysis of Synergistic Activity
The synergistic potential of antifungal combinations is commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤0.5 is indicative of synergy, a FICI between >0.5 and ≤4.0 suggests an indifferent or additive effect, and a FICI of >4.0 indicates antagonism.
The following tables summarize the available in vitro synergistic data for ravuconazole in combination with various echinocandins against different fungal species.
Data Availability Note: To date, no in vitro synergistic data has been published for the combination of Fosravuconazole or ravuconazole with anidulafungin (B1665494) . Furthermore, there is a notable absence of published studies evaluating the synergistic effects of Fosravuconazole or ravuconazole with any echinocandin against Candida species .
Table 1: Synergistic Effects of Ravuconazole with Micafungin
| Fungal Species | Number of Isolates | FICI Range | Interpretation |
| Trichosporon asahii | 10 | Not specified, but 40% of combinations were synergistic. | Synergy in a subset of isolates |
| Trichosporon mucoides | 2 | Not specified, but 0% of combinations were synergistic. | No Interaction |
| Sporobolomyces salmonicolor | 5 | Not specified, but 20% of combinations were synergistic. | Synergy in a subset of isolates |
| Rhodotorula glutinis | 10 | Not specified, but 80% of combinations were synergistic. | Synergy in the majority of isolates |
Source: Data extrapolated from a study evaluating in vitro interactions of micafungin with various antifungals.
Table 2: Synergistic Effects of Ravuconazole with Caspofungin
| Fungal Species | Number of Isolates | Mean FICI (± SD) at 48h | Interpretation |
| Aspergillus fumigatus | 5 | 0.38 (± 0.13) | Synergy |
| Aspergillus flavus | 5 | 0.50 (± 0.00) | Synergy |
| Aspergillus terreus | 5 | 0.26 (± 0.02) | Synergy |
Source: Data from a comparative pharmacodynamic interaction analysis of double and triple antifungal combinations.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a detailed protocol for the checkerboard microdilution assay as described in the study evaluating the synergy of ravuconazole and caspofungin against Aspergillus species.[1]
Checkerboard Broth Microdilution Assay for Aspergillus spp.
1. Fungal Isolates and Inoculum Preparation:
-
Clinical isolates of Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus were used.
-
Fungal inocula were prepared from 7-day-old cultures grown on potato dextrose agar.
-
Conidial suspensions were prepared in sterile saline containing 0.05% Tween 80.
-
The turbidity of the conidial suspension was adjusted to an optical density of 0.09-0.11 at 530 nm, corresponding to approximately 1-5 x 10⁶ CFU/mL.
-
The final inoculum concentration in the microtiter plates was adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Antifungal Agents:
-
Ravuconazole and caspofungin powders were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Serial twofold dilutions of each drug were prepared in RPMI 1640 medium buffered with MOPS.
3. Checkerboard Assay Setup:
-
A two-dimensional checkerboard pattern was established in 96-well microtiter plates.
-
50 µL of RPMI 1640 medium was added to each well.
-
50 µL of the ravuconazole dilutions were added to the wells in a horizontal orientation (rows).
-
50 µL of the caspofungin dilutions were added to the wells in a vertical orientation (columns).
-
This creates a matrix of various drug concentration combinations.
-
Control wells containing each drug alone, a drug-free growth control, and a sterility control were included.
-
100 µL of the final fungal inoculum was added to each well (except the sterility control).
4. Incubation and Reading:
-
The microtiter plates were incubated at 35°C for 48 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined visually as the lowest concentration of the antifungal agent that produced complete inhibition of growth.
5. Data Analysis:
-
The Fractional Inhibitory Concentration (FIC) for each drug was calculated as follows:
-
FIC of Ravuconazole = MIC of Ravuconazole in combination / MIC of Ravuconazole alone
-
FIC of Caspofungin = MIC of Caspofungin in combination / MIC of Caspofungin alone
-
-
The FICI was calculated by summing the FIC of each drug:
-
FICI = FIC of Ravuconazole + FIC of Caspofungin
-
-
The interaction was interpreted as synergistic for FICI ≤ 0.5, indifferent for FICI > 0.5 to ≤ 4.0, and antagonistic for FICI > 4.0.[1]
Caption: General workflow for in vitro antifungal synergy testing.
Conclusion and Future Directions
The available in vitro data suggests a promising synergistic relationship between ravuconazole, the active metabolite of Fosravuconazole L-lysine ethanolate, and the echinocandins micafungin and caspofungin against a range of clinically relevant fungi, including Aspergillus, Trichosporon, and Rhodotorula species. This synergy is likely driven by the complementary mechanisms of action of these two antifungal classes.
However, significant knowledge gaps remain. The absence of data on the interaction of fosravuconazole/ravuconazole with anidulafungin and, most notably, against any Candida species, highlights critical areas for future research. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this compound in combination with all three clinically available echinocandins against a broader spectrum of fungal pathogens. Such research is essential to inform the potential clinical utility of this combination therapy in managing challenging invasive fungal infections.
References
A Comparative Guide to Bioanalytical Method Validation for Ravuconazole in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antifungal agents like Ravuconazole in tissue is paramount for preclinical pharmacokinetic and toxicokinetic studies, ensuring the efficacy and safety of new therapeutic candidates. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) method for the quantification of Ravuconazole in tissue samples. While specific validation data for an LC-MS/MS method in tissue is not widely published, this guide leverages performance characteristics from validated methods for other azole antifungals in similar matrices and Ravuconazole in plasma to present a comprehensive comparison.
Method Performance Comparison
The choice between LC-MS/MS and HPLC-UV/DAD often depends on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is generally considered the gold standard for bioanalysis due to its superior sensitivity and specificity.[1][2]
| Parameter | LC-MS/MS (Representative Data for Azoles in Tissue) | HPLC-UV/DAD (Ravuconazole in Plasma) |
| Linearity Range | 0.1 - 100 ng/mL | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 50 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 12% | < 7% |
| Accuracy (%) | 90 - 110% | 95 - 105% |
| Recovery (%) | > 85% | Not explicitly stated |
| Internal Standard | Ravuconazole-d4 (Stable Isotope-Labeled) | Structural Analog |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative protocols for the quantification of Ravuconazole in tissue samples by LC-MS/MS and an alternative HPLC-UV/DAD method.
LC-MS/MS Method for Ravuconazole in Tissue
This protocol describes a robust method for the extraction and quantification of Ravuconazole from tissue homogenates.
1. Sample Preparation (Tissue Homogenization and Protein Precipitation):
-
Accurately weigh approximately 100 mg of tissue sample.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead-based homogenizer or a rotor-stator homogenizer until a uniform consistency is achieved.
-
To a 100 µL aliquot of the tissue homogenate, add 20 µL of Ravuconazole-d4 internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ravuconazole: Precursor ion > Product ion (specific m/z to be determined).
-
Ravuconazole-d4: Precursor ion > Product ion (specific m/z to be determined, typically [M+4]+).
-
Alternative Method: HPLC-UV/DAD
This method provides a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a prerequisite.
1. Sample Preparation:
-
Follow the same tissue homogenization and protein precipitation steps as described for the LC-MS/MS method, using a structural analog as the internal standard.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV or Diode-Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 287 nm.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the therapeutic action of Ravuconazole, the following diagrams are provided.
Caption: A typical experimental workflow for the bioanalytical quantification of Ravuconazole in tissue samples.
Caption: Ravuconazole's mechanism of action in the fungal ergosterol biosynthesis pathway.
Conclusion
Both LC-MS/MS and HPLC-UV/DAD are viable methods for the quantification of Ravuconazole in biological matrices. The choice of method should be guided by the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits, such as tissue distribution and pharmacokinetic modeling.[1] HPLC-UV/DAD, while less sensitive, provides a robust and cost-effective alternative for applications where higher concentrations of the analyte are expected.[1] Proper method validation according to regulatory guidelines is essential to ensure the reliability of the generated data in drug development.[3][4][5]
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. testinglab.com [testinglab.com]
- 4. tecan.com [tecan.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fosravuconazole L-lysine ethanolate Cross-reactivity in Enzyme Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Fosravuconazole L-lysine ethanolate (B101781) in enzyme immunoassays (EIAs). Given the structural similarities among azole antifungal agents, understanding the potential for cross-reactivity in immunoassays used for therapeutic drug monitoring (TDM) is critical for accurate dose adjustments and to avoid misinterpretation of results.
Fosravuconazole L-lysine ethanolate is a prodrug that is rapidly and extensively converted in vivo to its active moiety, ravuconazole (B1678830).[1][2] Ravuconazole belongs to the triazole class of antifungal agents, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Due to its structural similarity to other triazoles like voriconazole (B182144), posaconazole, and itraconazole, for which TDM is often employed, the potential for ravuconazole to cross-react in their respective immunoassays is a valid concern.
This guide outlines a proposed experimental approach to determine the cross-reactivity of ravuconazole in a commercially available voriconazole enzyme immunoassay, presenting hypothetical data to illustrate the expected outcomes.
Structural Comparison of Triazole Antifungals
The likelihood of cross-reactivity in an immunoassay is largely dependent on the structural similarity between the target analyte and other compounds present in the sample. The core chemical structure of ravuconazole shares features with other triazole antifungals, which could lead to recognition by antibodies raised against these other agents. Below is a visual representation of the chemical structures of this compound, its active metabolite ravuconazole, and other commonly monitored triazole antifungals.
-
This compound: The prodrug form, designed to improve solubility and bioavailability.[2][3]
-
Ravuconazole: The active triazole antifungal.
-
Voriconazole: A structurally similar triazole for which commercial immunoassays are available.
-
Posaconazole: Another widely used triazole antifungal.
-
Itraconazole: A larger, more complex triazole antifungal.
The structural similarities, particularly in the triazole and fluorinated phenyl groups, form the basis for investigating potential immunoassay cross-reactivity.
Hypothetical Cross-reactivity Data in a Voriconazole Enzyme Immunoassay
To illustrate the potential for cross-reactivity, the following table summarizes hypothetical data from a study evaluating the cross-reactivity of ravuconazole and other triazoles in a competitive enzyme immunoassay for voriconazole.
| Compound | Concentration Tested (ng/mL) | Voriconazole Equivalent Measured (ng/mL) | % Cross-Reactivity |
| Voriconazole | 1000 | 1000 | 100% |
| Ravuconazole | 1000 | 150 | 15% |
| Posaconazole | 1000 | 50 | 5% |
| Itraconazole | 1000 | <10 | <1% |
| Fluconazole (B54011) | 1000 | <10 | <1% |
Note: This data is hypothetical and intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.
Experimental Protocols
A detailed protocol for determining the cross-reactivity of ravuconazole in a competitive enzyme immunoassay for voriconazole is provided below. This protocol is based on established methods for assessing immunoassay specificity.
Objective:
To quantify the percentage of cross-reactivity of ravuconazole and other triazole antifungals in a commercial voriconazole competitive enzyme immunoassay.
Materials:
-
Commercial Voriconazole EIA kit (e.g., ARK™ Voriconazole II Assay)
-
Ravuconazole analytical standard
-
Posaconazole analytical standard
-
Itraconazole analytical standard
-
Fluconazole analytical standard
-
Drug-free human serum
-
Precision pipettes and tips
-
Microplate reader
Methodology:
-
Preparation of Standards and Test Compounds:
-
Reconstitute the voriconazole standards provided in the EIA kit according to the manufacturer's instructions.
-
Prepare a high-concentration stock solution of ravuconazole, posaconazole, itraconazole, and fluconazole in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of each test compound in drug-free human serum to cover a range of concentrations.
-
-
Immunoassay Procedure:
-
Follow the procedure outlined in the voriconazole EIA kit insert.
-
In separate wells, add the voriconazole standards, the prepared dilutions of the test compounds (ravuconazole, posaconazole, itraconazole, fluconazole), and a drug-free serum blank.
-
Perform the assay, including all incubation, washing, and substrate addition steps as per the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance of the voriconazole standards against their known concentrations.
-
For each dilution of the test compounds, determine the "voriconazole equivalent" concentration by interpolating its absorbance value on the voriconazole standard curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Voriconazole Equivalent / Actual Concentration of Test Compound) x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of triazole antifungals and the experimental workflow for assessing cross-reactivity.
Caption: Mechanism of action of triazole antifungals.
References
A Comparative Guide to the Pharmacokinetics of Fosravuconazole L-lysine Ethanolate in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Fosravuconazole (B1673580) L-lysine ethanolate (B101781), a water-soluble prodrug of the broad-spectrum triazole antifungal agent ravuconazole (B1678830), has been developed to improve the pharmacokinetic profile of its active moiety.[1][2] This guide provides a comparative overview of the pharmacokinetics of fosravuconazole L-lysine ethanolate in different animal models, with supporting experimental data to aid in preclinical research and drug development.
Mechanism of Action
This compound is rapidly and extensively converted to its active form, ravuconazole, in vivo.[1] Ravuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and inhibits fungal growth.
The metabolic conversion of the prodrug and the subsequent action of ravuconazole are depicted in the following pathway:
References
Comparative Efficacy of Fosravuconazole L-lysine ethanolate and Fluconazole on Fungal Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Fosravuconazole L-lysine ethanolate (B101781) (the prodrug of ravuconazole) and fluconazole (B54011) against fungal biofilm formation, with a primary focus on Candida species, a common cause of biofilm-associated infections.
Introduction
Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal agents. This resistance is multifactorial, involving a protective extracellular matrix, altered metabolic states of fungal cells within the biofilm, and the expression of drug efflux pumps. Azole antifungals, such as fluconazole and the newer triazole ravuconazole (B1678830) (the active form of Fosravuconazole L-lysine ethanolate), are mainstays in the treatment of fungal infections. They function by inhibiting lanosterol (B1674476) 14-α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[1][2][3][4][5][6][7] This guide synthesizes available in vitro data to compare the effectiveness of these two agents against fungal biofilms.
Quantitative Data Summary
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) against planktonic fungal cells and the activity against fungal biofilms for ravuconazole and fluconazole. It is important to note that direct comparative studies on biofilm efficacy are limited, and data has been compiled from various sources.
Table 1: In Vitro Activity of Ravuconazole against Planktonic Candida Species
| Fungal Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Candida albicans | 6,970 (pooled) | N/A | 0.03 | [8] |
| Candida glabrata | 6,970 (pooled) | N/A | 1 to 2 | [8] |
| Candida krusei | 234 | N/A | ≤1 | [8][9] |
| Candida parapsilosis | N/A | ≤0.03 | N/A | [10] |
| Candida tropicalis | N/A | N/A | N/A | |
| Candida guilliermondii | 102 | N/A | N/A | [9] |
| Candida lusitaniae | 103 | N/A | N/A | [9] |
Note: N/A indicates data not available in the cited sources.
Table 2: In Vitro Activity of Fluconazole against Planktonic and Biofilm forms of Candida Species
| Fungal Species | Form | No. of Isolates | MIC/MBEC Range (μg/mL) | MIC₉₀/MBEC₅₀ (μg/mL) | Reference |
| Candida spp. (pooled) | Planktonic | 13,338 | ≤8 (Susceptible) | 8 | [11] |
| 16-32 (Susceptible-Dose Dependent) | [11] | ||||
| ≥64 (Resistant) | [11] | ||||
| Candida albicans | Planktonic | N/A | N/A | 0.5 | [11] |
| Candida albicans | Biofilm | N/A | >640 (Resistant in 59.2% of isolates) | >640 | [12] |
| Candida spp. | Biofilm | N/A | >1024 | N/A | [13] |
| Candida albicans | Biofilm | N/A | N/A | 256 (MHIC) | [13] |
Note: MIC = Minimum Inhibitory Concentration for planktonic cells. MBEC = Minimum Biofilm Eradication Concentration. MHIC = Minimum Heat Inhibitory Concentration (from microcalorimetry). Data for different metrics are presented to provide a comprehensive overview.
While extensive data exists for the potent in vitro activity of ravuconazole against a wide range of planktonic Candida species, including fluconazole-resistant strains[8][9][10][14][15][16], there is a notable scarcity of quantitative data on its efficacy against established biofilms. Some studies suggest that newer azoles, including ravuconazole, are generally less effective against mature biofilms compared to their planktonic counterparts.[17][18] In contrast, numerous studies have demonstrated the high resistance of Candida biofilms to fluconazole, with MBEC values often exceeding clinically achievable concentrations.[12][13][19][20][21]
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to quantify biofilm formation and assess the metabolic activity of cells within a biofilm.
Crystal Violet Assay for Biofilm Mass Quantification
This assay measures the total biomass of a biofilm by staining the cells and the extracellular matrix.[22][23][24]
-
Inoculum Preparation: A fresh overnight culture of the fungal species is grown in a suitable liquid medium (e.g., Sabouraud Dextrose Broth). The culture is then diluted in fresh medium to a standardized concentration (e.g., 1 x 10⁶ cells/mL).
-
Biofilm Formation: 200 µL of the diluted fungal culture is added to the wells of a 96-well flat-bottom microtiter plate. Negative control wells containing only sterile medium are included. The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) cells are gently removed by washing the wells twice with 200 µL of phosphate-buffered saline (PBS). Care must be taken to avoid dislodging the biofilm.
-
Staining: The plate is air-dried, and 125 µL of a 0.1% crystal violet solution is added to each well. The plate is incubated at room temperature for 15-30 minutes.
-
Washing: The crystal violet solution is removed, and the wells are washed gently with distilled water to remove excess stain.
-
Solubilization: The bound crystal violet is solubilized by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well and incubating for 10-15 minutes.
-
Quantification: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of 590 nm. The absorbance value is directly proportional to the biofilm mass.
XTT Reduction Assay for Biofilm Metabolic Activity
This colorimetric assay quantifies the metabolic activity of viable cells within a biofilm.[25][26][27][28][29]
-
Biofilm Formation: Biofilms are formed in a 96-well microtiter plate as described in the Crystal Violet Assay protocol.
-
Antifungal Treatment (for susceptibility testing): After biofilm formation, the medium is aspirated, and fresh medium containing serial dilutions of the antifungal agent (this compound or fluconazole) is added to the wells. The plate is then incubated for a further 24-48 hours.
-
Preparation of XTT/Menadione (B1676200) Solution: A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) is prepared in PBS or a suitable buffer. Just before use, menadione is added to the XTT solution to act as an electron-coupling agent.
-
Incubation: The antifungal-containing medium is removed, and the biofilms are washed with PBS. The XTT/menadione solution is then added to each well. The plate is incubated in the dark at 37°C for 2-3 hours. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a water-soluble formazan (B1609692) product.
-
Quantification: The color change, which is proportional to the metabolic activity of the biofilm, is measured by reading the absorbance at 450-490 nm using a microplate reader. The percentage of biofilm reduction can be calculated by comparing the absorbance of the treated wells to the untreated control wells.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and Azole Inhibition
The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the step inhibited by azole antifungals like ravuconazole and fluconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibilities of rare Candida bloodstream isolates to ravuconazole and three comparative antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study on the impact of biofilm formation by Candida albicans in recurrent vulvovaginal candidiasis on drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ableweb.org [ableweb.org]
- 24. static.igem.org [static.igem.org]
- 25. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fosravuconazole L-lysine ethanolate
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Fosravuconazole L-lysine ethanolate (B101781) are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this antifungal agent, ensuring compliance with standard laboratory practices and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Fosravuconazole L-lysine ethanolate with appropriate personal protective equipment (PPE). One safety data sheet (SDS) classifies the compound with potential hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, adherence to the following is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, avoid dust formation. For liquid spills, absorb the solution with an inert material such as vermiculite (B1170534) or sand. Decontaminate the affected surfaces with alcohol and dispose of all contaminated materials as hazardous waste.[1]
Disposal Procedures for Different Waste Streams
The fundamental principle for the disposal of this compound is to adhere to all prevailing local, state, and federal regulations.[1] All waste generated should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Below are detailed protocols for managing different types of waste containing this compound.
-
Segregation: Do not mix solid this compound with other chemical waste unless compatibility is confirmed. The compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
-
Containment: Place the unused or expired solid compound in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," the quantity, and the date of accumulation.
-
Storage: Store the container in a designated and secure satellite accumulation area until collection by your institution's EHS personnel or a licensed waste contractor.
This category includes items such as gloves, pipette tips, weigh boats, and bench paper that have come into contact with the compound.
-
Collection: Place all contaminated solid waste into a dedicated hazardous waste bag or container that is clearly labeled.
-
Segregation: Ensure this waste is kept separate from non-hazardous laboratory trash.
-
Disposal: The container should be collected by your institution's hazardous waste program.
This includes solutions of this compound in solvents such as DMSO, acetonitrile, or aqueous buffers.
-
Collection: Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label must identify the contents, including the name of the compound, the solvent(s) used, and the approximate concentration.
-
pH Considerations: Fosravuconazole is a prodrug of Ravuconazole. Studies on Ravuconazole have shown significant degradation under alkaline hydrolysis conditions. While this suggests a potential for chemical degradation, it is not recommended to attempt neutralization or degradation of the waste in the laboratory without specific validation and approval from your EHS department. Mixing with strong acids or bases should be avoided.
-
Storage and Disposal: Store the liquid waste container in a designated satellite accumulation area, away from drains, and arrange for pickup through your institution's hazardous waste program. Do not pour any solutions down the drain.
Experimental Protocols for Waste Characterization
Understanding the stability of this compound can inform safe handling and disposal practices. A forced degradation study can elucidate the compound's stability under various stress conditions. The following is a general protocol for such a study:
| Stress Condition | Methodology |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).2. Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.3. Incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours).4. Neutralize with 0.1 N NaOH before analysis. |
| Base Hydrolysis | 1. Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.2. Incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours).3. Neutralize with 0.1 N HCl before analysis. |
| Oxidative Degradation | 1. Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.2. Keep at room temperature for 24 hours before analysis. |
| Thermal Degradation | 1. Expose the solid compound to 105°C for 48 hours. |
Analysis of the degraded samples would typically be performed using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
References
Essential Safety and Logistical Information for Handling Fosravuconazole L-lysine ethanolate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Fosravuconazole L-lysine ethanolate (B101781). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. The following procedures are based on a conservative approach to the available, and at times conflicting, safety information for this compound.
Hazard Summary
Fosravuconazole L-lysine ethanolate is a prodrug of the antifungal agent Ravuconazole.[1][2] Safety Data Sheets (SDS) for this compound present varied hazard classifications. To ensure the highest degree of safety, it is prudent to handle this compound as potentially hazardous. One SDS has classified the substance with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3) : May cause respiratory irritation.[3]
Given these potential hazards, stringent adherence to the personal protective equipment (PPE) guidelines and handling procedures outlined below is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. These recommendations are compiled from various safety data sheets and general best practices for handling potent pharmaceutical compounds.[4][5][6][7]
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes.[4][5][6] | To prevent skin contact and absorption of the agent. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[3][7][8] | To protect against splashes, aerosols, and airborne particles. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4][5] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the powder form or when there is a risk of aerosol generation.[4][7][8] | To prevent inhalation of the agent. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[4][9] | To protect against spills and prevent the spread of contamination. |
Experimental Workflow and Handling
Proper donning and doffing of PPE are critical to prevent exposure. The following workflow should be strictly followed.
Handling Procedures:
-
All work with this compound, especially handling of the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
An accessible safety shower and eye wash station should be available.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[3]
-
Wash hands thoroughly after handling the material.[3]
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Contaminated PPE : All disposable PPE (gloves, gowns, shoe covers, respirator masks) should be considered contaminated waste.
-
After use, carefully remove PPE as described in the doffing procedure to avoid self-contamination.
-
Place all used PPE into a designated, clearly labeled, sealed waste bag for hazardous materials.
-
-
Grossly Contaminated Materials : Any materials used to clean up spills (e.g., absorbent pads) should be treated as hazardous waste and disposed of in the same manner as contaminated PPE.
-
Empty Containers : Empty containers may retain residual product and should be disposed of as hazardous waste.
-
Unused Compound : Unused this compound must be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Collection : All waste streams mentioned above should be collected in designated, leak-proof, and clearly labeled hazardous waste containers.
-
Storage : Store hazardous waste in a secure, designated area away from general laboratory traffic, pending pickup by a certified hazardous waste disposal service.
-
Disposal : The disposal of all waste must be in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for professional disposal. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[3]
References
- 1. Fosravuconazole (L-lysine ethanolate) - MedChem Express [bioscience.co.uk]
- 2. This compound | Parasite | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. kmpharma.in [kmpharma.in]
- 9. Personal Protective Equipment - Canada.ca [canada.ca]
- 10. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
